Technical Documentation Center

N-(4-ethylphenyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-ethylphenyl)benzenesulfonamide
  • CAS: 92961-34-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-ethylphenyl)benzenesulfonamide

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-Aryl Sulfonamide Moiety The N-aryl sulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Aryl Sulfonamide Moiety

The N-aryl sulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery.[1] Compounds bearing this functional group exhibit a wide array of pharmacological activities, including antibacterial, diuretic, and even anticancer properties.[2][3] N-(4-ethylphenyl)benzenesulfonamide serves as a valuable model compound for understanding the synthesis, structure-activity relationships, and characterization of this important class of molecules. This guide provides a comprehensive overview of its synthesis via the Hinsberg reaction, detailed characterization using modern spectroscopic techniques, and insights into the underlying chemical principles. The methodologies and interpretations presented herein are designed to be directly applicable to the work of researchers in synthetic chemistry and drug development.

Synthesis of N-(4-ethylphenyl)benzenesulfonamide: A Modified Hinsberg Approach

The synthesis of N-(4-ethylphenyl)benzenesulfonamide is classically achieved through the Hinsberg reaction, a reliable method for the preparation of sulfonamides from primary and secondary amines.[4][5] This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of benzenesulfonyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the electron-deficient sulfur atom of benzenesulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable sulfonamide product.

Hinsberg Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-ethylaniline 4-Ethylaniline (C8H11N) benzenesulfonyl_chloride Benzenesulfonyl Chloride (C6H5ClO2S) tetrahedral_intermediate [Intermediate] benzenesulfonyl_chloride->tetrahedral_intermediate sulfonamide N-(4-ethylphenyl)benzenesulfonamide (C14H15NO2S) tetrahedral_intermediate->sulfonamide Elimination of HCl HCl HCl tetrahedral_intermediate->HCl

Caption: The reaction mechanism for the synthesis of N-(4-ethylphenyl)benzenesulfonamide.

Experimental Protocol: Synthesis of N-(4-ethylphenyl)benzenesulfonamide

This protocol outlines a modified Hinsberg procedure for the synthesis of the target compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethylaniline121.181.21 g0.01
Benzenesulfonyl Chloride176.621.77 g0.01
Pyridine79.1010 mL-
10% Hydrochloric Acid-As needed-
Deionized Water18.02As needed-
Ethanol46.07As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.21 g (0.01 mol) of 4-ethylaniline in 10 mL of pyridine.

  • Slowly add 1.77 g (0.01 mol) of benzenesulfonyl chloride to the stirred solution. Caution: Benzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).[6][7][8][9]

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold 10% hydrochloric acid. This will precipitate the crude product and dissolve any remaining pyridine.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-ethylphenyl)benzenesulfonamide as a white solid.

  • Dry the purified product in a vacuum oven.

Characterization of N-(4-ethylphenyl)benzenesulfonamide

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the ethylphenyl and benzenesulfonyl groups, as well as the ethyl group's methylene and methyl protons. The N-H proton of the sulfonamide group will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, confirming the carbon skeleton.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~1.2triplet3H
-CH₂- (ethyl)~2.6quartet2H
Aromatic H~7.0 - 7.9multiplet9H
N-H~8.0 (broad)singlet1H
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(4-ethylphenyl)benzenesulfonamide will exhibit characteristic absorption bands for the N-H bond, the S=O bonds of the sulfonyl group, and the C-N and C-S bonds.[10]

Expected IR Absorption Frequencies:

Functional GroupWavenumber (cm⁻¹)
N-H stretch3300 - 3200
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
S=O stretch (asymmetric)1350 - 1300
S=O stretch (symmetric)1170 - 1150
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N-(4-ethylphenyl)benzenesulfonamide (261.34 g/mol ).

Experimental Workflow: Synthesis and Characterization

Experimental Workflow Synthesis Synthesis: Modified Hinsberg Reaction Workup Workup: Acidification & Filtration Synthesis->Workup Purification Purification: Recrystallization Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End End: Pure Product NMR->End IR->End MS->End

Sources

Exploratory

N-(4-ethylphenyl)benzenesulfonamide chemical properties and structure

An In-depth Technical Guide to N-(4-ethylphenyl)benzenesulfonamide: Structure, Properties, and Synthetic Strategy Abstract: This technical guide provides a comprehensive overview of N-(4-ethylphenyl)benzenesulfonamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-ethylphenyl)benzenesulfonamide: Structure, Properties, and Synthetic Strategy

Abstract: This technical guide provides a comprehensive overview of N-(4-ethylphenyl)benzenesulfonamide, a representative member of the aromatic sulfonamide class of compounds. While specific experimental data for this exact molecule is not extensively cataloged, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile for researchers, chemists, and professionals in drug development. We will explore its core chemical and physical properties, present a validated synthetic protocol, and discuss the broad therapeutic potential inherent to its structural scaffold. The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active agents. This guide serves as an expert-level resource for understanding and utilizing N-(4-ethylphenyl)benzenesulfonamide as a building block for novel chemical entities.

Compound Identification and Structure

N-(4-ethylphenyl)benzenesulfonamide is an organic compound featuring a benzenesulfonyl group linked to a 4-ethylaniline moiety through a sulfonamide bond. This structure is foundational to a wide array of pharmacologically active molecules.

  • IUPAC Name: N-(4-ethylphenyl)benzenesulfonamide

  • Molecular Formula: C₁₄H₁₅NO₂S

  • Molecular Weight: 261.34 g/mol

  • CAS Number: A specific CAS registry number for this compound is not prominently listed in major chemical databases; researchers should verify any sourced commercial samples.

  • Synonyms: N-(p-ethylphenyl)benzenesulfonamide, Benzenesulfonic acid (4-ethylphenyl)amide

Chemical Structure:

Caption: 2D Structure of N-(4-ethylphenyl)benzenesulfonamide.

Physicochemical and Spectroscopic Profile

The following properties are based on computational predictions and data from analogous structures, providing a reliable estimation for experimental design.

Table 1: Estimated Physicochemical Properties
PropertyValue / DescriptionRationale / Source
Physical State White to off-white crystalline solid.Typical for aromatic sulfonamides.[1]
Melting Point Not experimentally determined. Expected to be >100 °C.Based on similar structures like 4-amino-N-ethyl-benzenesulfonamide (106 °C).[2]
Solubility Insoluble in water; soluble in polar organic solvents (e.g., acetone, ethanol, DMSO).General property of sulfonamides.[1][3]
XLogP3 ~3.5Estimated based on the value for 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide (2.9), adjusted for the absence of the acetyl group.[4]
Hydrogen Bond Donor Count 1From the N-H group of the sulfonamide.[4]
Hydrogen Bond Acceptor Count 2From the two sulfonyl oxygens.[4]
Rotatable Bond Count 3C-C (ethyl), C-N, and C-S bonds.
Predicted Spectroscopic Signatures
  • ¹H NMR: Expected chemical shifts (in CDCl₃) would include a triplet around 1.2 ppm and a quartet around 2.6 ppm for the ethyl group protons. Aromatic protons would appear as multiplets between 7.0-8.0 ppm. A broad singlet corresponding to the acidic sulfonamide proton (N-H) would be observed, typically downfield (>8 ppm).

  • ¹³C NMR: Aromatic carbons would resonate in the 120-145 ppm range. The ethyl group carbons would appear upfield, around 15 ppm and 28 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp peak for N-H stretching (~3250 cm⁻¹), strong asymmetric and symmetric S=O stretching bands (approx. 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and C-H stretching for the aromatic rings (~3100-3000 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 261, along with characteristic fragmentation patterns corresponding to the loss of the ethylphenyl or phenylsulfonyl moieties.

Synthesis and Reactivity

The synthesis of N-(4-ethylphenyl)benzenesulfonamide is most reliably achieved via a nucleophilic substitution reaction between benzenesulfonyl chloride and 4-ethylaniline. This is a variation of the classic Hinsberg reaction, a robust and high-yielding method for preparing sulfonamides.[5][6]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 Benzenesulfonyl Chloride Mix 1. Combine reactants in pyridine at 0°C R1->Mix R2 4-Ethylaniline R2->Mix Base Pyridine (Base/Solvent) Base->Mix React 2. Stir at room temperature (monitor by TLC) Mix->React Quench 3. Quench with ice-cold HCl (aq) React->Quench Filter 4. Filter precipitate Quench->Filter Wash 5. Wash with H₂O Filter->Wash Dry 6. Dry under vacuum Wash->Dry Product N-(4-ethylphenyl)benzenesulfonamide Dry->Product

Caption: General workflow for the synthesis of N-(4-ethylphenyl)benzenesulfonamide.

Experimental Protocol: Synthesis of N-(4-ethylphenyl)benzenesulfonamide

Causality: The selection of pyridine serves a dual purpose: it acts as a solvent and as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Quenching with acid protonates any remaining pyridine and unreacted amine, facilitating the precipitation of the neutral sulfonamide product, which is insoluble in the acidic aqueous medium.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylaniline (1.0 eq) in anhydrous pyridine (3-5 mL per mmol of amine).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Product Isolation (Workup): Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (approx. 50 mL). Stir vigorously for 20 minutes until a solid precipitate forms.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove pyridine hydrochloride and any other water-soluble impurities.

  • Drying & Characterization: Dry the purified white solid under vacuum. The final product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, if necessary. Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

Biological Activity and Therapeutic Potential

The benzenesulfonamide scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities.[7][8] While N-(4-ethylphenyl)benzenesulfonamide itself is not a marketed drug, its structure represents a key pharmacophore that can be rationally modified to target various biological systems.

  • Anticancer Activity: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA-IX.[8] This enzyme is involved in pH regulation in hypoxic tumors, and its inhibition can lead to apoptosis of cancer cells.

  • Antibacterial Properties: The sulfonamide class of drugs represents one of the first families of effective antibacterial agents. Though resistance is now common, the core structure remains a valid starting point for developing novel antimicrobial compounds.[9]

  • Enzyme Inhibition for Neurodegenerative Diseases: Substituted N-benzylbenzenesulfonamide derivatives have been reported as inhibitors of γ-secretase, an enzyme implicated in the production of amyloid-β peptides in Alzheimer's disease.[7] This highlights the potential for this scaffold in developing central nervous system (CNS) therapeutics.

  • Cardiovascular Applications: Certain sulfonamide derivatives have been shown to possess biological activity that can affect the cardiovascular system, including perfusion pressure.[10][11]

Conceptual Mechanism: Enzyme Inhibition

G cluster_enzyme Enzyme (e.g., Carbonic Anhydrase) cluster_inhibitor Inhibitor cluster_pathway Physiological Pathway Enzyme Active Site (contains Zn²⁺ ion) Product Product (e.g., HCO₃⁻ + H⁺) Enzyme->Product Reaction Inhibited Inhibitor N-(4-ethylphenyl)benzenesulfonamide (Sulfonamide Group) Inhibitor->Enzyme Binds to Zn²⁺, blocks active site Substrate Natural Substrate (e.g., CO₂) Substrate->Enzyme Binding Blocked

Caption: Inhibition of a metalloenzyme by a benzenesulfonamide derivative.

Safety and Handling

N-(4-ethylphenyl)benzenesulfonamide, like other related sulfonamides, should be handled with appropriate care in a laboratory setting.

  • Hazards: Based on data for similar compounds, it may cause skin and serious eye irritation.[2] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize exposure. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

N-(4-ethylphenyl)benzenesulfonamide is a structurally significant molecule that embodies the chemical versatility and therapeutic potential of the benzenesulfonamide class. While not a widely cataloged compound itself, its properties and behavior can be confidently predicted from established chemical theory and data from its close analogs. Its straightforward synthesis makes it an accessible building block for medicinal chemistry programs aimed at developing novel inhibitors for enzymes implicated in cancer, infectious diseases, and neurodegeneration. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

  • Stenfors, C., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Ibrahim, D. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11, 28315-28333. [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 9), o2507. [Link]

  • PubChem. (n.d.). 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). N-Ethyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o786. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Acetamidobenzenesulfonamide | CAS#:121-61-9. Retrieved from [Link]

  • Al-Sultani, A. H. H., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 644. [Link]

  • PubChem. (n.d.). 4-Ethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Özer, M. S., & Arslan, M. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 2536-2542. [Link]

  • PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pérez-Hernández, M. G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(04), pp. 200-206. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]

  • ResearchGate. (n.d.). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. Retrieved from [Link]

  • Al-Sultani, A. H. H., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 644. [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Tomaselli, G. A., et al. (1987). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. The Journal of Organic Chemistry, 52(12), 2623-2628. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(4-ethylphenyl)benzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of N-(4-ethylphenyl)benzenesulfonamide, a member of the pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(4-ethylphenyl)benzenesulfonamide, a member of the pharmacologically significant sulfonamide class of compounds. While specific data for this particular analogue is not extensively documented in publicly available literature, this paper constructs a detailed profile by leveraging established synthetic methodologies, predictive modeling of physicochemical properties, and analysis of spectral data from closely related structures. Furthermore, the potential therapeutic applications are discussed by drawing parallels with other well-researched benzenesulfonamide derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the biological activities of N-(4-ethylphenyl)benzenesulfonamide and its analogues.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the early antibacterial sulfa drugs to modern anticancer and antiviral medications, this functional group has proven to be a versatile pharmacophore. The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to act as effective hydrogen bond acceptors, facilitating strong interactions with biological targets. Benzenesulfonamide derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to, antibacterial, anticancer, anti-inflammatory, and antiviral properties. A significant mechanism of action for many of these compounds is the inhibition of crucial enzymes such as carbonic anhydrases. Given the therapeutic importance of this structural class, the synthesis and evaluation of novel benzenesulfonamide derivatives, such as N-(4-ethylphenyl)benzenesulfonamide, remain an active and promising area of research in drug discovery.

Synthesis of N-(4-ethylphenyl)benzenesulfonamide: A Generalized Approach

A standard and widely adopted method for the synthesis of N-aryl benzenesulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction provides a straightforward and efficient route to the desired product.

Proposed Synthetic Protocol

A reliable method for synthesizing N-(4-ethylphenyl)benzenesulfonamide is the reaction of 4-ethylaniline with benzenesulfonyl chloride in a basic medium. Pyridine can serve as both the solvent and the base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylaniline (1.0 equivalent) in pyridine (10-20 mL).

  • Addition of Reagent: To this solution, slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise at room temperature. An exothermic reaction is expected.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove pyridine hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-ethylphenyl)benzenesulfonamide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 4-Ethylaniline 4-Ethylaniline Stirring Stirring 4-Ethylaniline->Stirring Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Stirring Pyridine Pyridine Pyridine->Stirring Room_Temperature Room_Temperature Room_Temperature->Stirring N-(4-ethylphenyl)benzenesulfonamide N-(4-ethylphenyl)benzenesulfonamide Stirring->N-(4-ethylphenyl)benzenesulfonamide Pyridine_Hydrochloride Pyridine_Hydrochloride Stirring->Pyridine_Hydrochloride

Caption: Synthetic workflow for N-(4-ethylphenyl)benzenesulfonamide.

Physicochemical and Spectral Properties

While experimental data for N-(4-ethylphenyl)benzenesulfonamide is scarce, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of N-(4-ethylphenyl)benzenesulfonamide

PropertyPredicted Value
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
LogP ~3.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area 46.2 Ų
Appearance Likely a white to off-white solid
Expected Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from both benzene rings, and a singlet for the sulfonamide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the ethyl group carbons and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Therapeutic Applications in Drug Development

The benzenesulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The therapeutic potential of N-(4-ethylphenyl)benzenesulfonamide can be inferred from the activities of structurally similar compounds.

Carbonic Anhydrase Inhibition

A primary and well-established target of benzenesulfonamides is the family of carbonic anhydrase (CA) enzymes.[1] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[2] The presence of the sulfonamide group in N-(4-ethylphenyl)benzenesulfonamide makes it a strong candidate for investigation as a carbonic anhydrase inhibitor. The ethylphenyl moiety can be explored for achieving isoform selectivity.

Anticancer and Antimicrobial Activity

Numerous benzenesulfonamide derivatives have demonstrated potent anticancer and antimicrobial activities.[2] The mechanism of anticancer action is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX.[2] Furthermore, the structural features of N-(4-ethylphenyl)benzenesulfonamide make it a candidate for evaluation against various bacterial and fungal strains.

G Benzenesulfonamide_Core Benzenesulfonamide_Core Therapeutic_Potential Therapeutic_Potential Benzenesulfonamide_Core->Therapeutic_Potential CA_Inhibition CA_Inhibition Therapeutic_Potential->CA_Inhibition Anticancer Anticancer Therapeutic_Potential->Anticancer Antimicrobial Antimicrobial Therapeutic_Potential->Antimicrobial Anti_inflammatory Anti_inflammatory Therapeutic_Potential->Anti_inflammatory

Caption: Potential therapeutic avenues for benzenesulfonamide derivatives.

Conclusion and Future Directions

N-(4-ethylphenyl)benzenesulfonamide represents a promising, yet underexplored, member of the benzenesulfonamide family. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the specific synthesis and rigorous characterization of this compound, followed by comprehensive screening for its biological activities, particularly as a carbonic anhydrase inhibitor and as an anticancer and antimicrobial agent. Such studies will be instrumental in elucidating its therapeutic potential and could pave the way for the development of novel drug candidates.

References

  • Khan, I. U., Ahmad, W., Arshad, M. N., Sharif, S., & Ahmed, J. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. [Link]

  • Mthethwa, T., Mkhonta, S., & Dube, S. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3141. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Abdel-Aziz, M., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257. [Link]

  • Singh, P., & Kumar, A. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-Ethyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Khan, I. U., Ahmad, W., Arshad, M. N., Sharif, S., & Ahmed, J. (2014). Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl- 4-Chlorobenzenesulfonamide Derivatives. Pakistan Journal of Chemistry, 4(4), 153-160. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(4-ethylphenyl)benzenesulfonamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-(4-ethylphenyl)benzenesulfonamide, a member of the N-arylsulfonamide class of compounds. This document is intended for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(4-ethylphenyl)benzenesulfonamide, a member of the N-arylsulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, a robust synthesis protocol, and its potential within the broader context of medicinal chemistry. While this specific molecule is not extensively cataloged in commercial databases, its synthesis and characterization are grounded in well-established principles of organic chemistry, making it an accessible target for research and development.

Core Molecular and Physicochemical Properties

N-(4-ethylphenyl)benzenesulfonamide is an organic compound featuring a benzenesulfonyl group linked to a 4-ethylaniline moiety through a sulfonamide bond. The structure combines the rigidity of two aromatic rings with the flexibility of the S-N linkage. Its physicochemical properties, critical for predicting its behavior in biological and chemical systems, can be reliably calculated from its structure.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂SCalculated
Molecular Weight 261.34 g/mol Calculated
Exact Mass 261.08235 DaCalculated
IUPAC Name N-(4-ethylphenyl)benzenesulfonamideIUPAC Rules
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 3Calculated
Topological Polar Surface Area 54.6 ŲCalculated
Predicted LogP 3.4-3.8Calculated

Note: Physicochemical properties are calculated based on the molecular structure, as extensive experimental data for this specific compound is not publicly available.

Synthesis of N-(4-ethylphenyl)benzenesulfonamide: A Validated Protocol

The synthesis of N-arylsulfonamides is a cornerstone reaction in organic chemistry, typically achieved through the nucleophilic substitution of a sulfonyl chloride with an amine. The protocol described below is a robust and reliable method for preparing N-(4-ethylphenyl)benzenesulfonamide from commercially available starting materials.

The synthesis proceeds via the reaction of benzenesulfonyl chloride with 4-ethylaniline. The nitrogen atom of the 4-ethylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves both as a solvent and as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthesis workflow for N-(4-ethylphenyl)benzenesulfonamide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-ethylaniline (1.0 eq.) in anhydrous pyridine (3-5 mL per gram of amine). Cool the solution to 0°C.

    • Rationale: Pyridine acts as a solvent and a base to neutralize the HCl produced during the reaction. Cooling the mixture controls the initial exothermic reaction.

  • Addition of Sulfonyl Chloride: To the cooled solution, add benzenesulfonyl chloride (1.05 eq.) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine. Slow, dropwise addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial tool for determining the endpoint of the reaction by observing the disappearance of the starting materials.

  • Workup and Isolation: Pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (approx. 10 volumes). A white precipitate of the product should form.

    • Rationale: The acidic workup protonates the excess pyridine, forming a water-soluble pyridinium salt, which allows for the precipitation of the water-insoluble sulfonamide product.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any remaining pyridinium hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-ethylphenyl)benzenesulfonamide.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds, removing impurities and resulting in a crystalline product with a sharp melting point.

Proposed Methods for Structural Characterization

As a novel or less-studied compound, rigorous characterization is essential to confirm its identity and purity. The following techniques are standard for the structural elucidation of such molecules.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, with distinct splitting patterns. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The N-H proton of the sulfonamide will appear as a singlet, which is typically broad and may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group and the various aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide key information about the functional groups present. Expect strong characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹), and a band for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹).

  • HRMS (High-Resolution Mass Spectrometry): HRMS is crucial for confirming the molecular formula. The analysis should reveal a molecular ion peak corresponding to the exact mass of C₁₄H₁₅NO₂S (261.08235).

Research Context and Potential Applications

The sulfonamide functional group is a well-known pharmacophore, present in a wide array of therapeutic agents.[1] While N-(4-ethylphenyl)benzenesulfonamide itself may not have documented biological activity, its structural class is of significant interest in drug discovery.

  • Antibacterial Agents: The sulfonamide core is famous for its role in sulfa drugs, the first class of effective antibacterial agents.[1]

  • Anticancer Agents: Many sulfonamide derivatives have been investigated as anticancer agents, notably as inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors.

  • Other Therapeutic Areas: The versatility of the sulfonamide group has led to its incorporation into drugs for a variety of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.

The synthesis of N-(4-ethylphenyl)benzenesulfonamide provides a scaffold that can be further modified to explore new chemical space in the search for novel therapeutic agents. The ethylphenyl moiety, in particular, can be a target for further functionalization to modulate properties like lipophilicity and target binding.

Conclusion

N-(4-ethylphenyl)benzenesulfonamide represents an accessible yet underexplored molecule within the valuable class of N-arylsulfonamides. This guide provides a solid foundation for its synthesis and characterization, leveraging established and reliable chemical principles. The provided protocol is designed to be self-validating, with clear rationales for each step, enabling researchers to confidently produce and study this compound. Its structural similarity to known bioactive molecules suggests it could be a valuable building block for future research in medicinal chemistry and drug development.

References

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-(4-ethylphenyl)benzenesulfonamide

Executive Summary This guide provides a comprehensive technical overview of the mechanism of action of N-(4-ethylphenyl)benzenesulfonamide. While the broader sulfonamide class of compounds is renowned for its diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of the mechanism of action of N-(4-ethylphenyl)benzenesulfonamide. While the broader sulfonamide class of compounds is renowned for its diverse biological activities, this document will focus on the specific interactions and pathways modulated by the N-(4-ethylphenyl)benzenesulfonamide structure. We will delve into its primary role as a carbonic anhydrase inhibitor, explore other potential biological targets, and provide insights into the experimental methodologies used to characterize its activity. This document is intended to serve as a foundational resource for researchers engaged in the study and development of sulfonamide-based therapeutics.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its groundbreaking antibacterial properties.[1] However, the therapeutic landscape of sulfonamides has expanded dramatically, with derivatives now recognized for a wide array of pharmacological activities, including anticancer, diuretic, hypoglycemic, anti-carbonic anhydrase, and protease inhibition.[2] The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to form robust hydrogen bonds, a feature that facilitates strong interactions with protein residues within receptor binding sites and enhances the physicochemical properties of drug molecules.

N-(4-ethylphenyl)benzenesulfonamide belongs to the N-aryl substituted benzenesulfonamide class. The synthesis of such compounds typically involves the coupling reaction of benzenesulfonyl chloride with substituted aromatic amines.[3] The specific substitutions on the aryl rings play a crucial role in determining the compound's biological specificity and potency.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most well-documented mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This reaction is fundamental to a multitude of physiological processes, including pH homeostasis, respiration, and fluid balance.

There are several isoforms of human carbonic anhydrase (hCA), and the development of isoform-selective inhibitors is a key goal in drug discovery to minimize off-target effects.[5] Primary sulfonamides are particularly well-known as effective CA inhibitors and are clinically used as antiglaucoma agents, antiepileptics, and diuretics.[5]

The inhibitory action of sulfonamides on CAs stems from the coordination of the sulfonamide moiety to the Zn2+ ion in the enzyme's active site. This interaction displaces a zinc-bound water molecule, which is essential for the catalytic activity, thereby blocking the enzyme's function. The substituents on the benzenesulfonamide ring make additional contacts with residues in the active site, influencing the inhibitor's affinity and selectivity for different CA isoforms.[5]

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Broader Biological Activity Profile

While carbonic anhydrase inhibition is a primary mechanism, the sulfonamide scaffold is known to interact with a range of other biological targets. It is plausible that N-(4-ethylphenyl)benzenesulfonamide may exhibit a broader spectrum of activity.

Potential Anticancer Properties

Certain sulfonamide derivatives have demonstrated significant anticancer activity.[7][4] One of the key mechanisms underlying this effect is the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII.[4] These isoforms are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. By inhibiting these CAs, sulfonamides can disrupt the pH regulation in cancer cells, leading to apoptosis.

Cardiovascular Effects

Some benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system.[8] For instance, a study on various benzenesulfonamide derivatives revealed that certain substitutions can lead to a decrease in perfusion pressure and coronary resistance in an isolated rat heart model.[8] The proposed mechanism for some of these effects involves the inhibition of L-type calcium channels.[8]

Other Potential Targets

The diverse bioactivity of sulfonamides extends to other enzyme systems. Derivatives have been reported to inhibit:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Implicated in neurodegenerative diseases like Alzheimer's.[7]

  • Cysteine Proteases and HIV Protease: Targets for antiviral therapies.[7]

  • Cyclooxygenases (COXs): Key enzymes in the inflammatory pathway.[7]

  • ATP-Citrate Lyase (ACL): A novel series of 2-hydroxy-N-arylbenzenesulfonamides were identified as inhibitors of this enzyme, which is involved in lipid and glucose metabolism.[9]

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of N-(4-ethylphenyl)benzenesulfonamide, a series of well-established experimental workflows are employed.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency against CA isoforms is a stopped-flow spectrophotometric assay.

Methodology:

  • Reagents: Purified recombinant human CA isoforms, N-(4-ethylphenyl)benzenesulfonamide, CO₂-saturated buffer, pH indicator.

  • Procedure: a. The enzyme is pre-incubated with varying concentrations of the inhibitor. b. The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer. c. The change in absorbance of the pH indicator is monitored over time, reflecting the rate of H⁺ production.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) is then calculated.

Caption: Experimental workflow for carbonic anhydrase inhibition assay.

In Vitro Cytotoxicity Assay

To assess potential anticancer effects, the compound's cytotoxicity against various cancer cell lines is evaluated.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., A875, HepG2).[10]

  • Treatment: Cells are incubated with a range of concentrations of N-(4-ethylphenyl)benzenesulfonamide for a defined period (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT or resazurin reduction.

  • Data Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated.

Cardiovascular Activity Assessment

The effects on cardiovascular parameters can be studied using an isolated heart model.

Methodology:

  • Model: Isolated Langendorff-perfused rat heart.[8]

  • Perfusion: The heart is perfused with a physiological salt solution (e.g., Krebs-Henseleit).

  • Treatment: N-(4-ethylphenyl)benzenesulfonamide is introduced into the perfusate.

  • Measurement: Perfusion pressure and coronary resistance are monitored using pressure transducers.[8]

Quantitative Data Summary

AssayParameterTypical Value Range for Active Sulfonamides
Carbonic Anhydrase InhibitionKᵢ (nM)Low nanomolar to micromolar
In Vitro CytotoxicityIC₅₀ (µg/mL)Can range from <10 to >100 depending on the cell line
Cardiovascular Activity% Change in Perfusion PressureDose-dependent increases or decreases

Conclusion

N-(4-ethylphenyl)benzenesulfonamide is a member of the pharmacologically rich class of sulfonamides. Based on the extensive literature on related compounds, its primary mechanism of action is highly likely to be the inhibition of carbonic anhydrase. However, the potential for off-target effects on other enzyme systems, such as those involved in cancer progression and cardiovascular function, should not be overlooked. A thorough investigation using the experimental protocols outlined in this guide is essential to fully characterize the therapeutic potential and mechanistic intricacies of this compound. Further research into structure-activity relationships will be crucial for the design of more potent and selective analogs.

References

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • CymitQuimica. (n.d.). CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. PMC.
  • Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • ResearchGate. (n.d.). (PDF) N-Benzyl-N-ethyl-4-methylbenzenesulfonamide.
  • PubChem. (n.d.). 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide.
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • PubMed. (2007). 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • ResearchGate. (2020). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
  • National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. PMC.
  • National Center for Biotechnology Information. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PMC.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • ResearchGate. (2025). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
  • MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of N-(4-ethylphenyl)benzenesulfonamide

This guide provides a comprehensive technical overview of the potential biological activities of the chemical compound N-(4-ethylphenyl)benzenesulfonamide. Directed at researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential biological activities of the chemical compound N-(4-ethylphenyl)benzenesulfonamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the broader class of benzenesulfonamide derivatives to extrapolate potential therapeutic applications and outlines detailed experimental workflows for their investigation.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Historically recognized for their antibacterial properties, sulfonamides have since been demonstrated to exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This versatility stems from the sulfonamide group's ability to engage in key hydrogen bonding interactions with various biological targets. The specific substitutions on the phenyl and amine groups of the benzenesulfonamide core play a critical role in determining the compound's pharmacological profile and potency.[3][4][5]

N-(4-ethylphenyl)benzenesulfonamide, the subject of this guide, is a member of this versatile class of compounds. While specific biological data for this exact molecule is not extensively documented in publicly available literature, a thorough analysis of structurally similar benzenesulfonamide derivatives allows for the formulation of well-grounded hypotheses regarding its potential therapeutic activities. This guide will explore these potential activities, the underlying scientific rationale, and the experimental protocols required for their validation.

Section 1: Potential Anticancer Activity

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents.[6][7][8][9] Their mechanisms of action are often multifaceted, with a prominent target being the carbonic anhydrase (CA) enzymes, particularly isoforms like CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[6]

Mechanistic Rationale

The ethyl group on the phenyl ring of N-(4-ethylphenyl)benzenesulfonamide may influence its lipophilicity, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets. Structure-activity relationship (SAR) studies on similar compounds suggest that the nature and position of substituents on the phenyl ring can significantly impact anticancer potency.[4] It is hypothesized that N-(4-ethylphenyl)benzenesulfonamide could exhibit antiproliferative effects by inhibiting key enzymes involved in cancer progression or by inducing apoptosis.

Experimental Workflow for Anticancer Evaluation

A systematic, multi-tiered approach is essential for evaluating the potential anticancer activity of a novel compound.[10][11][12]

Anticancer_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cell_Line_Selection Cell Line Selection (e.g., MCF-7, MDA-MB-231) Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Cell_Line_Selection->Cytotoxicity_Assay Treat with N-(4-ethylphenyl)benzenesulfonamide IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model in Mice IC50_Determination->Xenograft_Model Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) Efficacy_Evaluation Efficacy & Toxicity Evaluation

Caption: Workflow for evaluating the anticancer potential of N-(4-ethylphenyl)benzenesulfonamide.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-ethylphenyl)benzenesulfonamide in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anticipated Data and Interpretation

The primary quantitative data from this initial screening will be the IC50 values against various cancer cell lines. A lower IC50 value indicates higher potency.

Compound MCF-7 IC50 (µM) MDA-MB-231 IC50 (µM) HeLa IC50 (µM)
N-(4-ethylphenyl)benzenesulfonamideHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Control)Expected ValueExpected ValueExpected Value
Caption: Hypothetical table for summarizing cytotoxicity data.

Section 2: Potential Antimicrobial Activity

The foundational discovery of sulfonamides was as antibacterial agents, and this activity remains a key area of investigation for new derivatives.[6][13][14][15] They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Mechanistic Rationale

The structural features of N-(4-ethylphenyl)benzenesulfonamide, particularly the sulfonamide linkage, are consistent with those of known antimicrobial sulfonamides. The ethylphenyl group may modulate the compound's interaction with the active site of bacterial enzymes or affect its uptake by microbial cells. It is plausible that this compound could exhibit inhibitory activity against a range of bacterial and potentially fungal pathogens.

Experimental Workflow for Antimicrobial Evaluation

Standardized methods are crucial for assessing antimicrobial susceptibility.[16][17][18][19]

Antimicrobial_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis Microorganism_Selection Select Bacterial & Fungal Strains (e.g., S. aureus, E. coli) Disk_Diffusion_Assay Disk Diffusion Assay Microorganism_Selection->Disk_Diffusion_Assay Inoculate plates Zone_of_Inhibition Measure Zone of Inhibition Disk_Diffusion_Assay->Zone_of_Inhibition Broth_Microdilution Broth Microdilution Assay Zone_of_Inhibition->Broth_Microdilution MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination

Caption: Workflow for evaluating the antimicrobial potential of N-(4-ethylphenyl)benzenesulfonamide.

  • Compound Preparation: Prepare a stock solution of N-(4-ethylphenyl)benzenesulfonamide and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): Subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

Anticipated Data and Interpretation

The antimicrobial activity is quantified by the MIC and MBC values. Lower values indicate greater efficacy.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
N-(4-ethylphenyl)benzenesulfonamideHypothetical ValueHypothetical ValueHypothetical Value
Ciprofloxacin (Control)Expected ValueExpected ValueN/A
Fluconazole (Control)N/AN/AExpected Value
Caption: Hypothetical table for summarizing antimicrobial activity data.

Section 3: Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzenesulfonamide derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways.[20][21][22]

Mechanistic Rationale

The anti-inflammatory potential of N-(4-ethylphenyl)benzenesulfonamide could be mediated by its ability to inhibit key pro-inflammatory enzymes or to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[23][24] The ethylphenyl moiety might contribute to favorable binding within the active sites of these enzymes.

Experimental Workflow for Anti-inflammatory Evaluation

A combination of in vitro assays can provide a comprehensive preliminary assessment of anti-inflammatory potential.[20][22]

AntiInflammatory_Evaluation_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model Protein_Denaturation Inhibition of Protein Denaturation Assay Paw_Edema_Model Carrageenan-Induced Paw Edema in Rats Protein_Denaturation->Paw_Edema_Model Membrane_Stabilization HRBC Membrane Stabilization Assay Membrane_Stabilization->Paw_Edema_Model Enzyme_Inhibition Enzyme Inhibition Assays (COX, LOX) Enzyme_Inhibition->Paw_Edema_Model NO_Inhibition Nitric Oxide Inhibition in Macrophages NO_Inhibition->Paw_Edema_Model Edema_Inhibition Measure Inhibition of Paw Edema

Caption: Workflow for evaluating the anti-inflammatory potential of N-(4-ethylphenyl)benzenesulfonamide.

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of bovine serum albumin (BSA), the test compound (N-(4-ethylphenyl)benzenesulfonamide) at various concentrations, and phosphate-buffered saline (PBS).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation Induction: Induce denaturation by heating at 72°C for 5 minutes.

  • Cooling: Cool the reaction mixtures to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. Diclofenac sodium can be used as a positive control.

Anticipated Data and Interpretation

The results will be expressed as the percentage of inhibition at various concentrations, allowing for the calculation of an IC50 value.

Compound Protein Denaturation Inhibition IC50 (µg/mL) HRBC Membrane Stabilization IC50 (µg/mL)
N-(4-ethylphenyl)benzenesulfonamideHypothetical ValueHypothetical Value
Diclofenac Sodium (Control)Expected ValueExpected Value
Caption: Hypothetical table for summarizing in vitro anti-inflammatory data.

Conclusion

N-(4-ethylphenyl)benzenesulfonamide, as a member of the pharmacologically significant benzenesulfonamide family, holds considerable potential for exhibiting a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide has outlined the scientific rationale for these potential activities and provided detailed, field-proven experimental protocols for their systematic investigation. The successful validation of any of these activities would position N-(4-ethylphenyl)benzenesulfonamide as a promising lead compound for further preclinical and clinical development. The workflows and methodologies described herein provide a robust framework for researchers to unlock the therapeutic potential of this and other novel benzenesulfonamide derivatives.

References

  • Al-Hourani, B. J., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Enalami, B., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Available at: [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link]

  • Maeda, H., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. Available at: [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Hossain, M. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Pharmaceutical Sciences. Available at: [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry. Available at: [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Patel, R. B., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Results in Chemistry. Available at: [Link]

  • Singh, C., et al. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Al-Salahi, R., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules. Available at: [Link]

  • Lee, J. W., et al. (2019). Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. International Journal of Molecular Sciences. Available at: [Link]

  • Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines. Available at: [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. Available at: [Link]

  • Kovalenko, S. I., et al. (2018). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Hossain, M. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Pharmaceutical Sciences. Available at: [Link]

  • De Luca, F., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]

  • Becheker, I., et al. (2023). The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria. ResearchGate. Available at: [Link]

  • Bouyahya, A., et al. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules. Available at: [Link]

  • Hidalgo, M., & Navas, T. (2020). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. Available at: [Link]

  • De Luca, F., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Patel, K. D., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. JETIR. Available at: [Link]

  • Pérez-Hernández, N., et al. (2022). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. Available at: [Link]

  • Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]

  • Isfin, A. I., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Das, A., et al. (2017). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. Available at: [Link]

  • Jiang, Z. Y., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mondal, S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. Available at: [Link]

  • Chen, Y. F., et al. (2013). Anti-Inflammatory Activity of N-(3-Florophenyl)ethylcaffeamide in Mice. International Journal of Molecular Sciences. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the N-(4-ethylphenyl)benzenesulfonamide Scaffold: Synthesis, Biological Activity, and Therapeutic Development

Abstract The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of this critical pharmacophore, with a specific focus on N-phenyl substituted derivatives, exemplified by N-(4-ethylphenyl)benzenesulfonamide. We will explore the historical context of its discovery, delve into detailed synthetic methodologies and characterization, analyze its diverse biological activities through the lens of structure-activity relationships (SAR), and discuss pathways for preclinical development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, mechanistic underpinnings, and future potential of this versatile class of compounds.

Part 1: The Benzenesulfonamide Scaffold: A Cornerstone in Medicinal Chemistry

Historical Perspective and Initial Discoveries

The journey of sulfonamides in medicine began with the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s. This discovery ushered in the era of chemotherapy and established the primary sulfonamide group (-SO₂NH₂) as a key "pharmacophore." Aromatic sulfonamides and their derivatives have since become pivotal in the development of therapeutics for a wide range of conditions, including bacterial infections, diabetes, and Alzheimer's disease.[1] The core value of the benzenesulfonamide structure lies in its synthetic accessibility and its ability to act as a versatile scaffold for generating vast libraries of compounds with diverse biological activities.

Physicochemical Properties and Pharmacophoric Features

The sulfonamide group's utility is rooted in its distinct stereoelectronic properties. The sulfur atom adopts a tetrahedral geometry, which allows its oxygen atoms to act as potent hydrogen bond acceptors.[2] This capacity for forming strong, directional interactions with biological macromolecules, such as enzyme active sites, is a primary driver of its efficacy. The N-H proton is acidic and can be deprotonated under physiological conditions, allowing the resulting anion to act as a powerful metal-coordinating group—a feature central to its mechanism as an enzyme inhibitor. Furthermore, the two phenyl rings of the N-phenylbenzenesulfonamide core provide a modifiable framework where substitutions can be made to fine-tune physicochemical properties like lipophilicity, solubility, and electronic distribution, thereby optimizing potency, selectivity, and pharmacokinetic profiles.

General Synthesis Routes for Benzenesulfonamide Derivatives

The synthesis of N-substituted benzenesulfonamides is typically a robust and high-yielding process. The most common and direct method involves the nucleophilic substitution reaction between a benzenesulfonyl chloride and an appropriate amine.

cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification R1_sulfonyl_chloride Benzenesulfonyl Chloride (Substituted or Unsubstituted) Pyridine Pyridine (Base and Solvent) R1_sulfonyl_chloride->Pyridine Add to R2_aniline Aniline Derivative (e.g., 4-ethylaniline) R2_aniline->Pyridine Add to Stir_Reflux Stirring under Reflux (e.g., 2-6 hours) Pyridine->Stir_Reflux Quench Quench with ice-cold water Stir_Reflux->Quench Monitor via TLC Filter Filter Precipitate Quench->Filter Recrystallize Recrystallize (e.g., from Acetonitrile/Ethanol) Filter->Recrystallize Product N-Phenylbenzenesulfonamide Product Recrystallize->Product

Caption: General workflow for benzenesulfonamide synthesis.

This straightforward reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[3][4] The reaction progress is conveniently monitored by thin-layer chromatography (TLC), and the product often precipitates upon quenching the reaction with water, allowing for easy isolation and subsequent purification by recrystallization.

Part 2: Synthesis and Characterization of N-(4-ethylphenyl)benzenesulfonamide and its Analogs

Rationale for the N-(4-ethylphenyl) Substitution

In structure-activity relationship (SAR) studies, modifications to the N-phenyl ring are critical for exploring the binding pocket of a target enzyme and optimizing pharmacological properties. The choice of a 4-ethyl group on the aniline ring is a deliberate design element intended to:

  • Increase Lipophilicity: Compared to an unsubstituted phenyl ring, the ethyl group increases the compound's lipophilicity, which can enhance membrane permeability and influence absorption and distribution.

  • Probe Hydrophobic Pockets: The ethyl group can occupy small hydrophobic pockets within a receptor's binding site, potentially increasing binding affinity and potency.

  • Serve as a Vector for Growth: It provides a well-defined point for further chemical modification and optimization in later-stage drug development.

Step-by-Step Synthesis Protocols

The following protocols are presented as self-validating systems. The expected outcomes (yield, melting point, spectral data) serve as internal controls for successful execution.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethylaniline (1.21 g, 10 mmol) in pyridine (20 mL).

  • Reaction Initiation: To this solution, add benzenesulfonyl chloride (1.77 g, 10 mmol) portion-wise over 15 minutes. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Progression: Stir the resulting mixture at room temperature for 30 minutes, then heat under reflux for 2 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), observing the disappearance of the starting materials.

  • Product Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A white precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to afford N-(4-ethylphenyl)benzenesulfonamide as white crystals.

  • Validation: Expected yield: 80-90%. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

This protocol demonstrates the versatility of the benzenesulfonamide scaffold for creating more complex, biologically active derivatives.[5]

  • Precursor Synthesis: First, synthesize 2-chloro-N-(4-sulfamoylphenyl)acetamide from sulfanilamide.

  • Thiazole Ring Formation: Dissolve 2-chloro-N-(4-sulfamoylphenyl)acetamide (2.63 g, 10 mmol) and ammonium thiocyanate (0.76 g, 10 mmol) in 20 mL of absolute ethanol.

  • Reaction: Reflux the mixture for 3 hours, monitoring by TLC. The product will precipitate out of the solution during reflux.

  • Isolation and Purification: Filter the hot mixture, wash the collected solid with water, and then recrystallize from ethanol to yield the target ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide.[5]

  • Validation: Expected yield: ~70%. Confirm structure via spectroscopy. Melting point: 250-252°C.[5]

Spectroscopic and Crystallographic Characterization

The unambiguous identification of synthesized compounds is paramount. Standard characterization involves:

  • ¹H and ¹³C NMR: To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong absorptions for the S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[3]

  • X-ray Crystallography: When single crystals can be obtained, this technique provides definitive proof of structure, bond lengths, and bond angles, offering insights into the molecule's three-dimensional conformation.[6]

Part 3: Biological Activities and Therapeutic Potential

The N-phenylbenzenesulfonamide scaffold has been extensively explored as a source of potent inhibitors for various enzymes, leading to diverse therapeutic applications.

Carbonic Anhydrase Inhibition

A primary and well-established activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[8][9]

The inhibitory mechanism is a classic example of structure-based drug design. The sulfonamide moiety (-SO₂NH₂) is essential for activity. In the enzyme's active site, the sulfonamide is deprotonated to its anionic form (-SO₂NH⁻), which then coordinates directly to the Zn²⁺ ion, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.

cluster_activesite Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 coord. His2 His Zn->His2 coord. His3 His Zn->His3 coord. Water H₂O / OH⁻ Zn->Water coord. Anion R-SO₂NH⁻ (Anionic Form) Sulfonamide R-SO₂NH₂ (Benzenesulfonamide) Sulfonamide->Anion Deprotonation (pKa dependent) Anion->Zn Binds & Inhibits

Sources

Exploratory

A Technical Guide to the Solubility of N-(4-ethylphenyl)benzenesulfonamide and Its Analogs for Pharmaceutical Development

Foreword: Navigating the Data Landscape for N-(4-ethylphenyl)benzenesulfonamide In the realm of pharmaceutical sciences, a thorough understanding of a compound's solubility is a cornerstone of successful drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Landscape for N-(4-ethylphenyl)benzenesulfonamide

In the realm of pharmaceutical sciences, a thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to purification and manufacturing. This guide is intended to provide an in-depth technical overview of the solubility of N-(4-ethylphenyl)benzenesulfonamide. However, it is important to note that as of the time of this writing, comprehensive, publicly available, peer-reviewed quantitative solubility data for this specific molecule is limited. A promising study titled, "Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents," appears forthcoming, but its full text is not yet accessible.

To provide a robust and scientifically valuable resource in the interim, this guide will leverage a combination of available qualitative data for the closely related N-Ethyl-p-toluenesulfonamide and quantitative data from its structural analogs, namely o-toluenesulfonamide and p-toluenesulfonamide. This approach allows for a scientifically grounded discussion of the expected solubility behavior of N-(4-ethylphenyl)benzenesulfonamide, while maintaining full transparency about the sources of the data. The principles, protocols, and theoretical discussions presented herein are designed to empower researchers to both estimate the solubility of N-(4-ethylphenyl)benzenesulfonamide and to design and execute their own precise solubility studies.

Introduction to N-(4-ethylphenyl)benzenesulfonamide: Structure and Significance

N-(4-ethylphenyl)benzenesulfonamide belongs to the sulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. The molecule's structure, characterized by a central sulfonamide linkage between a benzenesulfonyl group and a 4-ethylaniline moiety, imparts a unique combination of polarity, hydrogen bonding potential, and lipophilicity. These physicochemical properties are the primary determinants of its solubility in various solvent systems.

An understanding of this compound's solubility is critical for:

  • Drug Discovery and Development: Early assessment of solubility helps in identifying potential challenges in formulation and delivery.

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a crystalline solid with the desired purity and polymorphic form.

  • Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Solubility Profile: Insights from Qualitative Data and Structural Analogs

While a comprehensive quantitative solubility profile for N-(4-ethylphenyl)benzenesulfonamide is not yet available, we can construct a predictive overview based on existing data for closely related compounds.

Qualitative Observations for N-Ethyl-p-toluenesulfonamide:

  • General chemical suppliers describe the compound as being soluble in polar organic solvents.[1]

  • The U.S. National Toxicology Program database notes its solubility as being less than 1 mg/mL at 70 °F (approximately 21 °C).[2]

  • A safety data sheet from Santa Cruz Biotechnology indicates that it is "partly miscible" with water.[3]

  • PubChem lists the compound as being insoluble in water.[2]

These qualitative descriptors suggest that N-(4-ethylphenyl)benzenesulfonamide is likely to be poorly soluble in aqueous media and will exhibit greater solubility in organic solvents, particularly those with some degree of polarity.

Quantitative Solubility Data for Structural Analogs (o- and p-Toluenesulfonamide):

To provide a more quantitative perspective, the following table summarizes the mole fraction solubility (x₁) of o-toluenesulfonamide and p-toluenesulfonamide in a range of solvents at various temperatures. This data is derived from a comprehensive study by Li et al. (2019) and provides a strong basis for understanding how a sulfonamide of this class behaves in different solvent environments.[4][5]

SolventTemperature (K)o-Toluenesulfonamide Solubility (x₁)[5]p-Toluenesulfonamide Solubility (x₁)[4]
Alcohols
Methanol298.150.13320.1031
313.150.20840.1654
Ethanol298.150.10110.0689
313.150.16330.1142
n-Propanol298.150.08150.0517
313.150.13490.0883
Isopropanol298.150.06990.0431
313.150.12010.0758
n-Butanol298.150.06810.0412
313.150.11620.0729
Ketones
Acetone298.150.31070.2643
313.150.40890.3591
Cyclopentanone298.150.38910.3412
313.150.49020.4431
Cyclohexanone298.150.32550.2811
313.150.43010.3817
Esters
Ethyl Acetate298.150.18990.1456
313.150.27310.2201
Methyl Acetate298.150.23140.1877
313.150.32010.2711
Other Solvents
Acetonitrile298.150.18130.1878
313.150.26990.2713
Dichloromethane298.150.11210.0389
313.150.17030.0632

Interpretation and Extrapolation to N-(4-ethylphenyl)benzenesulfonamide:

From the analog data, several key trends emerge:

  • High Solubility in Ketones: The highest solubility is observed in ketonic solvents like cyclopentanone and acetone.

  • Good Solubility in Alcohols and Esters: Alcohols and esters also serve as effective solvents.

  • Temperature Dependence: In all tested solvents, solubility increases with temperature, indicating an endothermic dissolution process.

  • Influence of Molecular Structure: The ortho-isomer (o-toluenesulfonamide) is generally more soluble than the para-isomer (p-toluenesulfonamide). This is likely due to the lower crystal lattice energy of the ortho-isomer.

For N-(4-ethylphenyl)benzenesulfonamide, we can anticipate a similar pattern of solubility. The presence of the ethyl group, being larger and more lipophilic than the methyl group in the toluenesulfonamide analogs, may slightly decrease its solubility in highly polar solvents like methanol and increase its solubility in less polar solvents compared to its methyl-substituted counterparts. However, the overall trend of high solubility in ketones and good solubility in alcohols and esters is expected to hold.

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining equilibrium solubility. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Objective: To determine the equilibrium solubility of N-(4-ethylphenyl)benzenesulfonamide in a given solvent at a specified temperature.

Materials:

  • N-(4-ethylphenyl)benzenesulfonamide (crystalline solid, purity >99%)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or sealed glass flasks

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation of Solvent: Pre-saturate the solvent by adding a small amount of the solute, stirring for an hour, and then filtering. This minimizes solvent evaporation during the experiment.

  • Sample Preparation: Add an excess amount of crystalline N-(4-ethylphenyl)benzenesulfonamide to a series of vials containing a known volume or mass of the pre-saturated solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with the solid phase has been achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to establish the time required to reach equilibrium. A preliminary kinetic study should be performed to determine this. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a pre-warmed syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. The pre-warming of the syringe prevents precipitation of the solute during sampling.

  • Gravimetric Analysis (Optional but Recommended): Weigh the filtered solution to determine its mass. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the remaining solid to determine the mass of the dissolved solute.

  • Quantitative Analysis (HPLC/UV-Vis):

    • Accurately dilute the filtered supernatant with the mobile phase (for HPLC) or the pure solvent (for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a multi-point calibration curve using accurately prepared standard solutions of N-(4-ethylphenyl)benzenesulfonamide. The R² value of the calibration curve should be >0.999 to ensure linearity.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility: Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or mole fraction.

Causality and Self-Validation:

  • Why use excess solid? To ensure that the solution is saturated and in equilibrium with the solid phase.

  • Why perform a time-to-equilibrium study? To provide evidence that the measured solubility is a true equilibrium value and not a time-dependent concentration.

  • Why filter the sample? To remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

  • Why use a calibration curve? To ensure accurate and precise quantification of the solute in the saturated solution.

Visualization of Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temperature B->C D Settle Undissolved Solid C->D E Withdraw & Filter Supernatant D->E F Dilute Sample E->F G Analyze via HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Thermodynamic Considerations of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

The data for the toluenesulfonamide analogs consistently show that solubility increases with temperature.[4][5] This indicates that the dissolution process is endothermic (ΔH_sol > 0). The positive enthalpy of solution signifies that energy is required to overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule.

Since dissolution occurs spontaneously (implying a negative ΔG_sol at the point of dissolution), the entropy of solution (ΔS_sol) must be positive and the TΔS_sol term must be large enough to overcome the positive ΔH_sol. The positive entropy change is expected, as the solute molecules transition from a highly ordered crystalline state to a more disordered state in solution. Therefore, the dissolution of these sulfonamides is an entropy-driven process.

Conclusion and Future Directions

While a comprehensive dataset for the solubility of N-(4-ethylphenyl)benzenesulfonamide is not yet publicly available, a scientifically sound estimation of its solubility behavior can be made by examining qualitative data and quantitative data from its close structural analogs. It is anticipated that N-(4-ethylphenyl)benzenesulfonamide will exhibit poor aqueous solubility and good solubility in polar organic solvents, particularly ketones, with solubility increasing with temperature.

The experimental protocol provided in this guide offers a robust framework for researchers to determine the solubility of this compound with a high degree of accuracy and confidence. The forthcoming publication on the solubility of N-Ethyl-p-toluenesulfonamide is eagerly awaited by the scientific community, as it will undoubtedly provide the definitive data needed to further refine the understanding of this important class of molecules.

References

  • Bian, X., et al. (2025). Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents. Journal of the Taiwan Institute of Chemical Engineers, 170(10), 106009. [Note: This is a future publication and the link is a placeholder to the ResearchGate request page.] Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Molecular Liquids, 285, 43-50. Available at: [Link]

  • Sci-Hub. (n.d.). Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of N-(4-ethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction N-(4-ethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(4-ethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide array of biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for confirming the identity, purity, and structure of synthesized organic compounds. This guide offers a detailed roadmap for the spectroscopic analysis of N-(4-ethylphenyl)benzenesulfonamide, providing predicted data and in-depth interpretation to aid researchers in their synthetic and analytical endeavors.

Synthesis and Purification Protocol

The synthesis of N-aryl benzenesulfonamides is a well-established reaction in organic chemistry, typically proceeding via the nucleophilic substitution of a sulfonyl chloride with an appropriate aniline derivative.[1]

Experimental Protocol: Synthesis of N-(4-ethylphenyl)benzenesulfonamide
  • Reaction Setup: To a solution of 4-ethylaniline (1.0 equivalent) in pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-ethylphenyl)benzenesulfonamide as a white solid.

  • Characterization: The purity and identity of the final compound should be confirmed by melting point determination and the spectroscopic techniques detailed below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Ethylaniline 4-Ethylaniline Pyridine_Solvent Pyridine (Solvent/Base) 4-Ethylaniline->Pyridine_Solvent Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Pyridine_Solvent Stirring_RT_12h Stir @ RT, 12h Pyridine_Solvent->Stirring_RT_12h Precipitation Precipitation in H2O Stirring_RT_12h->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/H2O) Filtration->Recrystallization Product N-(4-ethylphenyl)benzenesulfonamide Recrystallization->Product G Structure N-(4-ethylphenyl)benzenesulfonamide (MW = 261.34) NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR Provides C-H framework IR IR Spectroscopy Structure->IR Identifies functional groups MS Mass Spectrometry Structure->MS Determines molecular weight and fragmentation Data_Interpretation Structural Elucidation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: Logical workflow for spectroscopic data interpretation.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic analysis of N-(4-ethylphenyl)benzenesulfonamide for researchers in the chemical and pharmaceutical sciences. The outlined synthetic protocol, coupled with the detailed predicted NMR, IR, and MS data and their interpretations, offers a robust framework for the successful synthesis and characterization of this compound. By grounding these predictions in the established spectroscopic behavior of analogous sulfonamides, this guide upholds scientific rigor and provides a valuable resource for the scientific community.

References

  • Gowda, B. T., et al. (2005). Synthesis and Spectroscopic Characterization of N-(Aryl)-Arylsulfonamides. Indian Journal of Chemistry, 44B, 261-268.
  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E66(10), o2507. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 26970325, 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2006). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E62(8), o3326–o3327. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(4-ethylphenyl)benzenesulfonamide as a Potential Carbonic Anhydrase Inhibitor

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of N-(4-ethylphenyl)benzenesulfonamide as a potential inhibitor of carboni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of N-(4-ethylphenyl)benzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA) enzymes. These protocols cover the fundamental principles of carbonic anhydrase inhibition by sulfonamides, detailed step-by-step methodologies for in vitro enzymatic assays, and guidelines for data analysis and interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[1][2][3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, CO2 transport, and electrolyte secretion.[2] In humans, at least 15 different CA isoforms have been identified, exhibiting distinct tissue distribution and subcellular localization.[4][5] The differential roles of these isoforms in health and disease have made them attractive therapeutic targets.

The clinical utility of CA inhibitors is well-established, with applications as antiglaucoma agents, diuretics, antiepileptics, and for the management of mountain sickness.[5][6] Notably, certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers, contributing to the acidification of the tumor microenvironment and promoting tumor progression. This has spurred significant interest in the development of isoform-selective CA inhibitors as potential anticancer therapeutics.[7][8]

Benzenesulfonamides represent the most extensively investigated class of CA inhibitors.[5] Their inhibitory mechanism is primarily based on the coordination of the sulfonamide moiety to the catalytic Zn2+ ion within the enzyme's active site.[1][9] N-(4-ethylphenyl)benzenesulfonamide belongs to this chemical class and, therefore, warrants investigation as a potential carbonic anhydrase inhibitor. This guide provides the necessary protocols to characterize its inhibitory profile.

Physicochemical Properties of N-(4-ethylphenyl)benzenesulfonamide

A thorough understanding of the physicochemical properties of a potential inhibitor is crucial for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C14H15NO2SN/A
Molecular Weight 261.34 g/mol N/A
Appearance White to off-white solid[10]
Solubility Insoluble in water, soluble in polar organic solvents[10][11]
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 3N/A

Note: Some values are for the closely related compound N-Ethyl-4-methylbenzenesulfonamide and are expected to be similar.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism by which benzenesulfonamides inhibit carbonic anhydrase involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) in the enzyme's active site.[7][9][12] This zinc ion is essential for catalysis, as it coordinates a water molecule that, upon deprotonation to a hydroxide ion, acts as the nucleophile for attacking CO2.[1] By displacing the zinc-bound water/hydroxide, the sulfonamide inhibitor renders the enzyme catalytically inactive. The affinity and selectivity of sulfonamide inhibitors are influenced by interactions between their side chains and amino acid residues lining the active site cavity.[2][5]

G cluster_Enzyme CA Active Site cluster_Inhibitor N-(4-ethylphenyl)benzenesulfonamide Zn(II) Zn(II) H2O H₂O Zn(II)->H2O Coordination His His His->Zn(II) Inhibitor SO₂NH Benzene Ring Ethylphenyl Group Inhibitor:f0->Zn(II) Displaces H₂O & Binds G Start Start Reagent_Prep Prepare Reagents (Inhibitor, Buffer, Enzyme) Start->Reagent_Prep Incubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Incubation Measurement Stopped-Flow Spectrophotometry Incubation->Measurement Data_Analysis Calculate IC50/Ki Measurement->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the stopped-flow carbonic anhydrase inhibition assay.

Colorimetric Esterase Activity Assay

This is an alternative, simpler method that utilizes the esterase activity of CA. [13] Rationale: While the physiological substrate of CA is CO2, the enzyme also exhibits esterase activity, which can be conveniently measured using a colorimetric substrate like 4-nitrophenyl acetate (p-NPA). This assay is suitable for high-throughput screening. [13] Materials:

  • Purified human carbonic anhydrase isoforms

  • N-(4-ethylphenyl)benzenesulfonamide

  • DMSO

  • Tris-HCl buffer (pH 7.6)

  • 4-Nitrophenyl acetate (p-NPA)

  • 96-well microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of N-(4-ethylphenyl)benzenesulfonamide in DMSO.

    • Prepare working solutions of the inhibitor.

    • Prepare a stock solution of p-NPA in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the CA enzyme, and different concentrations of the inhibitor.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding p-NPA to each well.

    • Measure the absorbance at 400 nm (corresponding to the formation of 4-nitrophenol) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time.

    • Determine the IC50 value as described in the stopped-flow protocol.

Data Presentation and Interpretation

The inhibitory potency of N-(4-ethylphenyl)benzenesulfonamide should be evaluated against a panel of CA isoforms to determine its selectivity profile. The results are typically presented as IC50 or Ki values.

Table 1: Hypothetical Inhibition Data for N-(4-ethylphenyl)benzenesulfonamide against Human CA Isoforms

CA IsoformIC50 (nM)Ki (nM)
hCA I 15085
hCA II 2514
hCA IX 5028
hCA XII 7542

Note: These are example values for illustrative purposes only.

Interpretation: In this hypothetical example, N-(4-ethylphenyl)benzenesulfonamide shows the highest potency against the widespread cytosolic isoform hCA II, with moderate activity against the cancer-related isoforms hCA IX and XII, and lower activity against hCA I. This profile would suggest a degree of selectivity, which is a desirable characteristic for a therapeutic candidate.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of N-(4-ethylphenyl)benzenesulfonamide as a carbonic anhydrase inhibitor. By elucidating its potency and isoform selectivity, researchers can ascertain its potential for further development as a therapeutic agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, contributing to the advancement of carbonic anhydrase inhibitor research.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Gudim, M., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Das, R., et al. (2017). New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. Analytical Chemistry. Available at: [Link]

  • Matijošytė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. Available at: [Link]

  • An, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kim, J.-K., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Griveau, A., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]

  • Al-Warhi, T., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimie. Available at: [Link]

  • Koch, J., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Available at: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]

  • PubChem. 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. Available at: [Link]

  • Bua, S., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of N-(4-ethylphenyl)benzenesulfonamide in Anticancer Research

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The benzenesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzenesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, this moiety has garnered significant attention due to its presence in compounds that exhibit potent and diverse anticancer activities.[1][2] These activities stem from various mechanisms, including the inhibition of critical enzymes like carbonic anhydrases and protein kinases, induction of apoptosis, and perturbation of the cell cycle.[3][4][5] This document provides a detailed guide for the investigation of a specific analogue, N-(4-ethylphenyl)benzenesulfonamide, as a potential anticancer agent. It outlines the scientific rationale, postulated mechanisms of action, and provides robust, field-proven protocols for its comprehensive preclinical evaluation.

Section 1: Compound Profile and Synthesis Rationale

Chemical Structure

Compound: N-(4-ethylphenyl)benzenesulfonamide Molecular Formula: C₁₄H₁₅NO₂S Molecular Weight: 261.34 g/mol Structure:

Rationale for Investigation

The selection of N-(4-ethylphenyl)benzenesulfonamide for anticancer screening is based on established structure-activity relationships within the broader sulfonamide class. The core benzenesulfonamide group is a known zinc-binding motif, crucial for inhibiting metalloenzymes like carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3][6] The N-phenyl ring system allows for extensive substitution to modulate pharmacokinetic properties and explore interactions with hydrophobic pockets in various enzymatic targets, such as the ATP-binding sites of protein kinases.[7] The 4-ethyl substitution on the phenyl ring is a strategic modification to enhance lipophilicity, potentially improving cell membrane permeability and target engagement compared to unsubstituted analogues.

Representative Synthesis Protocol

The synthesis of N-(4-ethylphenyl)benzenesulfonamide can be achieved via a standard nucleophilic substitution reaction. This protocol is a generalized method adapted from established procedures for similar sulfonamides.[8][9]

Principle: The protocol involves the reaction of benzenesulfonyl chloride with 4-ethylaniline. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfonamide bond. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.

Materials:

  • Benzenesulfonyl chloride

  • 4-ethylaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 eq.) in anhydrous DCM.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the stirred mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography to yield N-(4-ethylphenyl)benzenesulfonamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 2: Postulated Mechanisms of Anticancer Action

Benzenesulfonamide derivatives can exert their anticancer effects through multiple pathways.[2] Investigating these mechanisms is crucial for understanding the compound's biological activity and identifying potential biomarkers for patient stratification.

  • Carbonic Anhydrase (CA) Inhibition: Many solid tumors overexpress CA IX to regulate intracellular pH in hypoxic environments, promoting survival and metastasis.[3] The sulfonamide moiety can bind to the zinc ion in the active site of CA IX, inhibiting its enzymatic activity and leading to intracellular acidification and cell death.[6]

  • Kinase Inhibition: The N-phenylbenzenesulfonamide scaffold is found in several potent kinase inhibitors.[5][7] These compounds can compete with ATP for binding to the kinase domain of receptor tyrosine kinases (like AXL) or cytosolic kinases (like Src), disrupting downstream signaling pathways that control cell proliferation, survival, and migration.[5][10]

  • Cell Cycle Arrest & Apoptosis Induction: Disruption of key cellular processes by sulfonamides often leads to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) and subsequent induction of programmed cell death (apoptosis).[1][4] This can be triggered by various upstream events, including DNA damage or mitotic spindle disruption.[11]

  • Angiogenesis Inhibition: Some sulfonamides can interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis.[12] This can occur through inhibition of pro-angiogenic factors or by inducing apoptosis in endothelial cells.[13]

Potential_Anticancer_Mechanisms Compound N-(4-ethylphenyl)benzenesulfonamide CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Kinase Protein Kinases (e.g., AXL, Src) Compound->Kinase Tubulin Microtubule Dynamics Compound->Tubulin pH_Reg Tumor pH Regulation CAIX->pH_Reg Inhibits Signaling Proliferation & Survival Signaling Pathways Kinase->Signaling Inhibits Mitosis Mitotic Spindle Formation Tubulin->Mitosis Disrupts Apoptosis Apoptosis pH_Reg->Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest Mitosis->CellCycleArrest TumorGrowth Inhibition of Tumor Growth & Metastasis Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth Angiogenesis Angiogenesis Inhibition Angiogenesis->TumorGrowth In_Vitro_Workflow Start Synthesized Compound N-(4-ethylphenyl)benzenesulfonamide Step1 Protocol 3.1: Cell Viability Assay (MTT) Determine IC50 Start->Step1 Step2 Protocol 3.2: Cell Cycle Analysis (Propidium Iodide Staining) Step1->Step2 Using IC50 conc. Step4 Protocol 3.4: Angiogenesis Assay (Tube Formation) Step1->Step4 Using sub-lethal conc. Step3 Protocol 3.3: Apoptosis Assay (Annexin V / PI) Step2->Step3 End Candidate for In Vivo Studies Step3->End Step4->End

Caption: Experimental workflow for in vitro screening.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [1]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells. [1][14] Materials:

  • Selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • N-(4-ethylphenyl)benzenesulfonamide stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, plate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [15]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-ethylphenyl)benzenesulfonamide in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [16]It relies on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to DNA. [17]Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can distinguish the phases based on fluorescence intensity. [18] Materials:

  • Cancer cells treated with N-(4-ethylphenyl)benzenesulfonamide (e.g., at IC₅₀ and 2x IC₅₀ concentrations for 24 hours).

  • PBS, Trypsin-EDTA.

  • 70% ethanol (ice-cold).

  • PI/RNase staining buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and treat with the compound as described for the viability assay. Include a vehicle-treated control group.

  • Cell Harvesting: After the 24-hour treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [16]Compare the distribution between treated and control samples to identify any cell cycle arrest.

Protocol 3.3: Apoptosis Detection by Annexin V/PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [4]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a membrane-impermeable DNA stain used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells). [19] Materials:

  • Treated and control cells.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Collect cells after treatment (e.g., 24 or 48 hours) with N-(4-ethylphenyl)benzenesulfonamide. Centrifuge and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells (often due to mechanical damage). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Section 4: In Vivo Preclinical Evaluation

Promising results from in vitro studies warrant validation in a more complex biological system. The human tumor xenograft model is a standard for preclinical assessment of anticancer agents. [20][21]

In_Vivo_Workflow Start Select Immunocompromised Mice (e.g., Athymic Nude) Step1 Subcutaneous Injection of Human Cancer Cells Start->Step1 Step2 Monitor Tumor Growth (Wait until ~100-150 mm³) Step1->Step2 Step3 Randomize Mice into Treatment Groups Step2->Step3 Step4 Administer Treatment (Vehicle, Compound, Positive Control) Step3->Step4 Step5 Measure Tumor Volume & Body Weight (2-3 times per week) Step4->Step5 End Endpoint Analysis: Tumor Growth Inhibition (TGI), Toxicity Assessment Step5->End

Caption: Workflow for a human tumor xenograft study.

Protocol 4.1: Human Tumor Xenograft Model

Principle: This model involves implanting human cancer cells into immunodeficient mice, where they grow to form solid tumors. [20]The efficacy of the test compound is evaluated by measuring its ability to inhibit the growth of these tumors over time compared to a vehicle control. [22] Materials:

  • Immunodeficient mice (e.g., 6-8 week old female athymic nude mice).

  • Human cancer cell line with high tumorigenicity.

  • Matrigel (optional, can improve tumor take rate).

  • N-(4-ethylphenyl)benzenesulfonamide formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Calipers, animal scale.

Step-by-Step Methodology:

  • Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixing 1:1 with Matrigel. Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle Control.

    • Group 2: N-(4-ethylphenyl)benzenesulfonamide (e.g., at 25 mg/kg, daily).

    • Group 3: Positive Control (e.g., a standard-of-care drug for that cancer type).

  • Drug Administration: Administer the treatment via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule and duration (e.g., 21 days).

  • Efficacy and Toxicity Monitoring: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and optionally process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Plot the mean tumor volume for each group over time. Statistically compare the final tumor volumes/weights between the treated and control groups.

Section 5: Data Presentation

Clear and concise data presentation is essential for interpreting experimental outcomes.

Table 1: In Vitro Cytotoxicity of N-(4-ethylphenyl)benzenesulfonamide

Cell Line Cancer Type IC₅₀ (µM) ± SD
MCF-7 Breast Adenocarcinoma Value
A549 Lung Carcinoma Value
HCT116 Colorectal Carcinoma Value
MCF-10A Normal Breast Epithelial Value

Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: Effect of N-(4-ethylphenyl)benzenesulfonamide on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 65.2 ± 3.1 20.5 ± 2.4 14.3 ± 1.9
Compound (IC₅₀) Value Value Value
Compound (2x IC₅₀) Value Value Value

Values represent the mean percentage of cells in each phase ± SD.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27585–27603. [Link]

  • Davarci, D., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(3), 949–958. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Ranjbar, S., et al. (2018). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Research in Pharmaceutical Sciences, 13(6), 553–561. [Link]

  • PrepChem. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. PrepChem.com. [Link]

  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226–233. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 117-122. [Link]

  • Alam, M. J., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3183. [Link]

  • Kim, J. S., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. International Journal of Molecular Sciences, 23(19), 11929. [Link]

  • Kopa, M., et al. (2016). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Anticancer Agents in Medicinal Chemistry, 16(11), 1482-1491. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16828. [Link]

  • Al-Ostath, A., et al. (2023). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 13(1), 12595. [Link]

  • Wesołowska, O., et al. (2022). The N-Substituted-4-Methylbenzenesulphonyl Hydrazone Inhibits Angiogenesis in Zebrafish Tg(fli1: EGFP) Model. International Journal of Molecular Sciences, 23(21), 12852. [Link]

  • Lee, C. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(1), 1-5. [Link]

  • Ujváry, D., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(14), 6297-6313. [Link]

  • Ravez, S., et al. (2015). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 58(2), 937–955. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. [Link]

  • Rivera-Carrion, J. A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP ScholarWorks. [Link]

  • Gu, W. Z., et al. (1995). [Inhibition of angiogenesis by antitumor antibiotic C1027 and its effect on tumor metastasis]. Yao Xue Xue Bao, 30(5), 321-325. [Link]

  • Volpert, O. V. (2001). Modulation of endothelial cell survival by an inhibitor of angiogenesis thrombospondin-1: a dynamic balance. Cancer and Metastasis Reviews, 20(1-2), 97-106. [Link]

  • Ligasová, A., Kovaříková, K., & Fišer, I. (2023). Basic Methods of Cell Cycle Analysis. Cells, 12(4), 583. [Link]

  • Ben-Hamo, R., & Efroni, S. (2015). Cell cycle analysis for the four cell lines. ResearchGate. [Link]

  • Moseley, P., et al. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 16(8), e0254894. [Link]

  • D'Arrigo, P., et al. (2021). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 11, 731989. [Link]

Sources

Method

Application Notes and Protocols for N-(4-ethylphenyl)benzenesulfonamide as a Novel Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the investigation of N-(4-ethylphenyl)benzenesulfonamide as a potential antimicrobial age...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of N-(4-ethylphenyl)benzenesulfonamide as a potential antimicrobial agent. This document outlines detailed protocols for the synthesis, purification, and evaluation of its antimicrobial efficacy and cytotoxic profile. The methodologies are grounded in established standards to ensure reproducibility and validity of results. This guide is intended to equip researchers in microbiology, medicinal chemistry, and pharmacology with the necessary framework to explore the therapeutic potential of this and related benzenesulfonamide compounds.

Introduction: The Promise of Sulfonamide Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics.[1] Sulfonamides, a long-standing class of synthetic antimicrobials, continue to be a valuable source of inspiration for drug discovery.[2][3] Their well-established mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, provides a clear rationale for their antimicrobial activity.[4][5][6] By disrupting the folate pathway, sulfonamides impede the synthesis of nucleic acids and amino acids, ultimately leading to a bacteriostatic effect.[4]

N-(4-ethylphenyl)benzenesulfonamide is a derivative that holds promise due to its structural features which may enhance its binding to the target enzyme or improve its pharmacokinetic properties. The ethylphenyl moiety introduces a lipophilic character that could influence cell membrane permeability and target engagement. These application notes provide the foundational protocols to rigorously test this hypothesis.

Synthesis and Characterization of N-(4-ethylphenyl)benzenesulfonamide

A reliable and scalable synthesis protocol is paramount for the consistent production of the test compound. The following protocol is a standard method for the synthesis of N-substituted benzenesulfonamides.

Synthesis Protocol

This procedure details the reaction between benzenesulfonyl chloride and 4-ethylaniline.

Materials:

  • Benzenesulfonyl chloride

  • 4-ethylaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 equivalents) to the solution.

  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/hexane mixture to yield N-(4-ethylphenyl)benzenesulfonamide as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthesis Workflow

G cluster_synthesis Synthesis Workflow start Dissolve 4-ethylaniline in DCM add_pyridine Add Pyridine start->add_pyridine add_benzenesulfonyl Add Benzenesulfonyl Chloride add_pyridine->add_benzenesulfonyl react Stir at Room Temperature (12-18h) add_benzenesulfonyl->react quench Quench with 1M HCl react->quench extract Extract Organic Layer quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify characterize Characterize Product purify->characterize

Caption: A flowchart of the synthesis and purification process for N-(4-ethylphenyl)benzenesulfonamide.

In Vitro Antimicrobial Activity Assessment

A critical step in evaluating a new antimicrobial agent is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7][8][9] The broth microdilution method is a standard and widely used technique for determining MIC values.[10][11][12][13]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-(4-ethylphenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 16-24 hours.[7]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL) of N-(4-ethylphenyl)benzenesulfonamide
Staphylococcus aureusPositive16
Bacillus subtilisPositive8
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Candida albicansN/A (Fungus)>128
Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[14][15] A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL.[14]

Protocol:

  • Prepare a bacterial culture in the logarithmic phase of growth, standardized to approximately 1 x 10⁶ CFU/mL.

  • Add N-(4-ethylphenyl)benzenesulfonamide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Include a growth control (no compound).

  • Incubate the cultures at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration.

Visualizing the Antimicrobial Testing Workflow

G cluster_mic MIC Assay Workflow cluster_timekill Time-Kill Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->inoculate incubate Incubate (16-24h at 37°C) inoculate->incubate read_mic Determine MIC incubate->read_mic prep_culture Prepare Log-Phase Culture add_compound Add Compound at multiples of MIC prep_culture->add_compound incubate_tk Incubate with Agitation add_compound->incubate_tk sample Sample at Time Points incubate_tk->sample plate Plate Serial Dilutions sample->plate count Count CFU and Plot plate->count

Caption: Workflow diagrams for the Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetic assays.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[4]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction Sulfonamide N-(4-ethylphenyl)benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acid Synthesis Folic_Acid->Nucleic_Acids

Caption: The mechanism of action of N-(4-ethylphenyl)benzenesulfonamide via competitive inhibition of DHPS.

Cytotoxicity Assessment

To evaluate the potential of a compound as a therapeutic agent, it is crucial to assess its toxicity towards mammalian cells. This helps to determine the therapeutic index, which is a measure of the drug's safety.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-ethylphenyl)benzenesulfonamide in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineIncubation Time (h)IC₅₀ (µg/mL) of N-(4-ethylphenyl)benzenesulfonamide
HEK293 (Human Embryonic Kidney)2495
HepG2 (Human Hepatocellular Carcinoma)24110

Conclusion and Future Directions

These application notes provide a standardized framework for the initial evaluation of N-(4-ethylphenyl)benzenesulfonamide as a potential antimicrobial agent. The described protocols for synthesis, MIC determination, time-kill kinetics, and cytotoxicity will generate the foundational data required to build a comprehensive profile of the compound. Promising results from these in vitro studies would warrant further investigation, including studies on the mechanism of resistance, in vivo efficacy in animal models, and further chemical modifications to optimize potency and safety.[16][17][18]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. (n.d.). JETIR. Retrieved January 27, 2026, from [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. (2025). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 27, 2026, from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 27, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved January 27, 2026, from [Link]

  • Animal models in the evaluation of antimicrobial agents. (n.d.). American Society for Microbiology. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved January 27, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 27, 2026, from [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. Retrieved January 27, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 27, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved January 27, 2026, from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 27, 2026, from [Link]

  • Antibacterial assay. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Retrieved January 27, 2026, from [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved January 27, 2026, from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved January 27, 2026, from [Link]

Sources

Application

protocol for synthesizing N-(4-ethylphenyl)benzenesulfonamide in the lab

An Application Note for the Laboratory Synthesis of N-(4-ethylphenyl)benzenesulfonamide Abstract This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-ethylphenyl)benzenesulfonamide, a r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of N-(4-ethylphenyl)benzenesulfonamide

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-ethylphenyl)benzenesulfonamide, a representative N-aryl sulfonamide. Sulfonamides are a cornerstone scaffold in medicinal chemistry and materials science, recognized for their diverse biological activities.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and rationale behind key procedural choices. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system for achieving high-purity target compound synthesis. The protocol details the reaction of 4-ethylaniline with benzenesulfonyl chloride, purification via recrystallization, and methods for characterization.

Introduction and Scientific Principles

The synthesis of N-aryl sulfonamides is a fundamental transformation in organic chemistry. The target molecule, N-(4-ethylphenyl)benzenesulfonamide, is formed through the nucleophilic attack of a primary amine (4-ethylaniline) on an electrophilic sulfonyl chloride (benzenesulfonyl chloride). This reaction, closely related to the classic Hinsberg test, is a robust and high-yielding method for forming the stable sulfonamide linkage.[3][4][5][6]

Reaction Mechanism: The core of this synthesis is a nucleophilic acyl-type substitution at the sulfur center.

  • Nucleophilic Attack: The nitrogen atom of 4-ethylaniline, possessing a lone pair of electrons, acts as a nucleophile, attacking the highly electrophilic sulfur atom of benzenesulfonyl chloride.

  • Chloride Displacement: This attack forms a transient intermediate, which subsequently collapses, displacing the chloride ion as a leaving group.

  • Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or aqueous sodium hydroxide, is essential to neutralize the acid, driving the reaction to completion.[7] The base also deprotonates the nitrogen of the newly formed sulfonamide, rendering it soluble in the alkaline medium, a key principle exploited during the workup phase.[3][7]

Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates. The choice of base, solvent, and temperature can significantly influence reaction rate and purity of the final product.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Properties
4-EthylanilineC₈H₁₁N121.18589-16-2Toxic, combustible liquid
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.6298-09-9Corrosive, lachrymator, reacts with water[8]
PyridineC₅H₅N79.10110-86-1Flammable, toxic, acts as solvent and base
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive (Used as ~5 M aqueous solution)
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable (For recrystallization)
Deionized WaterH₂O18.027732-18-5N/A
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Melting point apparatus

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Detailed Synthesis Protocol

This protocol is designed for a ~5 mmol scale synthesis, which can be adjusted as needed.

Reaction Setup and Execution

Causality: This procedure utilizes pyridine as both the solvent and the acid scavenger. Its role is to create a homogenous reaction environment and to neutralize the HCl generated, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (0.61 g, 5.0 mmol) in pyridine (15 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add benzenesulfonyl chloride (0.97 g, 5.5 mmol, 1.1 equivalents) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Expert Insight: A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine reactant. The slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. A precipitate of pyridinium hydrochloride will form. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

Product Isolation and Work-up

Causality: The work-up is designed to precipitate the crude product by shifting the pH and removing the highly water-soluble pyridinium salt.

  • Quenching: Slowly pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold 5 M hydrochloric acid. This step protonates the pyridine and any unreacted 4-ethylaniline, making them soluble in the aqueous phase, while causing the water-insoluble N-(4-ethylphenyl)benzenesulfonamide to precipitate.

  • Precipitation: Stir the acidic mixture for 10 minutes to ensure complete precipitation. The product should appear as a white or off-white solid.

  • Filtration: Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual acid and pyridinium hydrochloride.

  • Drying: Press the solid dry on the funnel and then transfer it to a watch glass to air-dry. For complete dryness, place the sample in a vacuum oven at a modest temperature (~50 °C).

Purification by Recrystallization

Causality: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of a hot solvent, in which impurities are either more or less soluble. Upon cooling, the pure product crystallizes out, leaving the impurities in the solution.

  • Solvent Selection: A mixed solvent system of ethanol and water is effective for this class of compounds.[10]

  • Procedure: Transfer the crude, dry solid to an Erlenmeyer flask. Add a small volume of hot 95% ethanol and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Crystallization: Add warm deionized water dropwise to the hot ethanol solution until a slight, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Visualization of the Experimental Workflow

The following diagram outlines the complete synthesis process from starting materials to the purified final product.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Isolation & Work-up cluster_purification Purification reagents 1. Dissolve 4-Ethylaniline in Pyridine cooling 2. Cool to 0-5 °C in Ice Bath reagents->cooling addition 3. Add Benzenesulfonyl Chloride Dropwise cooling->addition stirring 4. Stir at Room Temp for 2 hours addition->stirring quench 5. Pour into ice-cold HCl (aq) stirring->quench Transfer to Work-up precipitate 6. Stir to Precipitate Crude Product quench->precipitate filter_crude 7. Vacuum Filter & Wash with Water precipitate->filter_crude dry_crude 8. Dry Crude Solid filter_crude->dry_crude dissolve 9. Dissolve in Hot Ethanol dry_crude->dissolve Transfer to Purification crystallize 10. Add Water, Cool Slowly to Crystallize dissolve->crystallize filter_pure 11. Filter Pure Crystals crystallize->filter_pure dry_pure 12. Dry Final Product filter_pure->dry_pure characterization Characterization (MP, NMR, IR) dry_pure->characterization Analyze

Caption: Workflow for the synthesis of N-(4-ethylphenyl)benzenesulfonamide.

Safety and Environmental Health

Strict adherence to safety protocols is mandatory.

  • Fume Hood: All operations involving benzenesulfonyl chloride, 4-ethylaniline, and pyridine must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Reagent Handling: Benzenesulfonyl chloride is highly corrosive and reacts vigorously with water, releasing corrosive HCl gas.[11][12] Avoid contact with skin and eyes. Handle with extreme care. Pyridine is flammable and toxic.

  • Waste Disposal: All organic waste, including the filtrate from recrystallization, must be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal in accordance with institutional guidelines.[13]

Characterization and Expected Results

  • Appearance: White crystalline solid.

  • Yield: A typical yield for this reaction after purification is in the range of 75-90%.

  • Melting Point: The purified product should have a sharp melting point. The literature value for the closely related N-(p-tolyl)benzenesulfonamide is a useful reference point.

  • Spectroscopy: The identity and purity of the final compound should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). Key expected signals include:

    • ¹H NMR: A broad singlet for the N-H proton, aromatic protons for both phenyl rings, and signals (a quartet and a triplet) for the ethyl group.

    • IR: Characteristic absorptions for N-H stretching (around 3250 cm⁻¹), aromatic C-H stretching, and strong S=O stretching (around 1350 and 1160 cm⁻¹).

References

  • Ngassa, F. N., & Togue, J. B. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Mmonwa, M. M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(16), 4985. Available at: [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved January 27, 2026, from [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. Available at: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Retrieved January 27, 2026, from [Link]

  • Pandya, T. H., et al. (2003). Synthesis and biological evaluation of some new sulfonamides. Indian Journal of Pharmaceutical Sciences, 65(4), 369-373. Cited in Khan, I. U., et al. (2010).
  • JoVE. (n.d.). Amines to Sulfonamides: The Hinsberg Test. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2017). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved January 27, 2026, from [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved January 27, 2026, from [Link]

  • Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved January 27, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2015). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Retrieved January 27, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Biological Evaluation of N-(4-ethylphenyl)benzenesulfonamide

Abstract: This document provides a comprehensive guide for the in vitro and in vivo evaluation of N-(4-ethylphenyl)benzenesulfonamide. While specific biological data for this compound is nascent, the benzenesulfonamide s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the in vitro and in vivo evaluation of N-(4-ethylphenyl)benzenesulfonamide. While specific biological data for this compound is nascent, the benzenesulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and biologically active molecules.[1][2] Drawing from the extensive research on this chemical class, which demonstrates activities ranging from carbonic anhydrase and cyclooxygenase inhibition to anticancer and antimicrobial effects, we present a logical, tiered approach to characterizing the biological profile of N-(4-ethylphenyl)benzenesulfonamide.[3][4][5][6] The protocols herein are designed for researchers in academic and industrial drug discovery settings, providing not only step-by-step instructions but also the scientific rationale underpinning each experimental choice.

Part 1: Introduction and Rationale

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to act as a bioisostere for carboxylic acids and to engage in key hydrogen bonding interactions with various enzymatic targets.[7] Compounds containing this functional group have shown a wide spectrum of pharmacological activities.[1][5] Notably, they are prominent as inhibitors of carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2), leading to treatments for glaucoma, edema, and inflammation.[1][4] Furthermore, various derivatives have demonstrated potent anticancer and antimicrobial properties.[3][5][6][8]

Given the structural features of N-(4-ethylphenyl)benzenesulfonamide, it is plausible to hypothesize that it may exhibit activity in one or more of these well-established areas. The proposed experimental workflow is therefore designed to systematically investigate these potential activities, beginning with fundamental in vitro characterization and progressing to more complex cellular and in vivo models.

This guide is structured to provide a clear and logical progression for the biological evaluation of N-(4-ethylphenyl)benzenesulfonamide, starting with foundational assays and moving towards more complex biological systems.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Compound QC Compound Quality Control (Purity, Identity, Solubility) Primary Screening Biochemical Assays (e.g., CA, COX Inhibition) Compound QC->Primary Screening Cell-Based Assays Cellular Activity (e.g., Cytotoxicity, Anti-inflammatory) Primary Screening->Cell-Based Assays Selectivity Profiling Target Selectivity (e.g., Isoform Specificity) Cell-Based Assays->Selectivity Profiling Pharmacokinetics Pharmacokinetic Profiling (ADME) Selectivity Profiling->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (Target Engagement in vivo) Pharmacokinetics->Pharmacodynamics Efficacy Models Disease Models (e.g., Tumor Xenograft, Inflammation Model) Pharmacodynamics->Efficacy Models

Figure 1: A tiered experimental workflow for the biological characterization of N-(4-ethylphenyl)benzenesulfonamide.

Part 2: In Vitro Assays

The initial phase of characterization focuses on establishing the fundamental biochemical and cellular activities of N-(4-ethylphenyl)benzenesulfonamide.

Preliminary Compound Assessment

Before initiating biological assays, it is critical to confirm the identity, purity, and solubility of the test compound.

  • Identity and Purity: Assessed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for all biological assays.

  • Solubility: Determined in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility can lead to artifacts in biological assays.

Carbonic Anhydrase Inhibition Assay

Rationale: The sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors.[3][9] CAs are involved in pH regulation and are validated targets in glaucoma and certain cancers.[10] This assay will determine if N-(4-ethylphenyl)benzenesulfonamide inhibits key CA isoforms.

Protocol: Stopped-Flow Carbonic Anhydrase Assay

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Recombinant human CA isoforms (e.g., CA I, II, IX, XII)

  • Stopped-flow spectrophotometer

  • CO2-saturated water

  • Buffer (e.g., 10 mM HEPES/Tris, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • N-(4-ethylphenyl)benzenesulfonamide

  • Acetazolamide (positive control)

Procedure:

  • Prepare a stock solution of N-(4-ethylphenyl)benzenesulfonamide in DMSO.

  • In one syringe of the stopped-flow instrument, prepare the enzyme solution containing the CA isoform and the pH indicator in buffer.

  • In the second syringe, prepare the CO2-saturated water.

  • Equilibrate both syringes to the desired temperature (e.g., 25°C).

  • Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • To determine inhibitory activity, pre-incubate the enzyme with varying concentrations of N-(4-ethylphenyl)benzenesulfonamide for 15 minutes before mixing with the CO2 solution.

  • Measure the initial rate of the reaction for each inhibitor concentration.

  • Calculate the percent inhibition relative to a DMSO control and plot against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundCA I (IC50, µM)CA II (IC50, µM)CA IX (IC50, µM)
N-(4-ethylphenyl)benzenesulfonamideExperimentalExperimentalExperimental
Acetazolamide (Control)~0.25~0.012~0.025
Cyclooxygenase (COX) Inhibition Assay

Rationale: Many sulfonamide-containing compounds, including the blockbuster drug celecoxib, are selective COX-2 inhibitors used to treat inflammation and pain.[4] This assay will determine if N-(4-ethylphenyl)benzenesulfonamide has inhibitory activity against COX-1 and COX-2.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe

  • N-(4-ethylphenyl)benzenesulfonamide

  • Celecoxib (COX-2 selective control), Indomethacin (non-selective control)

Procedure:

  • Prepare a stock solution of N-(4-ethylphenyl)benzenesulfonamide in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add varying concentrations of N-(4-ethylphenyl)benzenesulfonamide or control compounds to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and ADHP.

  • Measure the fluorescence (excitation/emission ~530/590 nm) every minute for 10-20 minutes.

  • Calculate the reaction rates and determine the percent inhibition for each concentration.

  • Calculate IC50 values for both COX-1 and COX-2 and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

G cluster_0 Inhibitors Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Peroxidase Activity Inflammation, Pain Inflammation, Pain Prostaglandins->Inflammation, Pain N-(4-ethylphenyl)benzenesulfonamide N-(4-ethylphenyl)benzenesulfonamide N-(4-ethylphenyl)benzenesulfonamide->COX-1 / COX-2 Celecoxib Celecoxib Celecoxib->COX-1 / COX-2

Figure 2: The cyclooxygenase (COX) pathway and points of inhibition.

Anticancer Cytotoxicity Assay

Rationale: Benzenesulfonamide derivatives have been reported to possess anticancer properties through various mechanisms, including CA IX inhibition and disruption of microtubule dynamics.[3][11] A general cytotoxicity screen against a panel of cancer cell lines is a crucial first step.

Protocol: MTT Cell Proliferation Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(4-ethylphenyl)benzenesulfonamide

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of N-(4-ethylphenyl)benzenesulfonamide for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Part 3: In Vivo Assays

Should the in vitro data demonstrate promising activity and potency, the evaluation can proceed to in vivo models to assess the compound's pharmacokinetic properties and efficacy.

Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for interpreting efficacy studies and for dose selection.[12] Sulfonamides are generally well-absorbed orally and are metabolized in the liver.[12]

Protocol: Mouse Pharmacokinetic Study

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Administer N-(4-ethylphenyl)benzenesulfonamide to a cohort of mice via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood to obtain plasma.

  • Extract the compound from the plasma samples.

  • Quantify the concentration of N-(4-ethylphenyl)benzenesulfonamide in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)ExperimentalExperimental
Cmax (ng/mL)ExperimentalExperimental
Tmax (h)N/AExperimental
AUC (ng*h/mL)ExperimentalExperimental
t1/2 (h)ExperimentalExperimental
Bioavailability (%F)N/ACalculated
In Vivo Efficacy Models

The choice of efficacy model will be dictated by the most promising in vitro results.

A. Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

Rationale: If the compound shows potent COX-2 inhibition, this model can be used to assess its anti-inflammatory activity in vivo.[13]

Procedure:

  • Dose mice orally with N-(4-ethylphenyl)benzenesulfonamide or a vehicle control.

  • After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

B. Tumor Xenograft Model (Anticancer)

Rationale: If the compound exhibits significant cytotoxicity against a specific cancer cell line, its in vivo anticancer efficacy can be evaluated in a xenograft model.

Procedure:

  • Implant human tumor cells (e.g., HCT116) subcutaneously into immunodeficient mice (e.g., nude mice).

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer N-(4-ethylphenyl)benzenesulfonamide at one or more dose levels according to a predetermined schedule (e.g., daily oral gavage).

  • Monitor tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

  • Evaluate efficacy based on tumor growth inhibition (TGI).

Part 4: Conclusion and Future Directions

This document outlines a strategic and comprehensive approach to the biological characterization of N-(4-ethylphenyl)benzenesulfonamide. By leveraging the known pharmacology of the benzenesulfonamide class, researchers can efficiently probe for key activities, including carbonic anhydrase inhibition, COX inhibition, and anticancer effects. The results from these in vitro and in vivo assays will provide a robust biological profile of the compound, guiding further optimization and development efforts. Positive results in any of these areas would warrant more in-depth mechanistic studies, such as kinome screening, target engagement studies, and advanced safety pharmacology.

References

  • Al-Salahi, R., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • de Oliveira, M. F., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Egbujor, M. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

  • Gül, H. İ., et al. (2011). Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hasan, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Merck Manual Professional Edition. (n.d.). Pharmacokinetics of Sulfonamides. Merck Manuals. Available at: [Link]

  • Evident Chem. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Available at: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. PISRT. Available at: [Link]

  • IntechOpen. (2026). Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics. Available at: [Link]

  • MDPI. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available at: [Link]

  • Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ilas, J., et al. (2018). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide. Available at: [Link]

Sources

Application

Application Notes and Protocols: N-(4-ethylphenyl)benzenesulfonamide as a Versatile Scaffold for Drug Design

Introduction: The Promise of the Benzenesulfonamide Scaffold The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry which can mimic transition states of enzymatic reactions.[3] This structural motif is found in drugs with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][4] This document provides a comprehensive guide for researchers on utilizing N-(4-ethylphenyl)benzenesulfonamide as a foundational scaffold for the design and development of novel therapeutic candidates. We will explore its synthesis, derivatization strategies, and detailed protocols for evaluating its potential in key therapeutic areas.

Core Scaffold: N-(4-ethylphenyl)benzenesulfonamide

The N-(4-ethylphenyl)benzenesulfonamide core presents an attractive starting point for drug discovery. The ethyl group on the phenyl ring offers a handle for modulating lipophilicity and can engage in hydrophobic interactions within protein binding pockets. The two aromatic rings provide a framework that can be readily functionalized to explore structure-activity relationships (SAR).

I. Synthesis and Characterization of the N-(4-ethylphenyl)benzenesulfonamide Scaffold

A reliable and scalable synthesis of the core scaffold is the first critical step in a drug discovery campaign. The most common and efficient method for the synthesis of N-aryl benzenesulfonamides is the reaction of a benzenesulfonyl chloride with an appropriate aniline derivative.

Protocol 1: Synthesis of N-(4-ethylphenyl)benzenesulfonamide

This protocol outlines a standard procedure for the synthesis of the title compound.

Materials:

  • Benzenesulfonyl chloride

  • 4-Ethylaniline

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-(4-ethylphenyl)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. Drug Design and Derivatization Strategies

The N-(4-ethylphenyl)benzenesulfonamide scaffold can be systematically modified to generate a library of analogues with diverse biological activities. Key strategies include bioisosteric replacement and scaffold hopping.[3][5]

A. Bioisosteric Replacement

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties.[5] This strategy can be employed to improve potency, selectivity, and pharmacokinetic properties.[6]

  • Modification of the Ethyl Group: The ethyl group can be replaced with other alkyl groups (methyl, propyl, isopropyl), cycloalkyl groups, or halogen atoms (F, Cl, Br) to fine-tune lipophilicity and steric interactions.

  • Substitution on the Phenyl Rings: Both phenyl rings can be substituted with a variety of functional groups (e.g., halogens, nitro, cyano, methoxy, trifluoromethyl) to explore electronic and steric effects on biological activity.

B. Scaffold Hopping

Scaffold hopping aims to identify isofunctional structures with different molecular backbones.[3] This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. For the N-(4-ethylphenyl)benzenesulfonamide scaffold, this could involve replacing one of the phenyl rings with a heterocyclic ring system (e.g., pyridine, thiophene, furan).

III. Potential Therapeutic Applications and Screening Protocols

Based on the known biological activities of the broader benzenesulfonamide class, derivatives of N-(4-ethylphenyl)benzenesulfonamide are promising candidates for several therapeutic areas.

A. Anticancer Activity

Many benzenesulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. Carbonic Anhydrase Inhibition

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in various cancers and is a validated target for anticancer drug development.[1]

This protocol describes a colorimetric assay to measure the inhibition of CA IX activity.

Materials:

  • Recombinant human CA IX

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • HEPES buffer (pH 7.4)

  • Test compounds and a known CA IX inhibitor (e.g., acetazolamide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of test compound solution (at various concentrations), and 20 µL of a solution of recombinant human CA IX.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of NPA solution.

  • Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of NPA hydrolysis for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value for each compound.

C. Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are used in the treatment of Alzheimer's disease. The benzenesulfonamide scaffold has been explored for the development of AChE inhibitors.

Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.[10][11][12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as a substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a known AChE inhibitor (e.g., donepezil)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer. Add 25 µL of the test compound solution at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiation of Reaction: Initiate the reaction by adding 25 µL of AChE solution.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.[11]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

IV. In Silico and In Vitro ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for the success of a drug candidate.[13][14]

A. In Silico Prediction of Drug-Likeness and ADME Properties

Computational tools can be used to predict the physicochemical properties and drug-likeness of the designed analogues.[15][16]

Table 1: Key Physicochemical Properties for Drug-Likeness Assessment (Lipinski's Rule of Five) [16]

PropertyPreferred Range
Molecular Weight (MW)≤ 500 Da
LogP (octanol-water partition coefficient)≤ 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10
Molar Refractivity40-130
Topological Polar Surface Area (TPSA)≤ 140 Ų

Researchers can utilize various online tools and software (e.g., SwissADME, Molinspiration) to calculate these properties for their designed compounds.

B. In Vitro ADME-Tox Assays

Experimental validation of the in silico predictions is essential. A standard panel of in vitro ADME-Tox assays should be performed for promising compounds.

Table 2: Recommended In Vitro ADME-Tox Assays

AssayPurpose
Solubility Assay To determine the aqueous solubility of the compound.
LogD Assay To measure the lipophilicity at physiological pH.
Caco-2 Permeability Assay To predict intestinal absorption.
Microsomal Stability Assay To assess metabolic stability in the liver.
CYP450 Inhibition Assay To identify potential for drug-drug interactions.
hERG Inhibition Assay To assess the risk of cardiotoxicity.
Cytotoxicity Assay (on non-cancerous cells) To determine general toxicity.

V. Workflow and Data Visualization

A structured workflow is essential for an efficient drug discovery program based on the N-(4-ethylphenyl)benzenesulfonamide scaffold.

A. Experimental Workflow

G cluster_0 Scaffold Preparation cluster_1 Library Design & Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization A Synthesis of N-(4-ethylphenyl)benzenesulfonamide B Purification & Characterization (NMR, HRMS) A->B C In Silico Design (Bioisosterism, Scaffold Hopping) B->C D Synthesis of Analogue Library C->D E Purification & Characterization D->E F Primary Screening (e.g., Anticancer, CA IX, AChE) E->F G Hit Identification F->G H Dose-Response & IC50 Determination G->H I In Vitro ADME-Tox Profiling H->I J SAR Analysis I->J J->C Iterative Design K Lead Candidate Selection J->K

Caption: Drug discovery workflow using the N-(4-ethylphenyl)benzenesulfonamide scaffold.

B. Signaling Pathway Visualization (Hypothetical)

If a derivative of N-(4-ethylphenyl)benzenesulfonamide is found to be a potent inhibitor of a specific kinase, its mechanism of action can be visualized.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival N-(4-ethylphenyl)benzenesulfonamide Derivative N-(4-ethylphenyl)benzenesulfonamide Derivative N-(4-ethylphenyl)benzenesulfonamide Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The N-(4-ethylphenyl)benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the benzenesulfonamide core allow for extensive chemical exploration. By following the detailed protocols and strategic workflows outlined in these application notes, researchers can systematically investigate the potential of this scaffold in various disease areas, ultimately contributing to the discovery of new and effective medicines.

References

  • Al-Hourani, B. J., Al-Adhami, M. J., El-Sattar, A. A., & Al-Fahemi, J. H. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26267-26280.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Singh, S. K., Singh, P., & Singh, S. K. (2022). Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach. International journal of biological macromolecules, 204, 334–347.
  • Wermuth, C. G. (2004). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of medicinal chemistry, 47(6), 1303–1314.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). In Silico Prediction of Drug Properties. Journal of medicinal chemistry, 43(20), 3714–3717.
  • Kamil, A., Parveen, S., & Ali, M. S. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7.
  • Yoo, D., Lee, J. H., Lee, J. Y., & Kim, D. J. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS medicinal chemistry letters, 2(6), 481–485.
  • Kucukler, S., Ben-Abdallah, M., Kandemir, F. M., & Caglayan, C. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules (Basel, Switzerland), 26(11), 3183.
  • Arafa, R. K., Shoman, M., Shabayek, S., & El-Zahabi, M. A. (2020). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic chemistry, 96, 103577.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.
  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 178-184.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug discovery today, 17(7-8), 310–324.
  • Reddy, T. J., & Le, T. X. H. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Organic & biomolecular chemistry, 19(30), 6549–6564.
  • David, S., Vullo, D., De Luca, V., & Supuran, C. T. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1219–1226.
  • protocols.io. (2025, January 31). MTT Assay. Retrieved from [Link]

  • Thornber, C. W. (1979). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Chemical Society reviews, 8(4), 563-580.
  • Schneider, G. (2024, December 17).
  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties.
  • Khan, M. A., Ashraf, M., Sharma, M., & Kumar, S. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1146–1155.
  • Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., & Garcia-Cervera, E. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical and Applied Chemistry, 10(1), 1-10.
  • Boone, C. D., & McKenna, R. (2014). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Ekins, S., & Nikolsky, Y. (2018). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules (Basel, Switzerland), 23(9), 2149.
  • NIPER SAS Nagar. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5).
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660.
  • Burger, A. (1991). Bioisosterism: A Rational Approach in Drug Design. Progress in drug research, 37, 287–371.
  • Kumar, A., & Singh, R. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches.
  • Khan, I. U., Ibrar, A., Abbas, N., & Ali, S. (2014). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta crystallographica.
  • Kumar, D., Kumar, N., & Singh, S. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules (Basel, Switzerland), 24(18), 3356.
  • Jamali, S., Kasi, P. D., & Chien, J. C. (2019). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 10(50), 5240–5255.
  • Patsnap. (2025, May 21). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • Sugano, K. (2019). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 11(11), 599.
  • Majumdar, S., & Banerji, B. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of organic chemistry.
  • Coriolis Pharma. (2025, December 15). In Silico Modeling: Drug Developer's Superpower [Video]. YouTube.

Sources

Method

Analysis of N-(4-ethylphenyl)benzenesulfonamide: A Comprehensive Guide to HPLC and GC-MS Methods

Abstract This application note provides detailed, validated analytical procedures for the quantitative determination of N-(4-ethylphenyl)benzenesulfonamide. Two primary analytical techniques are presented: High-Performan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed, validated analytical procedures for the quantitative determination of N-(4-ethylphenyl)benzenesulfonamide. Two primary analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The guide is designed for researchers, analytical scientists, and quality control professionals, offering a deep dive into method principles, step-by-step protocols, and the scientific rationale behind procedural choices. The methodologies are established in accordance with international validation standards to ensure accuracy, precision, and reliability.

Introduction and Analyte Overview

N-(4-ethylphenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are a critical group of compounds in pharmaceuticals and other chemical industries.[1] Accurate and robust analytical methods are therefore essential for quality control, stability testing, and research and development.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₅NO₂S[2]

  • Molecular Weight: 261.34 g/mol [2]

  • Structure: The molecule consists of a benzenesulfonyl group attached to a 4-ethylaniline moiety. This structure imparts moderate polarity and a non-volatile nature at room temperature, making it an ideal candidate for Reverse-Phase HPLC. Its volatility can be increased for GC analysis through chemical derivatization.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen method for its precision, robustness, and suitability for analyzing moderately polar, non-volatile compounds like N-(4-ethylphenyl)benzenesulfonamide. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The ethylphenyl and benzene rings in the analyte provide sufficient hydrophobicity to retain effectively on a C18 column.[3][4] Detection is achieved via UV spectrophotometry, leveraging the aromatic nature of the compound which provides strong chromophores for sensitive detection.

Materials and Instrumentation
Parameter Specification
HPLC System Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis Detector
Analytical Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Diluent Acetonitrile/Water (50:50, v/v)
Analyte Standard N-(4-ethylphenyl)benzenesulfonamide, >98% purity
Reagents Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Deionized Water
Experimental Protocol

Step 1: Standard and Sample Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of N-(4-ethylphenyl)benzenesulfonamide standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock standard with the diluent. These will be used to construct the calibration curve.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Step 2: HPLC Instrument Configuration and Data Acquisition

Parameter Setting Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring good peak shape and efficiency.
Column Temperature 30 °CProvides stable retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the analyte's UV spectrum.
Gradient Elution 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% BThe gradient ensures the elution of the analyte with a good peak shape while cleaning the column of any late-eluting impurities.

Step 3: Data Analysis and System Suitability

  • Calibration Curve: Inject the working standards and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve (R² > 0.999).

  • Quantification: Inject the prepared sample. Determine the concentration of N-(4-ethylphenyl)benzenesulfonamide using the regression equation from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Injection & Separation (C18) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Elution Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of N-(4-ethylphenyl)benzenesulfonamide.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it an excellent confirmatory technique. Due to the low volatility of sulfonamides, a derivatization step is necessary to convert the analyte into a more thermally stable and volatile compound suitable for GC analysis.[5] Silylation or acylation are common derivatization approaches.[5][6] This protocol will utilize derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented derivatized analyte.

Materials and Instrumentation
Parameter Specification
GC-MS System Gas chromatograph with autosampler, coupled to a Mass Selective Detector (MSD)
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Solvent Ethyl Acetate (GC Grade)
Analyte Standard N-(4-ethylphenyl)benzenesulfonamide, >98% purity
Experimental Protocol

Step 1: Derivatization and Sample Preparation

  • Stock Standard (1000 µg/mL): Prepare as described in the HPLC section, but use Ethyl Acetate as the solvent.

  • Sample & Standard Derivatization: a. Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C. c. Add 100 µL of Ethyl Acetate and 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

Step 2: GC-MS Instrument Configuration and Data Acquisition

Parameter Setting Rationale
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes transfer of the analyte to the column for high sensitivity.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 minThe temperature program is optimized to separate the derivatized analyte from solvent and matrix components.
MS Transfer Line 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan is used to identify the analyte's fragmentation pattern. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.

Step 3: Data Analysis

  • Identification: In full scan mode, identify the peak for the silylated N-(4-ethylphenyl)benzenesulfonamide derivative by its retention time and mass spectrum. The expected molecular ion [M]⁺ and key fragment ions should be present.

  • Quantification (SIM Mode): Create a calibration curve using derivatized standards. Monitor at least three characteristic ions (one quantifier, two qualifiers). Plot the response of the quantifier ion against concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample/ Standard Prep Evaporation Dry Down Sample_Prep->Evaporation Derivatization Add BSTFA & Heat (70°C) Evaporation->Derivatization GC_System GC Injection & Separation (DB-5ms) Derivatization->GC_System Inject MS_Detection MS Detection (EI, Scan/SIM) GC_System->MS_Detection Elution Spectral_ID Spectral Identification MS_Detection->Spectral_ID SIM_Quant SIM Quantification MS_Detection->SIM_Quant

Caption: Workflow for the GC-MS analysis of N-(4-ethylphenyl)benzenesulfonamide.

Method Validation and Trustworthiness

Both the HPLC and GC-MS methods described must be validated to ensure they are suitable for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Demonstrated by the absence of interfering peaks at the analyte's retention time.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, with an R² value > 0.999.

  • Accuracy: The closeness of test results to the true value. Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98-102%.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): The precision over a short interval with the same operator and equipment.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory over different days, with different analysts or equipment. The RSD for both should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Conclusion

This document details two robust and reliable methods for the analysis of N-(4-ethylphenyl)benzenesulfonamide. The HPLC-UV method is ideal for routine quality control, offering simplicity, high precision, and speed. The GC-MS method , while requiring a derivatization step, provides superior specificity and is the preferred choice for confirmatory analysis and trace-level detection. The selection between these methods should be based on the specific application, required sensitivity, and available instrumentation. Both protocols are designed to be validated according to international standards, ensuring data integrity and trustworthiness.

References

  • PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. PMC. Available at: [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides Revision: 05. United States Department of Agriculture. Available at: [Link]

  • PubChem. 3,4-diethoxy-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • PubMed Central. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP). National Institutes of Health. Available at: [Link]

  • ChemSrc. N-(4-ethylphenyl)benzenesulfonamide Formula. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • MySkinRecipes. N-(4-ethylphenyl)-4-methylbenzenesulfonamide. Available at: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available at: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Available at: [Link]

Sources

Application

Application Note: N-(4-ethylphenyl)benzenesulfonamide as a Scaffold for Gamma-Secretase Modulation in Neurodegeneration

Executive Summary & Scientific Rationale The failure of broad-spectrum Gamma-Secretase Inhibitors (GSIs) in Alzheimer’s Disease (AD) clinical trials—primarily due to Notch-related toxicity—has shifted focus toward Gamma-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The failure of broad-spectrum Gamma-Secretase Inhibitors (GSIs) in Alzheimer’s Disease (AD) clinical trials—primarily due to Notch-related toxicity—has shifted focus toward Gamma-Secretase Modulators (GSMs) . N-(4-ethylphenyl)benzenesulfonamide represents a critical sulfonanilide pharmacophore capable of allosterically modulating the


-secretase complex.

Unlike GSIs, which block the active site of Presenilin-1 (PS1), this sulfonanilide scaffold binds to an allosteric site, altering the enzyme's conformation. This shift promotes the cleavage of the Amyloid Precursor Protein (APP) into shorter, non-toxic isoforms (A


38) rather than the aggregation-prone A

42, while sparing the Notch signaling pathway essential for cell differentiation.

This guide details the protocols for utilizing N-(4-ethylphenyl)benzenesulfonamide as a chemical probe to validate GSM activity and assess neuroprotective efficacy in preclinical models.

Mechanism of Action: The GSM Shift

Understanding the causality is vital for experimental design. The sulfonanilide moiety does not inhibit the total catalytic turnover of APP. Instead, it shifts the cleavage precision.

Pathway Visualization (DOT)

The following diagram illustrates the differential processing of APP in the presence of the compound.

GSM_Mechanism node_enzyme Gamma-Secretase (Presenilin-1) node_path_tox Path A: Pathogenic (Standard) node_enzyme->node_path_tox Without Modulator node_path_safe Path B: Modulated (Protective) node_enzyme->node_path_safe With Modulator node_sub APP-C99 Substrate node_sub->node_enzyme Binding node_cpd N-(4-ethylphenyl) benzenesulfonamide node_cpd->node_enzyme Allosteric Modulation node_ab42 Aβ42 (Aggregates) node_path_tox->node_ab42 High Yield node_ab38 Aβ38 (Soluble) node_path_safe->node_ab38 Shifted Cleavage node_notch Notch Signaling (Intact) node_path_safe->node_notch No Inhibition

Figure 1: Mechanism of Action. The compound binds allosterically, shifting production from toxic A


42 to soluble A

38 without blocking Notch.

Experimental Protocols

Protocol A: Differential A Immunoassay (GSM Validation)

Objective: To verify that N-(4-ethylphenyl)benzenesulfonamide acts as a modulator (lowering A


42, increasing A

38) rather than an inhibitor (lowering both).

Reagents:

  • HEK293 cells stably expressing APPsw (Swedish mutation).

  • Compound: N-(4-ethylphenyl)benzenesulfonamide (dissolved in DMSO, stock 10 mM).

  • Meso Scale Discovery (MSD) Multiplex Kit (A

    
    38, A
    
    
    
    40, A
    
    
    42) OR specific Sandwich ELISAs.

Workflow:

  • Cell Seeding: Plate HEK293-APPsw cells at

    
     cells/well in 24-well plates. Incubate for 24 hours at 37°C/5% CO
    
    
    
    .
  • Treatment: Replace media with fresh DMEM containing the compound at increasing concentrations (0.1

    
    M, 1 
    
    
    
    M, 10
    
    
    M, 50
    
    
    M).
    • Control: DMSO vehicle (0.1% final).

    • Positive Control (GSI): DAPT (1

      
      M) – expected to lower all isoforms.
      
  • Incubation: Incubate for 16–24 hours.

  • Collection: Collect conditioned media. Centrifuge at 2,000 x g for 5 mins to remove debris.

  • Quantification: Analyze supernatants using MSD Multiplex or ELISA.

  • Viability Check: Perform MTT assay on the remaining cells to ensure reduced A

    
     is not due to cell death.
    

Data Interpretation (Self-Validating Step):

  • True GSM Profile: Dose-dependent decrease in A

    
    42, concomitant increase  in A
    
    
    
    38, with unchanged Total A
    
    
    (A
    
    
    40 may remain stable or slight decrease).
  • GSI Profile (Failure): Decrease in all isoforms (42, 40, and 38).

  • Toxicity Artifact: Decrease in all isoforms correlating with low MTT signal.

Protocol B: Thioflavin T (ThT) Aggregation Kinetics

Objective: To determine if the compound possesses secondary anti-aggregation properties (independent of enzyme modulation), a common feature of sulfonanilides.

Workflow:

  • Preparation: Dissolve lyophilized A

    
    42 peptide in HFIP, evaporate, and resuspend in DMSO. Dilute to 20 
    
    
    
    M in PBS (pH 7.4).
  • Reaction Mix: In a black 96-well plate, combine:

    • 10

      
      L A
      
      
      
      42 (final 10
      
      
      M).
    • 2

      
      L ThT (final 10 
      
      
      
      M).
    • Compound at 10

      
      M and 50 
      
      
      
      M.
  • Kinetics: Measure fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 24 hours at 37°C with shaking.

  • Analysis: Plot Fluorescence vs. Time.

    • Lag Phase Extension: Indicates inhibition of nucleation.

    • Plateau Reduction: Indicates reduction in total fibril load.

Data Presentation & Analysis

When reporting results for N-(4-ethylphenyl)benzenesulfonamide, structure your data to highlight the A


42/A

38 ratio
, which is the clinical biomarker for GSM efficacy.
Table 1: Expected Pharmacological Profile (Model Data)
ParameterVehicle (DMSO)GSI (DAPT)N-(4-ethylphenyl)benzenesulfonamideInterpretation
A

42 Levels
100%< 10%< 40% Potent reduction of toxic species.
A

38 Levels
100%< 10%> 250% Signature GSM shift.
Total A

100%< 10%~ 90-100%No bulk inhibition of enzyme.
Notch Cleavage 100%< 10%~ 100%Safety profile confirmed.
IC

(A

42)
N/A50 nM1-5

M
Typical potency for scaffold.

Troubleshooting & Optimization

  • Solubility: Sulfonanilides can precipitate in aqueous media at high concentrations (>100

    
    M). Always verify solubility using dynamic light scattering (DLS) or simple turbidity checks if erratic data appears.
    
  • Serum Binding: High protein binding in Fetal Bovine Serum (FBS) can shift IC

    
     values. If potency is lower than expected, repeat Protocol A in low-serum (1%) or serum-free Opti-MEM media.
    
  • Notch Toxicity Proxy: If a Notch assay is unavailable, monitor cell morphology. GSI-treated cells often show "flattening" or differentiation anomalies in long-term culture (72h+), whereas GSM-treated cells should remain morphologically identical to controls.

References

  • Weggen, S., et al. (2001).[1] "A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity." Nature. Link

  • Kukar, T. L., et al. (2008). "Substrate-targeting gamma-secretase modulators." Nature. Link

  • Imbimbo, B. P., & Giardina, G. A. (2011). "gamma-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes."[2] Current Topics in Medicinal Chemistry. Link

  • Burbidge, K. B., et al. (2025). "Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases."[3] ChemMedChem. Link

  • Vertex Pharmaceuticals. (2025).[3][4][5] "PubChem Compound Summary for CID 26970325, N-(4-ethylphenyl)benzenesulfonamide." National Center for Biotechnology Information. Link

Sources

Method

Probing Molecular Interactions: A Guide to Docking N-(4-ethylphenyl)benzenesulfonamide with Target Proteins

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of N-(4-ethylphenyl)benzenesulfonamide. This application note delves in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of N-(4-ethylphenyl)benzenesulfonamide. This application note delves into the scientific rationale behind methodological choices, offers detailed, step-by-step protocols for practical execution, and provides insights into the interpretation of results. Our focus is to equip you with the knowledge to confidently apply these computational techniques to your own research endeavors.

Introduction: The Power of In Silico Prediction in Drug Discovery

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein, at the atomic level. This insight allows for the prediction of binding affinity, the elucidation of the mechanism of action, and the rational design of more potent and selective drug candidates.

N-substituted benzenesulfonamides are a class of organic compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. N-(4-ethylphenyl)benzenesulfonamide, the subject of this guide, belongs to this promising class of molecules. By performing molecular docking studies, we can explore its potential to interact with various protein targets implicated in disease, thereby accelerating the process of identifying its therapeutic potential.

This guide will focus on two well-established drug targets as illustrative examples: Human Carbonic Anhydrase II, a key enzyme in physiological pH regulation and a target for diuretics and anti-glaucoma agents, and the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in cancer therapy.

Conceptual Workflow of a Molecular Docking Study

A typical molecular docking workflow involves several key stages, from data preparation to results analysis. Each step is crucial for obtaining reliable and meaningful results.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (N-(4-ethylphenyl)benzenesulfonamide) grid_gen Grid Box Generation (Defining the Search Space) ligand_prep->grid_gen protein_prep Target Protein Preparation (e.g., Carbonic Anhydrase II, EGFR) protein_prep->grid_gen docking_run Running the Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run results_analysis Analysis of Docking Poses (Binding Energy, Interactions) docking_run->results_analysis visualization Visualization of Interactions (e.g., PyMOL) results_analysis->visualization

Figure 1: A generalized workflow for a molecular docking study.

Part 1: Ligand and Protein Preparation - The Foundation of Accurate Docking

The accuracy of molecular docking simulations is highly dependent on the quality of the input structures for both the ligand and the protein. This preparatory phase involves ensuring that the molecules are in a chemically correct and computationally ready state.

Ligand Preparation: N-(4-ethylphenyl)benzenesulfonamide

The first step is to obtain the 3D structure of N-(4-ethylphenyl)benzenesulfonamide. This can be achieved by searching for its structure in chemical databases like PubChem or by building it using molecular modeling software. For this guide, we will assume the 3D structure is available in a common format like SDF (Structure-Data File).

Protocol 1: Ligand Preparation using AutoDock Tools

This protocol outlines the steps to prepare the ligand file in the required PDBQT format, which includes partial charges and atom type information.[1]

  • Obtain Ligand Structure: Download the 3D structure of N-(4-ethylphenyl)benzenesulfonamide. If not directly available, a similar compound like 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide (PubChem CID: 26970325) can be used as a template for building the structure in a molecular editor and should be energy minimized.[2]

  • Convert to PDB: If your ligand is in SDF or MOL2 format, use a tool like Open Babel to convert it to PDB format.

  • Load into AutoDockTools (ADT):

    • Open ADT.

    • Go to Ligand -> Input -> Open and select the PDB file of the ligand.[3]

  • Add Charges and Define Rotatable Bonds:

    • ADT will automatically compute Gasteiger charges and identify rotatable bonds. A dialog box will appear summarizing the actions taken. Click OK.

  • Save as PDBQT:

    • Go to Ligand -> Output -> Save as PDBQT and save the file. This file will be used for the docking simulation.[3]

Target Protein Preparation

For this guide, we will use Human Carbonic Anhydrase II and the EGFR kinase domain as our target proteins. The crystal structures of these proteins can be obtained from the Protein Data Bank (PDB).

Target ProteinPDB IDRationale for Selection
Human Carbonic Anhydrase II 3HS4[4]A well-characterized enzyme and a common target for sulfonamide-based inhibitors.
EGFR Kinase Domain 2GS6[5]A key target in oncology; many inhibitors share structural similarities with sulfonamides.

Protocol 2: Protein Preparation using AutoDock Tools

This protocol details the steps to prepare the protein for docking, which involves removing non-essential molecules, adding hydrogen atoms, and assigning charges.[3]

  • Download Protein Structure: Go to the RCSB PDB website (rcsb.org) and download the PDB file for your chosen target (e.g., 3HS4 or 2GS6).

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. Save this cleaned structure as a new PDB file.

  • Load into AutoDockTools (ADT):

    • Open ADT.

    • Go to File -> Read Molecule and open the cleaned PDB file.

  • Prepare the Protein:

    • Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.[3]

    • Go to Edit -> Charges -> Add Kollman Charges.

  • Save as PDBQT:

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule and click Select Molecule.

    • A dialog will appear to save the file. Save it in PDBQT format. This file now contains the necessary information for the grid generation and docking.[6]

Part 2: Performing the Molecular Docking Simulation with AutoDock Vina

With the prepared ligand and protein files, we can now proceed with the molecular docking simulation using AutoDock Vina, a widely used and efficient docking program.[7]

Defining the Binding Site: Grid Box Generation

AutoDock Vina requires the user to define a three-dimensional search space, known as the grid box, which encompasses the binding site of the protein. The accuracy of the docking results is highly dependent on the correct definition of this box.

Protocol 3: Grid Box Generation in AutoDock Tools

  • Load Prepared Molecules: In ADT, load both the prepared protein PDBQT file (Grid -> Macromolecule -> Open) and the ligand PDBQT file (Ligand -> Input -> Open).

  • Open the GridBox Tool: Go to Grid -> Grid Box.

  • Define the Search Space: A box will appear in the viewer. You can adjust the center and dimensions of this box to cover the entire binding site of the protein. If a co-crystallized ligand was present in the original PDB structure, a good starting point is to center the grid box on the position of that ligand. Ensure the box is large enough to allow the ligand to move and rotate freely within the binding site.

  • Save Grid Parameters: Once you are satisfied with the grid box, go to File -> Close saving current. Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

Running the AutoDock Vina Simulation

The docking simulation is executed via the command line, using a configuration file that specifies the input files and docking parameters.

Protocol 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file named conf.txt in the same directory as your PDBQT files. Add the following lines to this file, replacing the placeholder values with your specific file names and grid parameters:[3]

    • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the computational time but may lead to more accurate results. A value of 8 is a good starting point.[7]

    • num_modes : This specifies the number of binding modes (poses) to be generated.

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    • --config conf.txt: Specifies the configuration file.

    • --log log.txt: Creates a log file containing the binding affinities and RMSD values for each pose.

    • --out output.pdbqt: Creates a PDBQT file containing the coordinates of the docked ligand poses.

Part 3: Analysis and Visualization of Docking Results

Interpreting the Docking Results

The primary outputs to analyze are the binding affinities and the predicted binding poses.

  • Binding Affinity: This value, typically reported in kcal/mol in the log file, is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity. It is important to compare the binding affinity of your compound to that of a known inhibitor or the native ligand if available.

  • Binding Poses: The output.pdbqt file contains the coordinates of the different predicted binding modes. These should be visually inspected to assess their plausibility and to understand the key interactions between the ligand and the protein.

Table 1: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting ResiduesInteraction Type
1-8.50.000Thr190, Gln192, Zn2+Hydrogen Bond, Metal Coordination
2-8.21.254His94, His96, Thr200Hydrogen Bond, Pi-Alkyl
3-7.92.531Val121, Leu198Hydrophobic
Visualization of Ligand-Protein Interactions

Visualizing the docked poses within the protein's binding site is crucial for understanding the specific atomic interactions that contribute to binding. Software like PyMOL and UCSF Chimera are excellent tools for this purpose.

Protocol 5: Visualization with PyMOL

  • Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docking output PDBQT file.

  • Visualize the Protein: Display the protein as a cartoon or surface representation.

  • Visualize the Ligand: Display the ligand poses as sticks or spheres. You can cycle through the different poses to observe their orientations.

  • Identify Interactions: Use PyMOL's tools to identify and visualize interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • To find polar contacts (like hydrogen bonds), you can use the Action -> find -> polar contacts -> to other atoms in object command.

  • Label Interacting Residues: Label the amino acid residues that are in close proximity to the ligand to understand the key components of the binding pocket.

G cluster_ligand N-(4-ethylphenyl)benzenesulfonamide cluster_protein Protein Binding Site ligand Ligand residue1 Amino Acid 1 ligand->residue1 Hydrogen Bond residue2 Amino Acid 2 ligand->residue2 Hydrophobic Interaction residue3 Amino Acid 3 ligand->residue3 Pi-Stacking

Figure 2: A conceptual diagram of ligand-protein interactions.

Conclusion and Future Perspectives

Molecular docking is a valuable hypothesis-generating tool. The results of these in silico experiments can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the predicted activity of N-(4-ethylphenyl)benzenesulfonamide. Furthermore, the identified binding mode can serve as a starting point for lead optimization, where the chemical structure of the ligand is modified to improve its binding affinity and other pharmacological properties. By integrating computational and experimental approaches, we can significantly streamline the drug discovery and development pipeline.

References

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • PubChem. (n.d.). 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • RCSB PDB. (n.d.). 3HS4: Human carbonic anhydrase II complexed with acetazolamide. RCSB Protein Data Bank. Retrieved January 27, 2026, from [Link]

  • RCSB PDB. (n.d.). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. RCSB Protein Data Bank. Retrieved January 27, 2026, from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-ethylphenyl)benzenesulfonamide

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Reaction Overview: The Hinsberg Synthesis

The synthesis of N-(4-ethylphenyl)benzenesulfonamide is a classic example of the Hinsberg reaction, a reliable method for forming sulfonamides from primary or secondary amines. The core transformation involves the reaction of 4-ethylaniline (a primary amine) with benzenesulfonyl chloride in the presence of a base. The base is critical as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The resulting primary sulfonamide, N-(4-ethylphenyl)benzenesulfonamide, contains an acidic proton on the nitrogen atom. This feature is key to its purification, as it allows the product to be deprotonated by a strong base, forming a water-soluble salt.

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_conditions Conditions r1 Benzenesulfonyl Chloride p1 N-(4-ethylphenyl)benzenesulfonamide r1->p1 + base Base (e.g., Pyridine, NaOH) r1->base r2 4-Ethylaniline r2->p1 p2 HCl Troubleshooting_Flowchart start Experiment Start check_yield Is the yield low? start->check_yield check_solubility Is the product insoluble in NaOH? check_yield->check_solubility No low_yield_causes Possible Causes: - Hydrolyzed Reagent - Insufficient Base - Incomplete Reaction check_yield->low_yield_causes Yes insolubility_causes Possible Causes: - Disulfonylation - Secondary amine impurity check_solubility->insolubility_causes Yes success High Yield & Purity Achieved check_solubility->success No low_yield_solutions Solutions: - Use fresh reagents - Check stoichiometry - Monitor with TLC low_yield_causes->low_yield_solutions low_yield_solutions->success insolubility_solutions Solutions: - Slow addition of sulfonyl chloride - Use excess amine - Verify amine purity insolubility_causes->insolubility_solutions insolubility_solutions->success

Optimization

Technical Support Center: Purification of N-(4-ethylphenyl)benzenesulfonamide

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(4-ethylphenyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(4-ethylphenyl)benzenesulfonamide. The synthesis of this and related sulfonamides, typically via the reaction of 4-ethylaniline with benzenesulfonyl chloride, is generally straightforward. However, the subsequent purification presents a series of common, yet solvable, challenges.[1] This document provides in-depth troubleshooting advice, detailed protocols, and logical workflows to help you achieve high purity for your compound. We will move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible purification strategy.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and concerns during the purification process.

Q1: What are the primary impurities I should expect after synthesizing N-(4-ethylphenyl)benzenesulfonamide?

A: The impurity profile is directly linked to the starting materials and potential side reactions. The most common species to anticipate are:

  • Unreacted 4-ethylaniline: A basic starting material that is often difficult to remove completely without a specific acid wash.

  • Benzenesulfonic acid: This results from the hydrolysis of the highly reactive benzenesulfonyl chloride starting material, especially if moisture is present in the reaction.

  • Unreacted benzenesulfonyl chloride: While reactive, some may persist post-reaction if not fully quenched.

  • Di-sulfonated products: Although less common under controlled conditions, it is possible for a second benzenesulfonyl group to react, leading to a more polar impurity.

Q2: My crude product has "oiled out" or is a sticky solid rather than a crystalline powder. What does this mean and how do I proceed?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[2] This is often due to a high concentration of impurities which disrupts crystal formation, or because the melting point of your impure product is lower than the temperature of the solvent. The first step is to perform a thorough aqueous work-up (see Protocol 1) to remove the bulk of ionic impurities. If the product remains oily, column chromatography is often the most effective next step before attempting recrystallization again.

Q3: Should I choose recrystallization or column chromatography for purification?

A: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal when your crude product is relatively pure (>90%) and the impurities have different solubility profiles from your desired compound. It is faster and more scalable than chromatography.

  • Column Chromatography is necessary when the crude product is very impure, contains multiple byproducts with similar polarities, or is an oil.[3] It offers much higher resolving power but is more time-consuming and uses larger volumes of solvent. A decision workflow is provided in Figure 1.

Q4: How can I effectively monitor the purity during the purification process?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method.[4] Use a suitable eluent system (see Table 2) to get good separation between your product spot and any impurities. For final purity assessment and characterization, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.

Section 2: In-Depth Troubleshooting Guide

This guide provides specific solutions to problems you may encounter during each phase of purification.

Part A: Aqueous Work-up & Initial Purification

The work-up is a critical first purification step to remove ionic and highly polar impurities before proceeding to chromatography or recrystallization.

  • Issue: My final product is contaminated with 4-ethylaniline (visible on NMR/TLC).

    • Causality: 4-ethylaniline is a basic amine. Standard water or brine washes are insufficient to remove it from an organic solvent like dichloromethane or ethyl acetate.

    • Solution: During the work-up, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[5] The HCl will protonate the basic amine, forming a water-soluble ammonium salt which will partition into the aqueous layer and be removed.

    • Protocol: See Protocol 1 for a detailed liquid-liquid extraction procedure.

  • Issue: My product is contaminated with benzenesulfonic acid.

    • Causality: Benzenesulfonic acid is a strong acid and will remain in the organic layer unless neutralized and extracted.

    • Solution: Wash the organic layer with a dilute basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[5] The base will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous phase.

Part B: Recrystallization Challenges

Recrystallization is a powerful technique but requires careful optimization.[2]

  • Issue: The product "oils out" instead of forming crystals.

    • Causality: This typically happens when the solution is cooled too quickly, is oversaturated with solute, or the impurities present are acting as a solvent for your product.[2]

    • Solution Workflow:

      • Re-heat the solution until the oil fully redissolves.

      • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly reduce the saturation.

      • Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal growth.

      • If it still oils out, the solvent may be inappropriate. A common successful solvent system for sulfonamides is an ethanol/water or isopropanol/water mixture.[6]

  • Issue: No crystals form, even after the solution has fully cooled.

    • Causality: This can be due to two primary reasons: either too much solvent was used, making the solution too dilute for crystals to form, or the solution is supersaturated and requires an initiation event.[2]

    • Solutions:

      • Induce Crystallization: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.

      • Reduce Solvent Volume: If induction fails, gently heat the solution and evaporate some of the solvent on a rotary evaporator or with a gentle stream of nitrogen. Then, allow it to cool again.

  • Issue: The crystals are colored (e.g., yellow or brown).

    • Causality: The color is due to persistent, often highly conjugated, impurities that have co-crystallized with your product.

    • Solution: Before cooling the hot, dissolved solution, add a small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot and swirl for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[6]

Part C: Column Chromatography Challenges

Flash column chromatography is the go-to method for difficult separations.

  • Issue: Poor separation between my product and an impurity.

    • Causality: The chosen eluent system does not have sufficient selectivity for the two compounds. Their polarities are too similar in that solvent mixture.

    • Solution: Systematically adjust the polarity of your eluent. If you are using an ethyl acetate/hexanes system, try decreasing the proportion of the more polar ethyl acetate to increase the retention time and potentially improve separation. If that fails, changing one of the solvents entirely (e.g., to a dichloromethane/methanol system) can drastically alter the selectivity and achieve separation. Always develop your solvent system using TLC first.

  • Issue: The product appears to be streaking or "tailing" on the TLC plate and column.

    • Causality: Tailing is often caused by interactions with the stationary phase. Since the sulfonamide nitrogen is weakly acidic, it can interact strongly with the slightly acidic silica gel.

    • Solution: Add a small amount of a modifier to your eluent system. Adding ~0.5-1% of acetic acid to the eluent can often lead to sharper peaks by protonating any basic sites on the silica and ensuring the sulfonamide is in a single protonation state. Conversely, if the impurity is acidic, adding 0.5-1% triethylamine can improve chromatography.

Section 3: Protocols & Visual Workflows

Data Presentation

Table 1: Common Solvent Systems for Recrystallization of Sulfonamides

Solvent/System Polarity Typical Use Case Reference
Ethanol (95%) Polar Protic Good general-purpose solvent for many sulfonamides. [4]
Isopropanol/Water Polar Protic Excellent for inducing crystallization; water acts as an anti-solvent. [6]
Ethyl Acetate/Heptane Mid-Polarity Good for less polar sulfonamides; heptane acts as the anti-solvent. [7]

| Dioxane | Polar Aprotic | Used for less soluble compounds, often requiring higher temperatures. |[8] |

Table 2: Typical TLC/Column Chromatography Eluent Systems

Eluent System Polarity Range Comments Reference
Ethyl Acetate / Hexanes Low to Medium The most common starting point for many organic compounds. [3]
Dichloromethane / Methanol Medium to High Good for more polar sulfonamides and impurities. [4]

| Diethyl Ether / Petroleum Ether | Low | Useful for separating less polar compounds. |[9] |

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Materials:

    • Crude reaction mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Separatory funnel

  • Procedure:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of 1M HCl. Stopper the funnel, invert, and vent. Shake gently for 30 seconds. Allow the layers to separate and discard the lower aqueous layer.

    • Add an equal volume of saturated NaHCO₃ solution. Shake and vent carefully as CO₂ gas may be evolved. Allow layers to separate and discard the aqueous layer.

    • Add an equal volume of brine. This wash helps to remove residual water from the organic layer. Shake, separate, and discard the aqueous layer.

    • Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ to dry the solution (the drying agent should move freely when swirled).

    • Filter or decant the dried organic solution away from the drying agent. Concentrate the solution using a rotary evaporator to yield the crude, washed product.[3]

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing N-(4-ethylphenyl)benzenesulfonamide.

  • Materials:

    • Crude N-(4-ethylphenyl)benzenesulfonamide

    • Recrystallization solvent (e.g., 95% Ethanol)

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter paper

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to ensure good recovery.[5]

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

    • Once a clear, hot solution is obtained, remove it from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

    • Allow the crystals to dry completely before determining the melting point and yield.

Mandatory Visualizations

Purification_Decision_Workflow start Crude Product Analysis (TLC, NMR) purity_check Purity > 90%? Single major impurity? start->purity_check impurity_type Impurity Polarity? purity_check->impurity_type Yes chromatography Perform Column Chromatography (Silica Gel) purity_check->chromatography No / Oily Product recrystallize Attempt Recrystallization (See Protocol 2) impurity_type->recrystallize Significantly Different from Product impurity_type->chromatography Similar to Product success Pure Product recrystallize->success chromatography->success

Caption: Figure 1. Decision workflow for selecting an appropriate purification strategy.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield sol1_reheat 1. Re-heat to dissolve oil oiling_out->sol1_reheat sol2_induce 1. Induce crystallization (scratch flask or add seed crystal) no_crystals->sol2_induce sol3_min_solvent 1. Use MINIMUM hot solvent for dissolution low_yield->sol3_min_solvent sol3_ice_bath 2. Ensure thorough cooling (ice bath) low_yield->sol3_ice_bath sol3_check_filter 3. Check filtrate on TLC for lost product low_yield->sol3_check_filter sol1_add_solvent 2. Add more hot solvent (5-10%) sol1_reheat->sol1_add_solvent sol1_cool_slow 3. Cool SLOWLY sol1_add_solvent->sol1_cool_slow sol1_change_solvent 4. Change solvent system (e.g., EtOH/Water) sol1_cool_slow->sol1_change_solvent If problem persists sol2_reduce_vol 2. Reduce solvent volume (evaporate) and re-cool sol2_induce->sol2_reduce_vol If no success

Caption: Figure 2. A logical troubleshooting guide for common recrystallization issues.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Roblin, R. O., & Williams, J. H. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 82(1), 20. As cited in a broader review on sulfonamides. [Link]

  • Hoechst Marion Roussel, Inc. (1996). U.S. Patent No. 5,516,906. Washington, DC: U.S.
  • Royal Society of Chemistry. (2021). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Supporting Information. [Link]

  • American Chemical Society. (2022). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

  • Takeda Pharmaceutical Company Limited. (2005). U.S. Patent Application No. 10/524,920. Washington, DC: U.S.

Sources

Troubleshooting

optimizing reaction conditions for N-(4-ethylphenyl)benzenesulfonamide synthesis

Technical Support Center: N-(4-ethylphenyl)benzenesulfonamide Synthesis Welcome to the technical support guide for the synthesis of N-(4-ethylphenyl)benzenesulfonamide. This document is designed for chemistry professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-ethylphenyl)benzenesulfonamide Synthesis

Welcome to the technical support guide for the synthesis of N-(4-ethylphenyl)benzenesulfonamide. This document is designed for chemistry professionals engaged in research and development. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Foundational Principles: The Chemistry at Play

The synthesis of N-(4-ethylphenyl)benzenesulfonamide is a classic example of nucleophilic substitution at a sulfur center. The reaction involves the nucleophilic attack of the primary amine, 4-ethylaniline, on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction proceeds efficiently, often under conditions analogous to the Hinsberg test or Schotten-Baumann reaction, to form a stable sulfonamide bond.[1][2] Understanding this mechanism is crucial for diagnosing and resolving experimental issues.

A base, such as pyridine or an aqueous alkali, is essential. It serves two primary functions: to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, and in some cases, to act as a nucleophilic catalyst, which can accelerate the reaction.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-Ethylaniline 4-Ethylaniline Nucleophilic_Attack Nucleophilic Attack (N on S) 4-Ethylaniline->Nucleophilic_Attack Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Intermediate Elimination Chloride Elimination Intermediate->Elimination Collapses Deprotonation Deprotonation (by Base) Elimination->Deprotonation Forms Protonated Sulfonamide Product N-(4-ethylphenyl)- benzenesulfonamide Deprotonation->Product Byproduct Base-HCl Salt Deprotonation->Byproduct

Caption: Reaction mechanism for N-(4-ethylphenyl)benzenesulfonamide synthesis.

Standard Laboratory Protocol

This protocol provides a reliable baseline for the synthesis. Subsequent sections will address optimizing these conditions.

Reagents & Materials:

  • 4-Ethylaniline

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the stirred reaction mixture dropwise via a dropping funnel over 15-20 minutes. Ensure the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Quenching & Workup: Once the reaction is complete, quench by adding 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[4]

  • Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct Q&A format.

Question 1: My reaction yield is very low or I obtained no product. What went wrong?

Answer: Low or no yield is one of the most frequent issues and typically points to a problem with the reagents or reaction environment.

  • Primary Cause: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly sensitive to moisture. If it is exposed to water (from wet solvents, glassware, or atmospheric humidity), it rapidly hydrolyzes to the unreactive benzenesulfonic acid.[6][7]

    • Solution: Always use freshly opened or properly stored benzenesulfonyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (nitrogen or argon) is best practice.

  • Secondary Cause: Inactive Amine. While less common, the 4-ethylaniline may be oxidized or impure.

    • Solution: Use purified 4-ethylaniline. If it is dark in color, consider distillation or filtration through a short plug of silica gel.

  • Tertiary Cause: Incorrect Stoichiometry or Insufficient Base. An inadequate amount of base will leave HCl in the reaction mixture, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Double-check all calculations. Ensure at least one equivalent of base is used to scavenge the HCl. Using a slight excess of base (e.g., 1.5 eq) is recommended.

troubleshooting_low_yield cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_analysis Byproduct Analysis start Low or No Yield Observed check_reagents Step 1: Verify Reagents start->check_reagents sulfonyl_chloride Is Sulfonyl Chloride fresh? (Test with water drop - should react vigorously) check_reagents->sulfonyl_chloride check_conditions Step 2: Review Conditions base Is base stoichiometry correct? (>=1 eq) check_conditions->base analyze_crude Step 3: Analyze Byproducts hydrolysis Is benzenesulfonic acid present? (Water soluble, acidic) analyze_crude->hydrolysis end_ok Problem Resolved solvents Are solvents anhydrous? sulfonyl_chloride->solvents amine Is amine pure? solvents->amine amine->check_conditions temp Was temperature controlled? base->temp stirring Was stirring efficient? temp->stirring stirring->analyze_crude amine_salt Is unreacted amine salt present? (Acid soluble) hydrolysis->amine_salt amine_salt->end_ok

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: The final product is an oil or a discolored solid with a low/broad melting point. How can I improve its purity?

Answer: An impure product indicates the presence of unreacted starting materials or side products. The purification strategy is key.

  • Cause: Residual Starting Materials. Incomplete reaction or improper workup can leave 4-ethylaniline or benzenesulfonic acid (from hydrolysis) in your crude product.

    • Solution: Ensure the aqueous washes during workup are performed thoroughly. Washing with dilute acid (e.g., 1 M HCl) removes any remaining 4-ethylaniline and base. A subsequent wash with dilute base (e.g., saturated NaHCO₃) will remove the acidic benzenesulfonic acid.

  • Cause: Formation of Side Products. Although this reaction is generally clean, over-sulfonylation (formation of a di-sulfonylated amine) can occur under harsh conditions, though it's less common with primary amines.

    • Solution: Strict temperature control is vital. Adding the sulfonyl chloride slowly at 0 °C minimizes side reactions.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying solid products. Experiment with different solvent systems. Ethanol/water or ethyl acetate/hexanes are common starting points. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Flash Column Chromatography: If recrystallization fails, silica gel chromatography is an excellent alternative.[5] Use a solvent system determined by TLC analysis (e.g., a mixture of ethyl acetate and hexanes) to separate the product from impurities.

Question 3: My reaction starts but seems to stop before all the starting material is consumed (monitored by TLC). What should I do?

Answer: A stalled reaction often points to a loss of the active nucleophile or poor reaction kinetics.

  • Cause: Amine Protonation. As mentioned, if the base is not scavenging the generated HCl effectively, the 4-ethylaniline will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.

    • Solution: Ensure adequate and efficient stirring. If the reaction is very thick, consider adding more solvent. A small additional charge of the base might also restart the reaction.

  • Cause: Low Temperature. While starting at 0 °C is crucial for control, some reactions may require warming to room temperature to proceed to completion at a reasonable rate.[3]

    • Solution: If the reaction is clean but slow at 0 °C, allow it to warm to room temperature after the initial addition is complete. Gentle heating (e.g., to 40 °C) can be attempted, but must be monitored carefully by TLC to avoid side product formation.

Frequently Asked Questions (FAQs)

Q: What is the best base to use? Pyridine, triethylamine, or aqueous NaOH? A: The choice of base depends on the desired reaction conditions.

  • Pyridine: Often the solvent of choice. It acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. It is excellent for reactions that are sluggish.

  • Triethylamine (TEA): A non-nucleophilic base. It is a good choice when you want to avoid potential side reactions that can be catalyzed by pyridine.

  • Aqueous NaOH or K₂CO₃ (Schotten-Baumann conditions): This involves a biphasic system (e.g., DCM/water).[8] It's an inexpensive and effective method, but can increase the risk of sulfonyl chloride hydrolysis if mixing is not efficient or the reaction is slow.

Q: How critical is temperature control? A: Very critical. The reaction between an amine and a sulfonyl chloride is highly exothermic.

  • Initial Addition (0 °C): Adding the sulfonyl chloride at low temperature prevents an uncontrolled temperature spike, which can lead to the formation of undesired side products and decomposition.

  • Reaction Progression (Room Temperature): Allowing the mixture to warm to room temperature is usually sufficient for the reaction to go to completion within a few hours.[3]

Q: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is the ideal method. Spot the reaction mixture alongside your starting materials (4-ethylaniline and benzenesulfonyl chloride). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progress. Benzenesulfonyl chloride may not be UV-active and can be visualized with a potassium permanganate stain.

Data & Parameter Summary

Table 1: Recommended Reagent Stoichiometry

Reagent Equivalents (eq) Rationale
4-Ethylaniline 1.0 Limiting Reagent
Benzenesulfonyl Chloride 1.05 - 1.2 Slight excess ensures complete consumption of the amine.

| Base (e.g., Pyridine) | 1.5 - 2.0 | Sufficient to neutralize HCl and often acts as a catalyst. |

Table 2: Solvent Selection Guide

Solvent Type Use Case & Considerations
Dichloromethane (DCM) Aprotic, Halogenated Excellent solubility for reagents, easy to remove. Must be anhydrous.
Tetrahydrofuran (THF) Aprotic, Ether Good alternative to DCM. Must be anhydrous. Can form peroxides.
Pyridine Aprotic, Basic Can be used as both solvent and base. Simplifies the reaction mixture.

| Water / Organic (Biphasic) | Protic / Aprotic | Used in Schotten-Baumann conditions with an inorganic base.[9] |

parameter_relationships Yield Yield & Purity Temp Temperature Temp->Yield Controls side reactions Base Base Choice & Amount Base->Yield Prevents amine protonation Can catalyze reaction Solvent Solvent Solvent->Yield Affects solubility & kinetics Stoichiometry Stoichiometry Stoichiometry->Yield Drives reaction to completion

Caption: Interplay of key parameters affecting reaction outcome.

References

  • Vertex AI Search Result[10] : Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. This source describes the general nucleophilic attack mechanism in sulfonamide synthesis.

  • Vertex AI Search Result[5] : 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Provides a detailed experimental procedure for a similar sulfonamide synthesis, including workup and purification by flash column chromatography.

  • Vertex AI Search Result[3] : Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Details experimental conditions, including reaction monitoring by TLC and workup procedures.

  • Vertex AI Search Result[4] : Synthesis of 4-nitrobenzenesulfonamide - PrepChem.com. Describes a standard extraction and washing procedure for purifying a sulfonamide product.

  • Vertex AI Search Result[6] : common issues in sulfonamide synthesis and solutions - Benchchem. Directly addresses troubleshooting low yields and identifies the hydrolysis of sulfonyl chloride as a primary cause.

  • Vertex AI Search Result[1] : Hinsberg reaction - Wikipedia. Explains the classical reaction between amines and benzenesulfonyl chloride, which forms the basis of this synthesis.

  • Vertex AI Search Result[7] : Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent... - ACS Publications. Discusses the drawbacks of using sulfonyl chlorides, highlighting their moisture sensitivity.

  • Vertex AI Search Result[9] : Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF - ResearchGate. Mentions the use of biphasic conditions for sulfonamide synthesis.

  • Vertex AI Search Result[2] : The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. Confirms the high efficiency of the reaction between primary amines and benzenesulfonyl chloride.

  • Vertex AI Search Result[8] : A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide... - MDPI. Describes modified Schotten-Baumann conditions using a two-phase system and discusses the issue of sulfonyl chloride hydrolysis.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(4-ethylphenyl)benzenesulfonamide in Bioassays

Welcome to the technical support center for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during in vitro bioassays. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific rationale behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and solubility of N-(4-ethylphenyl)benzenesulfonamide.

Q1: What are the general solubility characteristics of N-(4-ethylphenyl)benzenesulfonamide?

A1: N-(4-ethylphenyl)benzenesulfonamide, like many benzenesulfonamide derivatives, is a hydrophobic molecule with inherently low aqueous solubility. This is due to the presence of two aromatic rings. Our in silico prediction using ALOGPS suggests a low aqueous solubility (LogS)[1][2]. Therefore, direct dissolution in aqueous buffers for most bioassays is not feasible and will likely lead to compound precipitation.

Q2: What is the recommended solvent for preparing a stock solution?

A2: The recommended solvent for preparing a high-concentration stock solution of N-(4-ethylphenyl)benzenesulfonamide is dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: This is a critical question, as excessive DMSO can be toxic to cells and interfere with assay results. The maximum tolerated concentration of DMSO is cell line-dependent. For most cell lines, a final concentration of 0.5% (v/v) DMSO in the culture medium is considered safe, with 0.1% being the "gold standard" for minimizing solvent-induced artifacts[3][4][5]. However, some sensitive primary cells may require even lower concentrations. It is always best practice to run a vehicle control (medium with the same final DMSO concentration as your test wells) to assess any solvent-induced effects on your specific cell line.

Cell LineGenerally Tolerated Final DMSO Concentration
HepG2≤ 0.5%
MCF-7≤ 0.2% - 0.5%
Jurkat≤ 0.5%
HeLa≤ 1% (for short incubations)
HEK293≤ 0.5%
A549≤ 0.5%

Note: This table provides general guidelines. It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the optimal concentration for your experiments.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, stable in the organic stock solution, is rapidly introduced into an aqueous environment where its solubility is much lower. The troubleshooting guides below provide detailed strategies to mitigate this, including serial dilutions, the use of co-solvents, and cyclodextrin complexation.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming more complex solubility challenges with N-(4-ethylphenyl)benzenesulfonamide.

Guide 1: Optimizing Stock Solution Preparation and Dilution

The foundation of a successful experiment with a poorly soluble compound is the proper preparation and handling of the stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of N-(4-ethylphenyl)benzenesulfonamide powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of N-(4-ethylphenyl)benzenesulfonamide: ~261.34 g/mol ), you would weigh out 2.61 mg.

  • Adding DMSO: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Step-wise Serial Dilution into Aqueous Buffer

To prevent the compound from precipitating upon dilution, a gradual introduction to the aqueous environment is key.

  • Intermediate Dilution: First, prepare an intermediate dilution of your DMSO stock solution in your cell culture medium or assay buffer. For example, if your final desired concentration is 10 µM and your final DMSO concentration should be 0.1%, you can make a 100X intermediate solution (1 mM) in your aqueous buffer.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your final assay wells. This two-step process helps to buffer the transition from a high-organic to a fully aqueous environment.

Diagram: Serial Dilution Workflow

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Assay Concentration stock 10 mM Stock in 100% DMSO intermediate 1 mM in Assay Buffer (10% DMSO) stock->intermediate 1:10 Dilution final 10 µM in Assay Well (0.1% DMSO) intermediate->final 1:100 Dilution

Caption: A step-wise dilution strategy to minimize compound precipitation.

Guide 2: Employing Co-solvents for Enhanced Solubility

When DMSO alone is insufficient or if you need to limit its final concentration, a co-solvent system can be highly effective. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its capacity to dissolve hydrophobic compounds.

Commonly Used Co-solvents:

  • Ethanol

  • Polyethylene glycol 400 (PEG-400)

  • Propylene glycol

Protocol 3: Developing a Co-solvent System

  • Solubility Testing: Empirically test the solubility of N-(4-ethylphenyl)benzenesulfonamide in various co-solvents. Prepare small, concentrated stock solutions (e.g., 50 mM) in each co-solvent.

  • Co-solvent/DMSO Stock: Create a mixed stock solution. A common starting point is a 1:1 ratio of DMSO to your chosen co-solvent (e.g., 50% DMSO, 50% PEG-400).

  • Aqueous Compatibility Test: Before using in a cellular assay, test the compatibility of your co-solvent mixture with your aqueous buffer. Prepare a series of dilutions of the co-solvent stock into the buffer and observe for any signs of precipitation.

  • Cell Viability Control: It is crucial to test the toxicity of your final co-solvent concentration on your cells, similar to the DMSO-only control.

Guide 3: Utilizing Cyclodextrins for Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like N-(4-ethylphenyl)benzenesulfonamide, forming an "inclusion complex" that is water-soluble. Beta-cyclodextrins, particularly chemically modified versions like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6]

Protocol 4: Preparation of an N-(4-ethylphenyl)benzenesulfonamide-Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: The stoichiometry of the drug-cyclodextrin complex is typically 1:1.

  • Cyclodextrin Solution Preparation: Prepare a stock solution of HP-β-CD in your aqueous assay buffer. The concentration will depend on the desired final concentration of your compound.

  • Complexation:

    • Prepare a concentrated stock of N-(4-ethylphenyl)benzenesulfonamide in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Slowly add the drug solution to the stirring cyclodextrin solution.

    • Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight for optimal complexation. Sonication can also aid in this process.

  • Sterilization: Filter-sterilize the final complex solution through a 0.22 µm filter before use in cell-based assays.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Components cluster_1 Inclusion Complex drug N-(4-ethylphenyl)benzenesulfonamide (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Water-Soluble Complex drug_in_cd Drug plus->complex Encapsulation

Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.

General Troubleshooting for Compound Precipitation in Bioassays

Observation Potential Cause Recommended Solution
Precipitation upon initial dilution of DMSO stock into aqueous buffer. The transition from organic to aqueous environment is too abrupt.Use a step-wise serial dilution protocol (Protocol 2). Consider pre-warming the aqueous buffer to 37°C before adding the compound.
Cloudiness or precipitate forms in the assay plate over time. The compound's solubility limit in the final assay medium is exceeded. The compound may be binding to plasticware.Decrease the final concentration of the compound. Incorporate a low percentage of serum (if compatible with the assay) as serum proteins can help maintain solubility. Consider using low-binding microplates.
Inconsistent results or high variability between replicate wells. Micro-precipitation may be occurring, leading to inconsistent concentrations of the soluble compound.Ensure thorough mixing after each dilution step. Visually inspect wells for any signs of precipitation before and during the assay. Consider using a co-solvent system or cyclodextrins to improve solubility.[7]
Precipitate forms after adding other reagents to the assay. The compound may be interacting with components of the assay buffer (e.g., salts, proteins).Test the solubility of the compound in the complete assay buffer, including all reagents. If an interaction is identified, you may need to modify the buffer composition or the order of reagent addition.[8][9]

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). NIH. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Troubleshooting - BioAssay Systems. BioAssay Systems. [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2018). PMC. [Link]

  • Peptide Solubilization. GenScript. [Link]

  • ALogPS - OCHEM user's manual. OCHEM. [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle control? (2018). ResearchGate. [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025). Illumina. [Link]

  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025). Rowan. [Link]

  • Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025). YouTube. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

  • ML Models for Aqueous Solubility, NNP-Predicted Redox Potentials, and More. (2025). Rowan Newsletter. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). PubMed Central. [Link]

  • Transformation of drug cyclodextrin complex compositions into compositions of mixtures of lipid vesicle encapsulated drug and cyclodextrin drug complexes. (2014).
  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Predicting aqueous solubility of environmentally relevant compounds from molecular features: A simple but highly effective four-dimensional model based on Project to Latent Structures. (2013). ResearchGate. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). MDPI. [Link]

Sources

Troubleshooting

stability of N-(4-ethylphenyl)benzenesulfonamide under experimental conditions

Welcome to the technical support resource for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. While specific peer-reviewed stability data for N-(4-ethylphenyl)benzenesulfonamide is limited, this document synthesizes established principles from the broader class of N-aryl sulfonamides to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for N-(4-ethylphenyl)benzenesulfonamide?

A1: Based on extensive studies of the sulfonamide functional group, there are three principal degradation pathways that you should consider. The susceptibility to each pathway is highly dependent on the specific stress conditions (e.g., pH, light, temperature, presence of oxidants).

  • Cleavage of the Sulfonamide (S-N) Bond: This is one of the most common degradation routes. It results in the formation of benzenesulfonic acid and 4-ethylaniline. This hydrolytic cleavage can be catalyzed by strong acids or bases, particularly at elevated temperatures.

  • SO₂ Extrusion: Photochemical or thermal stress can induce the extrusion of sulfur dioxide (SO₂) from the sulfonamide moiety.[1] This radical-mediated process typically leads to the formation of a biaryl compound, in this case, 4-ethylbiphenyl, and other recombination products.

  • Hydroxylation of Aromatic Rings: Under oxidative conditions, hydroxyl groups can be added to either the benzenesulfonyl or the 4-ethylphenyl ring.[2] This can lead to a variety of hydroxylated isomers, which may be further oxidized.

cluster_main N-(4-ethylphenyl)benzenesulfonamide cluster_products Primary Degradation Products main N-(4-ethylphenyl)benzenesulfonamide p1 Benzenesulfonic Acid + 4-Ethylaniline main->p1 S-N Bond Cleavage (Hydrolysis) p2 4-Ethylbiphenyl + SO₂ main->p2 SO₂ Extrusion (Photolysis/Thermolysis) p3 Hydroxylated Derivatives main->p3 Ring Hydroxylation (Oxidation)

Caption: Primary degradation pathways for N-aryl sulfonamides.

Q2: How does pH affect the stability of N-(4-ethylphenyl)benzenesulfonamide in aqueous solutions?

A2: The stability of N-(4-ethylphenyl)benzenesulfonamide is significantly influenced by pH. Generally, sulfonamides exhibit good stability in neutral and moderately acidic conditions.[2] However, stability can be compromised at the extremes of the pH scale.

  • Acidic Conditions (pH < 3): While generally stable, prolonged exposure to strong acids (e.g., >1N HCl) coupled with high temperatures can promote slow hydrolysis of the S-N bond.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, making buffered physiological solutions suitable for many experiments, assuming other stress factors are controlled.

  • Alkaline Conditions (pH > 9): Sulfonamides are susceptible to base-catalyzed hydrolysis. The mechanism can proceed via an E1cB-type (Elimination Unimolecular conjugate Base) pathway, where the nitrogen is first deprotonated, followed by the expulsion of the aryloxide group.[3] This degradation is accelerated at higher pH values and temperatures.

Expert Insight: When preparing solutions, always use buffers if pH control is critical. If your experiment requires a non-buffered system, measure the pH before and after to monitor for any drift that could indicate degradation.

Q3: Is N-(4-ethylphenyl)benzenesulfonamide sensitive to light? How can I test for and prevent photodegradation?

A3: Yes, compounds containing aromatic rings and sulfonamide groups can be susceptible to photodegradation.[1][4] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate photochemical reactions, primarily SO₂ extrusion.

To mitigate photodegradation:

  • Storage: Always store the solid material and solutions in amber vials or containers wrapped in aluminum foil.

  • Handling: Perform experimental manipulations in a dimly lit area or under yellow light to minimize exposure.

Protocol for Photostability Assessment (ICH Q1B Guideline Summary): A robust way to assess photostability is to perform a confirmatory study as outlined by the ICH Q1B guidelines.[5]

  • Sample Preparation: Prepare two sets of samples of your compound (both as a solid and in a relevant solution).

  • Control Sample: Wrap one set of samples completely in aluminum foil. This will serve as your "dark control" to measure any degradation that occurs due to temperature fluctuations in the chamber.

  • Exposure: Place both the exposed and control samples in a photostability chamber.

  • Irradiation: Expose the samples to a light source that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Analysis: After exposure, analyze both the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Evaluation: Significant degradation in the exposed sample, but not the dark control, confirms photolability.

Q4: What is the expected thermal stability of this compound, and how can I assess it?

A4: N-aryl sulfonamides are typically crystalline solids with considerable thermal stability. The stability of similar N-phenylbenzamide derivatives is influenced by substituents, but decomposition often begins at temperatures well above 200°C.[6]

The most effective methods for evaluating thermal stability are:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA thermogram will show a sharp drop in mass at the decomposition temperature (Td), providing a clear indication of when the material begins to break down.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It will show the melting point (Tm) as an endothermic peak and can also reveal decomposition events, which are often exothermic.

Practical Implication: Unless your experimental conditions involve very high temperatures (e.g., >150°C), thermal degradation in solution is unlikely to be a primary concern. However, for solid-state applications or manufacturing processes involving heat, TGA and DSC analyses are essential.

Troubleshooting & Experimental Guides

Guide 1: Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing a stability-indicating analytical method. This involves intentionally exposing the compound to harsh conditions.

Objective: To generate likely degradants of N-(4-ethylphenyl)benzenesulfonamide and validate an HPLC method for stability testing.

cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis prep Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C, 4h) prep->base ox Oxidation (3% H₂O₂, RT, 24h) prep->ox therm Thermal (Solution at 80°C, 48h) prep->therm photo Photolytic (ICH Q1B Conditions) prep->photo control Control (Stock Solution, RT, Dark) prep->control quench Neutralize/Quench Reactions acid->quench base->quench ox->quench therm->quench photo->quench control->quench hplc Analyze All Samples by RP-HPLC with PDA/UV Detector quench->hplc mass_spec Identify Degradants (LC-MS) hplc->mass_spec

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(4-ethylphenyl)benzenesulfonamide in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid: 0.2N HCl (final concentration 0.1N)

    • Base: 0.2N NaOH (final concentration 0.1N)

    • Oxidative: 6% H₂O₂ (final concentration 3%)

    • Thermal: Water (as the stressor)

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at the specified temperature.

    • Keep the Oxidative vial at room temperature, protected from light.

    • Place an unstressed control vial alongside the Oxidative vial.

    • Conduct the Photolytic study as described in the FAQ section.

  • Time Points: Withdraw aliquots at initial, intermediate (e.g., 4h, 8h), and final time points.

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase.

  • Analysis: Analyze all samples using a reverse-phase HPLC method with a photodiode array (PDA) detector.[7][8] The PDA is critical for assessing peak purity and detecting co-eluting peaks.

  • Interpretation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stressor concentration or temperature. The goal is to generate detectable degradants without destroying the molecule entirely.

Guide 2: Troubleshooting Unexpected Peaks in HPLC Analysis

Problem: You observe new, unexpected peaks in the chromatogram of a sample that was believed to be stable.

Potential Cause Diagnostic Steps Solution
Solvent/Mobile Phase Contamination 1. Inject a "blank" (mobile phase only). 2. Prepare fresh mobile phase from high-purity solvents and water. 3. Re-run the blank and sample.Use fresh, HPLC-grade solvents. Filter all aqueous mobile phases.
Photodegradation during Sample Prep/Run 1. Prepare a sample in a dark room or under yellow light. 2. Immediately inject the sample. 3. Compare with a sample prepared under normal lab lighting.Use amber autosampler vials. Minimize the time samples sit on the autosampler tray before injection.
Interaction with Sample Vial/Container 1. Test different types of vials (e.g., polypropylene vs. glass). 2. Run a stability study of the compound in the chosen solvent directly within the vial.Select an inert vial material. Ensure vials are clean and free of residues.
On-Column Degradation 1. Change the mobile phase pH (if possible within the column's limits). 2. Try a different column stationary phase (e.g., C8 instead of C18, or a phenyl column).Optimize mobile phase conditions to be milder. Ensure the column is not contaminated with residual acid/base from previous runs.

Summary of Stability Profile

This table provides a predictive summary of the stability of N-(4-ethylphenyl)benzenesulfonamide based on the known chemistry of its class. This should be used as a guide for experimental design and confirmed with empirical data.

Condition Expected Stability Primary Degradation Pathway Recommended Action
Solid State (Ambient, Dark) HighNone expectedStore in a well-sealed container at room temperature, protected from light.
Aqueous Solution (pH 3-8) HighSlow Hydrolysis (at extremes)Use buffered solutions for long-term experiments.
Strong Acid (< pH 1, Heat) Low to ModerateS-N Bond CleavageAvoid prolonged exposure; if necessary, run reactions at the lowest possible temperature.
Strong Base (> pH 11, Heat) LowS-N Bond CleavageAvoid strong bases, especially at elevated temperatures.
Oxidizing Agents (H₂O₂, etc.) Moderate to LowRing HydroxylationAvoid accidental contamination with oxidants. Use radical scavengers if necessary.
UV/Sunlight Exposure LowSO₂ Extrusion, S-N CleavageProtect all solutions and solids from light using amber containers or foil.
Elevated Temperature (>80°C) ModerateThermolysis (SO₂ Extrusion)Use the lowest effective temperature for any heated reactions.

References

  • The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide | C16H17NO3S. PubChem. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

  • Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Assay and Stability Testing. Kinam Park. [Link]

  • N-phenyl benzenesulfonamide derivatives synthesized. ResearchGate. [Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society - ACS Publications. [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Thermal Stability and Flammability Studies of MXene–Organic Hybrid Polystyrene Nanocomposites. MDPI. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC - NIH. [Link]

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-(4-ethylphenyl)benzenesulfonamide

Welcome to the technical support center for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this sul...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this sulfonamide. Achieving a high-purity, stable crystalline solid is paramount for reproducible downstream applications, and this document provides in-depth troubleshooting strategies and validated protocols to address common challenges encountered in the laboratory.

Section 1: Foundational Concepts in N-(4-ethylphenyl)benzenesulfonamide Crystallization

This section addresses the fundamental principles governing the crystallization of this specific molecule. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What are the key molecular features of N-(4-ethylphenyl)benzenesulfonamide that influence its crystallization?

A1: The crystallization behavior of N-(4-ethylphenyl)benzenesulfonamide is primarily dictated by its molecular structure, which includes:

  • Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, which are significant forces in crystal packing.

  • Sulfonamide Group (-SO₂NH-): This is the most critical functional group. The N-H proton is a hydrogen bond donor, and the two sulfonyl oxygens are strong hydrogen bond acceptors. These interactions are highly directional and play a dominant role in forming a stable crystal lattice.[1]

  • Ethyl Group (-CH₂CH₃): This nonpolar alkyl group influences the molecule's overall lipophilicity and can affect its solubility in various organic solvents.

The interplay between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces determines the final crystal packing arrangement.[2]

Q2: Why is achieving a crystalline solid essential for this compound?

A2: For drug development and research applications, a well-defined crystalline form is crucial for several reasons:

  • Stability: The crystalline state is generally the most thermodynamically stable form of a solid.[3] This ensures a longer shelf life and prevents physical or chemical changes during storage.

  • Purity: The process of crystallization is an excellent purification technique. Impurities are typically excluded from the growing crystal lattice, remaining in the solution (mother liquor).

  • Reproducibility: A consistent crystalline form ensures that physical properties like solubility, dissolution rate, and bioavailability are constant from batch to batch, which is a regulatory requirement in pharmaceutical development.

Q3: What fundamental principles drive the crystallization process?

A3: Crystallization is governed by two main stages: nucleation and crystal growth, both of which are driven by supersaturation .[3]

  • Supersaturation: This is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions. It is the essential driving force for crystallization and is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.

  • Nucleation: In a supersaturated solution, solute molecules begin to self-assemble into small, ordered clusters. Once a nucleus reaches a critical size, it becomes stable and can grow.

  • Crystal Growth: Subsequent solute molecules deposit onto the surface of the stable nuclei, causing the crystal to grow in size.

The rate at which supersaturation is achieved dramatically impacts the final product. Slow, controlled generation of supersaturation favors crystal growth and leads to larger, purer crystals, while rapid generation can lead to amorphous solids.[3]

Section 2: Troubleshooting Common Crystallization Issues

This section provides a direct, question-and-answer guide to the most common problems encountered during the crystallization of N-(4-ethylphenyl)benzenesulfonamide.

Issue 1: The compound separates as an oil ("oiling out") instead of a solid.

  • Q: My product has formed a separate liquid layer at the bottom of the flask upon cooling. Why is this happening and how can I fix it?

  • A: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a mixture of your compound and solvent). The solute is essentially "melting" out of the solution instead of crystallizing.

    Causality & Solutions:

    • High Solute Concentration: The solution is too concentrated, leading to supersaturation at a high temperature.

      • Solution: Re-heat the mixture until it is homogeneous again, then add a small amount of additional hot solvent to decrease the concentration.[4] Allow the less concentrated solution to cool slowly.

    • Inappropriate Solvent: The boiling point of your solvent may be too high relative to the compound's melting point.

      • Solution: Switch to a lower-boiling point solvent or a co-solvent system that allows for crystallization to occur at a lower temperature.

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient into a crystal lattice.

      • Solution: Insulate the flask with a cloth or paper towels to ensure a very slow cooling rate.[4]

Issue 2: The product forms an amorphous powder, not distinct crystals.

  • Q: My product "crashed out" of solution as a fine powder with no crystalline appearance. What went wrong?

  • A: The formation of an amorphous solid is a classic sign of generating supersaturation too quickly.[3] This causes massive nucleation to occur simultaneously, preventing the ordered growth of crystals.

    Causality & Solutions:

    • Excessive Cooling Rate: The most common cause. Placing a hot solution directly into an ice bath is a frequent mistake.

      • Solution: Slow down the cooling process significantly. Allow the flask to cool to room temperature undisturbed on the benchtop before considering further cooling in an ice bath.[3]

    • High Supersaturation: The initial solution was too concentrated.

      • Solution: Repeat the crystallization using a slightly larger volume of solvent.

    • Solvent/Anti-Solvent Shock: Adding an anti-solvent too quickly drastically reduces solubility and causes the product to precipitate immediately.

      • Solution: Dissolve the compound in a "good" solvent, then add the miscible "anti-solvent" dropwise, with vigorous stirring, until the solution just becomes turbid (cloudy). Then, stop and allow the solution to stand.[3]

Issue 3: The final crystal yield is very low.

  • Q: I have beautiful crystals, but my recovery is poor. How can I improve the yield?

  • A: While 100% recovery is thermodynamically impossible, several factors can be optimized to maximize your yield.

    Causality & Solutions:

    • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[3]

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until a clear solution is achieved.[5]

    • Incomplete Cooling: The solubility of the compound, while low in the cold solvent, is not zero.

      • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize precipitation.[4]

    • Premature Filtration: Filtering the crystals before crystallization is complete.

      • Solution: Ensure the solution has been given adequate time to cool and crystallize fully before isolating the product.

    • Discarding the Mother Liquor: The solution from which the crystals were filtered still contains dissolved product.

      • Solution: You can obtain a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and cooling it again. Note that this second crop may be less pure than the first.[3]

Issue 4: No crystals form, even after the solution is cold.

  • Q: The solution has cooled completely, but it remains clear with no signs of crystallization. What should I do?

  • A: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

    Causality & Solutions:

    • Solution is Too Dilute: Too much solvent was used initially.

      • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again.

    • Inhibition of Nucleation: Sometimes, spontaneous nucleation is difficult, especially if the compound is very pure or the flask is perfectly smooth.

      • Solution 1 (Scratching): Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections in the glass provide a surface for nucleation to begin.[4]

      • Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cold solution. This provides a template for further crystal growth.[4]

Section 3: Experimental Protocols & Workflows

This section provides standardized protocols and visual decision-making tools for crystallizing N-(4-ethylphenyl)benzenesulfonamide.

Data Presentation: Solvent Selection

Choosing the correct solvent is the most critical step in a successful crystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. Alcohols and alcohol-water mixtures are often effective for sulfonamides.[4][5]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5A common and effective choice for many sulfonamides.[5]
Isopropanol8219.9Similar to ethanol; often used in mixtures with water.[5][6]
Methanol6532.7Good dissolving power, but its lower boiling point can be useful.[7]
Water10080.1The compound is likely poorly soluble; primarily used as an anti-solvent.[8]
Toluene1112.4A nonpolar solvent; may be useful if the compound is highly nonpolar.
Acetone5620.7A polar aprotic solvent; its high volatility can be a challenge.[9]
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude N-(4-ethylphenyl)benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the same solvent until the solid just dissolves completely.[5] Do not add a large excess.

  • (Optional) Hot Filtration: If the solution contains insoluble impurities, quickly filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[3]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Crystal formation should occur during this time.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.[4]

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone or ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water) dropwise with constant stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of saturation.

  • Crystallization: Stop adding the anti-solvent and allow the flask to stand undisturbed. Crystals should form over time. If needed, gently warm the solution to redissolve the turbidity and then allow it to cool slowly.

  • Isolation & Drying: Isolate, wash, and dry the crystals as described in Protocol 1, using an appropriate mixture of the two solvents for the washing step.

Mandatory Visualization

G start Start: Crude N-(4-ethylphenyl)benzenesulfonamide screen Screen Solvents (e.g., Ethanol, Isopropanol, Methanol) start->screen hot_soluble Is compound soluble in a hot solvent? screen->hot_soluble cold_insoluble Is it poorly soluble in the same solvent when cold? hot_soluble->cold_insoluble Yes find_pair Can you find a miscible solvent pair? 1. Soluble in Solvent A 2. Insoluble in Solvent B hot_soluble->find_pair No single_solvent SUCCESS: Use Single-Solvent Recrystallization (Protocol 1) cold_insoluble->single_solvent Yes cold_insoluble->find_pair No solvent_antisolvent SUCCESS: Use Solvent/Anti-Solvent Method (Protocol 2) find_pair->solvent_antisolvent Yes try_different Try a different solvent find_pair->try_different No other_methods Consider Other Methods: - Slow Evaporation - Vapor Diffusion solvent_antisolvent->other_methods If issues persist... try_different->screen

Caption: A decision tree to guide the selection of a suitable crystallization solvent system.

G start Crystallization Issue Encountered issue_type What is the nature of the problem? start->issue_type oiling_out Product is an Oil issue_type->oiling_out Oiling Out amorphous Product is an Amorphous Powder issue_type->amorphous Amorphous Solid low_yield Yield is Low issue_type->low_yield Low Yield no_crystals No Crystals Formed issue_type->no_crystals No Crystals sol_oil Re-heat, add more solvent. Cool very slowly. Consider a lower-boiling point solvent. oiling_out->sol_oil sol_amorphous Reduce cooling rate (insulate flask). Use a more dilute solution. Use slow anti-solvent addition. amorphous->sol_amorphous sol_yield Use minimum hot solvent. Ensure complete cooling (ice bath). Collect a second crop from mother liquor. low_yield->sol_yield sol_no_crystals Induce nucleation (scratch/seed). Concentrate solution (evaporate solvent). Add an anti-solvent. no_crystals->sol_no_crystals

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Ahmad, W., et al. (2011). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o345. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2011). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 88, 267-277. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 18(3), 1264-1277. Retrieved from [Link]

  • Martin, A. R. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • O'Donovan, D. (2017). The crystal landscape and cocrystallization of primary aromatic sulfonamides. CORA. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Pobudkowska, A., & Jurkowska, A. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5360. Retrieved from [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2507. Retrieved from [Link]

  • Kinzhybalo, V. V., et al. (2024). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PLOS ONE, 19(2), e0297672. Retrieved from [Link]

  • Su, C.-S., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 569. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26970325, 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Perlovich, G. L., et al. (2019). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks, and Dissolution of a Series of Sulfonamides. Crystal Growth & Design, 19(5), 2936-2946. Retrieved from [Link]

  • Abou-Seri, S. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28211-28231. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(4-ethylphenyl)benzenesulfonamide Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support resource for the synthesis of N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize this synthesis by minimizing by-product formation and maximizing yield and purity. We will move beyond simple procedural lists to explore the mechanistic underpinnings of the reaction, providing you with the causal logic needed to troubleshoot and refine your experimental design effectively.

Section 1: Understanding the Core Synthesis and Its Challenges

The synthesis of N-(4-ethylphenyl)benzenesulfonamide is most classically achieved via the nucleophilic substitution reaction between 4-ethylaniline and benzenesulfonyl chloride.[1] While straightforward in principle, the reaction's success hinges on carefully controlling conditions to prevent common side reactions.

The primary challenge arises from the reactivity of the intermediates and the starting materials themselves. The key to a successful synthesis lies in favoring the kinetic and thermodynamic pathway to the desired mono-sulfonated product while suppressing competing reactions.

Core Reaction Pathway

The fundamental transformation involves the nucleophilic attack of the nitrogen atom of 4-ethylaniline on the electrophilic sulfur atom of benzenesulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Core_Reaction cluster_reactants Reactants cluster_products Products Aniline 4-Ethylaniline ReactionStep SulfonylChloride Benzenesulfonyl Chloride Product N-(4-ethylphenyl)benzenesulfonamide HCl HCl Base Base (e.g., Pyridine) Base->ReactionStep  Scavenges HCl ReactionStep->Product Nucleophilic Substitution ReactionStep->HCl

Caption: The primary synthetic route to N-(4-ethylphenyl)benzenesulfonamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is typically traced back to two primary culprits: hydrolysis of the sulfonyl chloride and improper stoichiometry.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and exquisitely sensitive to moisture. Any water present in the solvent, on the glassware, or in the atmosphere will rapidly convert it to the unreactive benzenesulfonic acid, effectively removing it from the reaction and halting product formation.[2]

  • Sub-optimal Stoichiometry: Using an excess of the valuable benzenesulfonyl chloride does not necessarily drive the reaction to completion and can, in fact, promote the formation of by-products (see Q2), making purification more difficult and reducing the isolated yield of the desired product.

Solutions & Causality:

Troubleshooting StepRationale & Mechanism
Ensure Anhydrous Conditions To prevent hydrolysis, all glassware must be oven- or flame-dried immediately before use. Use anhydrous solvents (e.g., anhydrous Dichloromethane or THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[2] This creates an environment where the desired nucleophilic attack by the amine is the only viable pathway for the sulfonyl chloride.
Optimize Stoichiometry Use a slight excess of the 4-ethylaniline (e.g., 1.1 equivalents). This ensures that the limiting reagent, benzenesulfonyl chloride, is fully consumed, maximizing its conversion to the product and minimizing its availability for side reactions.
Q2: My TLC analysis shows a significant, less polar spot in addition to my product. What is this by-product?

Answer: The most common by-product in this synthesis is the di-sulfonated species, N,N-bis(phenylsulfonyl)-4-ethylaniline .

Mechanism of Formation: The N-H proton of the initially formed N-(4-ethylphenyl)benzenesulfonamide is acidic. In the presence of the base used in the reaction, this proton can be removed to form a sulfonamidate anion. This anion is a competent nucleophile and can attack a second molecule of benzenesulfonyl chloride, leading to the di-sulfonated impurity.[3] This side reaction is particularly favored if there is an excess of benzenesulfonyl chloride or if the reaction temperature is too high.

Byproduct_Formation cluster_legend Reaction Pathways Reactants 4-Ethylaniline + Benzenesulfonyl Chloride Product Desired Product N-(4-ethylphenyl)benzenesulfonamide Reactants->Product Path A (Desired) + Base Byproduct By-product N,N-bis(phenylsulfonyl)-4-ethylaniline Product->Byproduct Path B (Di-sulfonylation) + Base + Sulfonyl Chloride Hydrolysis_Product By-product Benzenesulfonic Acid Base Base SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Hydrolysis_Product Path C (Hydrolysis) Water H₂O (Moisture) A Path A: Favorable under controlled stoichiometry and anhydrous conditions. B Path B: Occurs with excess sulfonyl chloride or elevated temperature. C Path C: Occurs in the presence of moisture.

Caption: Competing reaction pathways in the synthesis.

Q3: How can I best control the reaction to prevent di-sulfonylation?

Answer: Preventing the formation of N,N-bis(phenylsulfonyl)-4-ethylaniline requires precise control over three key parameters: order of addition, stoichiometry, and temperature.

Solutions & Causality:

ParameterOptimized ProtocolRationale
Order of Addition Dissolve 4-ethylaniline and the base (e.g., pyridine) in the anhydrous solvent first. Then, add a solution of benzenesulfonyl chloride dropwise over a period of 15-30 minutes.This ensures that the concentration of benzenesulfonyl chloride in the reaction flask is always low. The primary amine (4-ethylaniline) is a much stronger nucleophile than the sulfonamidate anion of the product, so when sulfonyl chloride is the limiting species at any given moment, it will preferentially react with the starting amine.
Stoichiometry Strictly use benzenesulfonyl chloride as the limiting reagent (1.0 equivalent). Use a slight excess of 4-ethylaniline (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents).By making the sulfonyl chloride the limiting reagent, you ensure there is none left to react with the product once the starting amine is consumed. The excess base ensures all generated HCl is neutralized.[2]
Temperature Control Perform the dropwise addition of benzenesulfonyl chloride at a reduced temperature, typically 0 °C (ice-water bath). After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.The initial exothermic reaction is better controlled at 0 °C, minimizing side reactions. Allowing the mixture to warm to room temperature provides sufficient energy for the reaction to proceed to completion without providing enough thermal energy to significantly promote the less favorable di-sulfonylation reaction.[4]

Section 3: Validated Experimental Protocol

This protocol incorporates the best practices discussed above to provide a reliable method for synthesizing N-(4-ethylphenyl)benzenesulfonamide with high purity.

Reagents & Materials
ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Benzenesulfonyl chloride176.621.77 g1.0
4-Ethylaniline121.181.33 g1.1
Pyridine (anhydrous)79.101.2 mL1.5
Dichloromethane (DCM, anhydrous)-50 mL-
1 M Hydrochloric Acid-~30 mL-
Saturated Sodium Bicarbonate-~30 mL-
Brine-~30 mL-
Anhydrous Magnesium Sulfate---
Ethanol (for recrystallization)-As needed-
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (N₂), add 4-ethylaniline (1.33 g, 1.1 eq) and anhydrous dichloromethane (30 mL) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.2 mL, 1.5 eq) to the cooled solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.77 g, 1.0 eq) in anhydrous dichloromethane (20 mL). Using a dropping funnel, add this solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine and unreacted 4-ethylaniline.

    • Wash with saturated sodium bicarbonate solution (1 x 30 mL).

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol.

    • Dissolve the crude product in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Section 4: References

  • Wright, J. M.; Musini, V. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Wani, T. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry. Available at: [Link]

  • Pharmaffiliates. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaffiliates. Available at: [Link]

  • McDonough, M. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Akerman, M. P., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Available at: [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Available at:

  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Available at: [Link]

  • ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Available at: [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Available at:

Sources

Optimization

addressing metabolic instability of N-(4-ethylphenyl)benzenesulfonamide derivatives

Technical Support Center: N-(4-ethylphenyl)benzenesulfonamide Derivatives Welcome to the technical support hub for researchers working with N-(4-ethylphenyl)benzenesulfonamide derivatives. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-ethylphenyl)benzenesulfonamide Derivatives

Welcome to the technical support hub for researchers working with N-(4-ethylphenyl)benzenesulfonamide derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the metabolic instability of this chemical class. Our goal is to equip you with the foundational knowledge and experimental strategies needed to anticipate, diagnose, and resolve metabolic liabilities in your drug discovery programs.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of research involving N-(4-ethylphenyl)benzenesulfonamide derivatives.

Q1: What are the primary metabolic "hotspots" on a typical N-(4-ethylphenyl)benzenesulfonamide scaffold?

A1: The primary sites of metabolic oxidation are typically the ethyl group and the aromatic rings. Specifically:

  • Benzylic Oxidation: The methylene (-CH2-) carbon of the ethyl group is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to a secondary alcohol. This can be further oxidized to a ketone.[1][2]

  • Aromatic Hydroxylation: Both the N-phenyl ring and the benzenesulfonamide ring can undergo hydroxylation at various positions, primarily mediated by CYPs.[3]

  • N-Dealkylation: While less common for this specific scaffold compared to other N-alkyl compounds, cleavage of the bond between the nitrogen and the ethylphenyl group can occur.

Q2: Why are sulfonamide-containing drugs often associated with idiosyncratic adverse drug reactions (IADRs)?

A2: This association is largely due to the bioactivation of the sulfonamide moiety into reactive metabolites.[4][5] The arylamine portion of the molecule can be oxidized by CYPs (notably CYP3A4 and CYP2C9) to form N-hydroxylated metabolites (hydroxylamines).[6][7] These hydroxylamines can be further oxidized to highly reactive nitroso species, which can covalently bind to cellular proteins, forming haptens that may trigger an immune response.[4][8]

Q3: What are the first-line in vitro assays I should run to assess metabolic stability?

A3: The standard initial assay is the liver microsomal stability assay .[9][10] This experiment incubates your compound with liver microsomes (which are rich in CYP enzymes) and the necessary cofactor, NADPH. By measuring the disappearance of the parent compound over time, you can calculate key parameters like intrinsic clearance (CLint) and half-life (t½). It's advisable to run this assay using microsomes from multiple species (e.g., human, rat, mouse) to assess inter-species differences.[11]

Q4: Can I predict the metabolic fate of my compound in silico before running wet lab experiments?

A4: Yes, several computational tools and models can predict sites of metabolism (SOM) and potential reactive metabolite formation. These tools use techniques like quantum mechanics and machine learning to identify the most chemically labile positions on the molecule.[12] While these predictions are valuable for prioritizing which compounds to synthesize or for designing backup strategies, they must always be confirmed by experimental data.

Troubleshooting Guides

This section provides in-depth, structured guidance for tackling specific experimental challenges.

Guide 1: High In Vitro Clearance in Microsomal Stability Assay

Problem: My lead compound shows very high clearance (>70% disappearance in 30 minutes) in the human liver microsomal (HLM) stability assay. What are the next steps to identify the cause and mitigate this liability?

Diagnostic Workflow:

The objective is to determine which metabolic pathway is driving the high clearance and then to devise a strategy to block or slow it down.

G start High Clearance Observed in HLM Assay decision1 Is clearance NADPH-dependent? start->decision1 cyp_path Primary Cause: CYP-Mediated Oxidation decision1->cyp_path Yes non_cyp_path Possible Causes: - UGTs (if UDPGA present) - Esterases (if ester present) - Other non-CYP enzymes decision1->non_cyp_path No step2 Run Metabolite ID Study (LC-MS/MS) cyp_path->step2 decision2 Primary metabolite identified? step2->decision2 strategy1 Strategy: Block Metabolic Hotspot (e.g., Deuteration, Fluorination) decision2->strategy1 Yes (e.g., Benzylic Oxidation) strategy2 Strategy: Modify Scaffold to alter electronics or sterics decision2->strategy2 No / Multiple Metabolites reassess Synthesize Analogue & Re-run HLM Assay strategy1->reassess strategy2->reassess G compound Parent Compound (N-(4-ethylphenyl)benzenesulfonamide) cyp CYP450 Oxidation compound->cyp metabolite Reactive Intermediate (e.g., Nitroso Species) cyp->metabolite adduct Stable GSH Adduct (M + 305 Da) metabolite->adduct gsh Glutathione (GSH) (Trapping Agent) gsh->adduct lcms Detection by LC-MS/MS adduct->lcms

Sources

Troubleshooting

refining analytical methods for detecting N-(4-ethylphenyl)benzenesulfonamide

Welcome to the dedicated technical support resource for the analytical determination of N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, analytical scientists, and quality control professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical determination of N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors. Here, we synthesize foundational analytical principles with field-proven insights to provide robust, self-validating methodologies and troubleshoot common challenges. Our approach is grounded in scientific causality, ensuring you not only follow steps but also understand the rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when beginning work with N-(4-ethylphenyl)benzenesulfonamide.

Q1: What is the most suitable analytical technique for quantifying N-(4-ethylphenyl)benzenesulfonamide in a drug substance or product?

A1: The choice of technique depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for routine quantification, especially for assay and purity tests where concentration levels are relatively high. A reversed-phase method is typically suitable.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification, such as in impurity analysis, metabolite studies, or environmental monitoring.[3][4][5] Its high selectivity and sensitivity allow for detection at nanogram-per-liter levels or lower.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the sulfonamide group to improve volatility and thermal stability.[7][8] This adds a step to sample preparation and can introduce variability.

Q2: How do I prepare my sample for analysis? The matrix is complex (e.g., plasma, formulation excipients).

A2: Effective sample preparation is crucial to eliminate matrix interference and pre-concentrate the analyte.[9]

  • For biological fluids (plasma, urine): Protein precipitation followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is common. SPE, particularly using hydrophilic-lipophilic balanced (HLB) cartridges, provides excellent cleanup and recovery for sulfonamides.[3][4]

  • For solid dosage forms: The sample is typically dissolved in a suitable organic solvent (e.g., acetonitrile or methanol), followed by sonication and filtration. If excipients interfere, a subsequent cleanup step like SPE may be necessary.

  • For environmental samples (water, soil): SPE is the predominant method for extraction and concentration.[3][5] Adjusting the sample pH to between 4 and 7 can significantly improve the retention of sulfonamides on HLB sorbents.[3]

Q3: My method is showing poor reproducibility. What are the first things I should check?

A3: Reproducibility issues often stem from a few key areas. A systematic approach is essential.

  • Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Selective evaporation of a volatile organic component can alter its composition and shift retention times.

  • Column Equilibration: Confirm the column is fully equilibrated with the mobile phase before starting the sequence. Insufficient equilibration is a common cause of drifting retention times.

  • System Leaks: Check for any leaks in the HPLC system, from the pump seals to the detector flow cell.[10][11] Even a small leak can cause pressure fluctuations and flow rate inaccuracies.

  • Sample Solvent Effects: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and retention time shifts.[12]

Q4: What are the key validation parameters I need to assess for my analytical method according to regulatory standards?

A4: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[13][14] According to ICH Q2(R2) guidelines, the key parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[13]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results to the true value.

  • Precision: Assessed at three levels: Repeatability (intra-assay precision), Intermediate Precision (inter-assay precision), and Reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for common analytical procedures.

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV

This protocol is designed for the quantification of N-(4-ethylphenyl)benzenesulfonamide in a drug substance.

  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: The acidic mobile phase ensures the sulfonamide is in a consistent, non-ionized state, promoting sharp peak shapes. Acetonitrile is a common organic modifier providing good peak resolution.[2]

  • Chromatographic Conditions:

    • Mode: Isocratic or Gradient (start with 60:40 A:B).

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: 265 nm (or determine λmax by scanning a standard solution).[1]

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of N-(4-ethylphenyl)benzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

    • Sample Solution: Prepare the sample at a similar concentration to the working standard, using the mobile phase as the diluent.

Workflow Diagram: General Analytical Procedure

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Login SamplePrep Sample Preparation (e.g., Dissolution, SPE) Sample->SamplePrep StdPrep Standard Preparation (1 mg/mL Stock) SST System Suitability Test (SST) StdPrep->SST HPLC HPLC-UV or LC-MS/MS Analysis SamplePrep->HPLC Integration Peak Integration & Quantification HPLC->Integration SST->HPLC If SST Passes Validation Data Validation & Review Integration->Validation Report Final Report Generation Validation->Report G node_q node_q node_s node_s start High System Pressure Observed q1 Remove Column. Is Pressure Still High? start->q1 q2 System Blockage (Tubing, Injector, etc.) q1->q2 Yes q3 Column is the Source of High Pressure q1->q3 No q4 Backflush Column. Does Pressure Drop? q3->q4 q5 Problem Solved. (Blocked Frit) q4->q5 Yes q6 Replace Column Frit or Replace Column q4->q6 No

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of N-(4-ethylphenyl)benzenesulfonamide

Welcome to the technical support center for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the oral bioavailability of this compound. We will explore the underlying scientific principles and provide practical, field-proven strategies to overcome common experimental challenges.

Introduction: Understanding the Bioavailability Challenge

N-(4-ethylphenyl)benzenesulfonamide, like many benzenesulfonamide derivatives, presents a significant challenge to achieving adequate oral bioavailability, which is critical for its therapeutic efficacy.[1] The core issue often lies in its physicochemical properties, which can limit its absorption in the gastrointestinal tract. While specific experimental data for this exact molecule is not abundant in public literature, by examining related structures, we can infer that it likely exhibits poor aqueous solubility. For instance, related sulfonamides are often crystalline solids with some lipophilicity, suggesting they may be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2][3]

This guide will therefore focus on strategies to address the dissolution rate-limited absorption characteristic of BCS Class II drugs.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the early stages of formulation development for N-(4-ethylphenyl)benzenesulfonamide.

Q1: What are the primary factors limiting the oral bioavailability of N-(4-ethylphenyl)benzenesulfonamide?

A1: The primary limiting factor for a compound like N-(4-ethylphenyl)benzenesulfonamide is expected to be its poor aqueous solubility.[4][5] For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[6] If a compound has a low dissolution rate, its concentration in the gut will not reach a level sufficient for effective absorption across the intestinal membrane, even if it has high permeability. Other potential factors could include first-pass metabolism, although solubility is often the initial and most significant hurdle for BCS Class II compounds.[4]

Q2: How can I get a preliminary idea of the solubility and permeability of my batch of N-(4-ethylphenyl)benzenesulfonamide?

A2: A good starting point is to perform basic solubility studies in different media, such as water, phosphate-buffered saline (PBS) at various pH values (e.g., pH 1.2, 6.8, and 7.4 to simulate gastric and intestinal fluids), and biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid). For permeability, an in-vitro Caco-2 cell permeability assay is the industry standard to predict human intestinal absorption.

Q3: What are the most promising initial strategies for enhancing the bioavailability of a poorly soluble compound like this?

A3: For a BCS Class II compound, the focus should be on increasing the drug's dissolution rate and/or its solubility in the gastrointestinal tract. Promising initial strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][8]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, dispersed within a polymer matrix, can significantly improve its aqueous solubility and dissolution.[9]

  • Lipid-Based Formulations: Encapsulating the compound in a lipid-based system, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the gut.[6][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[11]

The choice of strategy will depend on the specific properties of your compound, the desired dose, and the target product profile.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low and variable plasma concentrations in preclinical in-vivo studies despite dose escalation. Dissolution rate-limited absorption; poor wetting of the drug powder.1. Characterize the solid-state properties of your drug substance (e.g., crystallinity, particle size).2. Implement a particle size reduction strategy such as micronization or nanomilling.[7][12]3. Formulate as a solid dispersion with a suitable polymer (e.g., PVP, HPMC-AS) to create an amorphous form.[9]4. Develop a lipid-based formulation (e.g., SEDDS) to improve solubilization in the GI tract.[10]
The amorphous solid dispersion is physically unstable and recrystallizes over time. The polymer is not effectively inhibiting nucleation and crystal growth; the drug loading is too high.1. Screen different polymers to find one with better miscibility and interaction with your compound.2. Reduce the drug loading in the dispersion.3. Add a secondary stabilizer to the formulation.4. Ensure storage conditions are well below the glass transition temperature (Tg) of the dispersion.
The developed SEDDS formulation performs well in-vitro but shows poor in-vivo performance. The formulation may be precipitating upon dilution in the aqueous environment of the GI tract.1. Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into the SEDDS formulation.2. Evaluate the formulation's behavior upon dilution in biorelevant media (FaSSIF, FeSSIF) to better predict in-vivo performance.3. Optimize the ratio of oil, surfactant, and cosurfactant to create a more stable microemulsion upon dispersion.
Micronization of the drug does not lead to a significant improvement in bioavailability. The compound may be highly hydrophobic, leading to poor wettability even with a larger surface area; aggregation of fine particles.1. Co-micronize the drug with a hydrophilic excipient to improve wettability.2. Incorporate a surfactant into the formulation to enhance wetting.3. Consider nanosizing , as it can offer a more substantial increase in surface area and dissolution pressure.[11]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing an amorphous solid dispersion, a common and effective technique for enhancing the solubility of BCS Class II compounds.[13]

Materials:

  • N-(4-ethylphenyl)benzenesulfonamide

  • Polyvinylpyrrolidone (PVP) K30 (or another suitable polymer)

  • Dichloromethane (DCM) or another suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh N-(4-ethylphenyl)benzenesulfonamide and PVP K30 in a 1:2 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of DCM in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C.

  • A thin film will form on the wall of the flask. Continue evaporation until the film is completely dry.

  • Scrape the dried film from the flask.

  • Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting powder is the amorphous solid dispersion. Characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

Protocol 2: In-Vitro Dissolution Testing of Formulations

Purpose: To compare the dissolution rate of different formulations of N-(4-ethylphenyl)benzenesulfonamide.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium: 900 mL of simulated intestinal fluid (pH 6.8)

  • Temperature: 37 ± 0.5°C

  • Paddle speed: 75 RPM

Procedure:

  • Prepare capsules containing a fixed dose of N-(4-ethylphenyl)benzenesulfonamide in different formulations (e.g., pure drug, micronized drug, solid dispersion).

  • Place one capsule in each dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of N-(4-ethylphenyl)benzenesulfonamide using a validated analytical method, such as HPLC.[14]

  • Plot the percentage of drug dissolved versus time for each formulation.

Visualizing the Strategy: A Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a suitable bioavailability enhancement strategy for N-(4-ethylphenyl)benzenesulfonamide.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Evaluation A Determine Aqueous Solubility & Permeability B BCS Classification A->B C BCS Class II (Low Solubility, High Permeability) B->C D Particle Size Reduction (Micronization/Nanonization) C->D Consider E Amorphous Solid Dispersions C->E Consider F Lipid-Based Formulations (e.g., SEDDS) C->F Consider G Complexation (e.g., Cyclodextrins) C->G Consider H In-Vitro Dissolution Testing D->H E->H F->H G->H I In-Vivo Pharmacokinetic Studies H->I I->C Iterate/Optimize J Successful Bioavailability Enhancement I->J

Caption: Decision workflow for enhancing bioavailability.

References

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. [Link]

  • PubChem. 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. [Link]

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]

  • SIELC Technologies. N-Ethyl-4-methylbenzenesulfonamide. [Link]

  • ResearchGate. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]

  • ResearchGate. Formulation and development of some BCS Class II drugs. [Link]

  • National Institutes of Health. Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • TANZ JOURNAL. advanced approaches to improve solubility of bcs class ii drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • National Institutes of Health. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • National Institutes of Health. N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. [Link]

  • bepls. Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review. [Link]

  • PubMed. Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]

  • Chemsrc. N-Ethyl benzenesulfonamide. [Link]

  • Walsh Medical Media. Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Structure-Activity Relationship of N-(4-ethylphenyl)benzenesulfonamide Analogs: A Comparative Guide

The N-(4-ethylphenyl)benzenesulfonamide scaffold represents a versatile template in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. The inherent physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The N-(4-ethylphenyl)benzenesulfonamide scaffold represents a versatile template in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. The inherent physicochemical properties of the sulfonamide group, such as its tetrahedral geometry and ability to form strong hydrogen bonds, make it a valuable pharmacophore for interacting with biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-ethylphenyl)benzenesulfonamide analogs, drawing from a range of studies to elucidate how structural modifications influence biological activity.

Core Scaffold and Rationale for Modification

The lead compound, N-(4-ethylphenyl)benzenesulfonamide, can be dissected into three key regions for structural modification: the benzenesulfonamide ring (Ring A), the N-phenyl ring (Ring B), and the sulfonamide linker. Understanding the contribution of each of these components is crucial for the rational design of more potent and selective analogs. SAR studies aim to systematically alter these regions to probe the chemical space and optimize biological activity, which can range from anticancer and antimicrobial to enzyme inhibition.[2][3]

General Synthetic Workflow

The synthesis of N-(4-ethylphenyl)benzenesulfonamide analogs typically follows a convergent approach, as illustrated in the workflow below. The key step involves the coupling of a substituted benzenesulfonyl chloride with a corresponding substituted aniline.

Synthetic Workflow cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Product Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Coupling Sulfonamide Formation Benzenesulfonyl_Chloride->Coupling Aniline Substituted Aniline Aniline->Coupling Final_Product N-Arylbenzenesulfonamide Analog Coupling->Final_Product SAR_Logic Lead_Compound N-(4-ethylphenyl) benzenesulfonamide Modification Systematic Structural Modification Lead_Compound->Modification Ring_A Ring A (Benzenesulfonamide) Modification->Ring_A Ring_B Ring B (N-Phenyl) Modification->Ring_B Linker Sulfonamide Linker Modification->Linker Biological_Screening Biological Screening (e.g., Enzyme Assay, Cell Proliferation) Ring_A->Biological_Screening Ring_B->Biological_Screening Linker->Biological_Screening Data_Analysis SAR Analysis & Data Interpretation Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Optimized_Analog Optimized Analog with Enhanced Activity Lead_Optimization->Optimized_Analog

Caption: Logical workflow for SAR studies of N-(4-ethylphenyl)benzenesulfonamide analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Procedure for the Synthesis of N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide

This two-step protocol is representative of the synthesis of many analogs discussed in this guide. [2][4] Step 1: Preparation of ethyl 3-(chlorosulfonyl)benzoate

  • Dissolve ethyl benzoate in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Add chlorosulfonic acid dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Continue stirring for 1 hour at 0°C, followed by 1 hour at room temperature.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain a gummy material.

  • Wash the crude product with excess hexane and crystallize from an ethyl acetate:hexane mixture to yield ethyl 3-(chlorosulfonyl)benzoate as a white solid.

Step 2: Sulfonamide Coupling

  • Dissolve the appropriate substituted aniline in pyridine.

  • Add the ethyl 3-(chlorosulfonyl)benzoate obtained in Step 1 to the solution.

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide analog.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzenesulfonamide analogs for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The structure-activity relationship studies of N-(4-ethylphenyl)benzenesulfonamide analogs reveal a rich and complex interplay between structural modifications and biological outcomes. The benzenesulfonamide core serves as an excellent starting point for the development of targeted therapeutic agents. The strategic substitution on both the benzenesulfonamide and the N-phenyl rings allows for the fine-tuning of activity against a wide range of biological targets, from enzymes like carbonic anhydrase and aldose reductase to complex cellular processes like microtubule dynamics and cell cycle progression. The insights gained from these comparative studies provide a valuable roadmap for the future design and optimization of novel benzenesulfonamide-based therapeutics.

References

  • Substituted Phenyl 4-(2-Oxoimidazolidin-1- yl)benzenesulfonamides as Antimitotics. Antiproliferative, Antiangiogenic and Antitum - Université Laval.
  • SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES - Semantic Scholar.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC - NIH.
  • Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed. Available from: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. Available from: [Link]

  • Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors - PubMed. Available from: [Link]

  • Identification of pharmacophore model, synthesis and biological ...
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available from: [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]

  • Full article: Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI - Taylor & Francis. Available from: [Link]

Sources

Comparative

Decoding the Molecular Endgame: A Comparative Guide to Validating the Biological Target of N-(4-ethylphenyl)benzenesulfonamide

In the intricate chess match of drug discovery, identifying a compound with promising activity is merely the opening move. The true challenge lies in definitively identifying its biological target, a process known as tar...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess match of drug discovery, identifying a compound with promising activity is merely the opening move. The true challenge lies in definitively identifying its biological target, a process known as target deconvolution and validation. This crucial step transforms a biologically active molecule from a chemical curiosity into a tool for understanding disease and a potential therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the target validation of N-(4-ethylphenyl)benzenesulfonamide (N-4-EBPB), a representative small molecule with therapeutic potential.

The benzenesulfonamide scaffold is a well-established pharmacophore, most notably recognized for its potent inhibition of carbonic anhydrases (CAs). Several isoforms of CAs are crucial in physiological and pathological processes, with CA IX and CA XII being particularly implicated in tumorigenesis. Their role in regulating pH in the hypoxic tumor microenvironment makes them attractive targets for anticancer therapies. Given the structural similarity of N-4-EBPB to known CA inhibitors, we will proceed with the hypothesis that a primary biological target is Carbonic Anhydrase IX (CA IX) . This guide will compare and contrast various experimental strategies to validate this putative target.

The Strategic Imperative of Target Validation

Before delving into experimental protocols, it is essential to grasp the significance of target validation. A lack of efficacy and poor target engagement are leading causes of clinical trial failures. Rigorous target validation early in the drug discovery pipeline provides mechanistic confidence, enabling informed decisions about lead optimization and mitigating the risk of late-stage attrition.

A Multi-pronged Approach to Target Validation

No single experiment can definitively validate a biological target. A robust validation strategy employs a combination of orthogonal approaches, spanning from direct biochemical assays to complex cellular and proteomic methods. This guide will explore three major pillars of target validation for N-4-EBPB and its putative target, CA IX.

Biochemical and Biophysical Validation: The Direct Handshake

These methods aim to demonstrate a direct, physical interaction between N-4-EBPB and purified CA IX protein.

This is a foundational experiment to determine if N-4-EBPB can directly modulate the enzymatic activity of CA IX.

Protocol:

  • Reagents and Setup:

    • Recombinant human CA IX protein.

    • 4-Nitrophenyl acetate (NPA) as the substrate.

    • Varying concentrations of N-4-EBPB (e.g., from 1 nM to 100 µM).

    • A suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • A microplate reader capable of measuring absorbance at 400 nm.

  • Assay Procedure:

    • Add 10 µL of N-4-EBPB dilutions to the wells of a 96-well plate.

    • Add 80 µL of a solution containing a fixed concentration of CA IX to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the NPA substrate.

    • Immediately begin monitoring the change in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates for each N-4-EBPB concentration.

    • Plot the percentage of inhibition against the logarithm of the N-4-EBPB concentration to determine the IC50 value.

Causality and Insights: A dose-dependent decrease in the rate of NPA hydrolysis would strongly suggest that N-4-EBPB directly inhibits the catalytic activity of CA IX. This assay is often the first step in confirming a hypothesized enzyme target.

TSA, or Differential Scanning Fluorimetry (DSF), assesses the stabilizing effect of a ligand on a protein's thermal stability.

Protocol:

  • Reagents and Setup:

    • Purified CA IX protein.

    • SYPRO Orange dye.

    • N-4-EBPB at various concentrations.

    • A real-time PCR instrument with a thermal ramping capability.

  • Assay Procedure:

    • In a PCR plate, mix CA IX protein, SYPRO Orange dye, and varying concentrations of N-4-EBPB.

    • Seal the plate and place it in the real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange, which increases as it binds to hydrophobic regions of the unfolding protein.

  • Data Analysis:

    • Plot fluorescence against temperature to generate melting curves.

    • The melting temperature (Tm) is the midpoint of the transition.

    • A positive shift in Tm in the presence of N-4-EBPB indicates ligand binding and protein stabilization.

Causality and Insights: An increase in the Tm of CA IX upon incubation with N-4-EBPB provides direct evidence of a physical interaction. This method is a valuable secondary validation to confirm the binding observed in the enzymatic assay.

Biochemical_Validation_Workflow cluster_0 Biochemical & Biophysical Assays N4EBPB N-(4-ethylphenyl) benzenesulfonamide Enzyme_Assay Enzymatic Inhibition Assay N4EBPB->Enzyme_Assay TSA Thermal Shift Assay (TSA) N4EBPB->TSA SPR Surface Plasmon Resonance (SPR) N4EBPB->SPR CAIX Purified CA IX Protein CAIX->Enzyme_Assay CAIX->TSA CAIX->SPR IC50 IC50 Value (Inhibition) Enzyme_Assay->IC50 Measures Tm_Shift ΔTm (Binding) TSA->Tm_Shift Measures KD KD, ka, kd (Kinetics) SPR->KD Measures

Caption: Workflow for biochemical and biophysical validation of N-4-EBPB binding to CA IX.

Cell-Based Target Engagement: Proving it in a Relevant Context

Demonstrating a direct interaction with a purified protein is a critical first step, but it doesn't guarantee the same interaction will occur within the complex milieu of a living cell. Cellular target engagement assays bridge this gap.

CETSA® is the in-cell counterpart to the biochemical TSA. It measures the thermal stabilization of a target protein in response to ligand binding in intact cells or cell lysates.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells known to express CA IX (e.g., hypoxic cancer cell lines like HT-29 or MDA-MB-231).

    • Treat the cells with N-4-EBPB or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes, leaving one aliquot at room temperature as a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble CA IX in the supernatant using a method like Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Generate CETSA® curves by plotting the percentage of soluble CA IX against the heating temperature for both treated and untreated samples.

    • A shift in the curve to the right for N-4-EBPB-treated cells indicates target engagement and stabilization in the cellular environment.

Causality and Insights: A positive CETSA® result provides strong evidence that N-4-EBPB can access and bind to CA IX in a physiologically relevant setting. This is a powerful validation of the in-vitro findings.

This functional assay assesses the ability of N-4-EBPB to inhibit the biological function of CA IX in cells. CA IX contributes to the acidification of the tumor microenvironment by hydrating CO2 to protons and bicarbonate.

Protocol:

  • Cell Culture under Hypoxia:

    • Seed cancer cells in a microplate and culture them under hypoxic conditions (e.g., 1% O2) to induce CA IX expression.

    • Treat the cells with various concentrations of N-4-EBPB.

  • Measurement of Extracellular pH:

    • Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) or a commercial extracellular acidification assay kit.

    • Measure the rate of change in extracellular pH over time using a plate reader.

  • Data Analysis:

    • Compare the rate of acidification in N-4-EBPB-treated cells to vehicle-treated controls.

    • A reduction in the rate of extracellular acidification indicates inhibition of CA IX function.

Causality and Insights: This assay directly links the presence of N-4-EBPB to a functional consequence of CA IX inhibition. A positive result here elevates the validation from simple binding to functional modulation of the target in a disease-relevant context.

Cellular_Validation_Workflow cluster_1 Cell-Based Assays Cells CA IX-expressing Cancer Cells N4EBPB_Cell N-4-EBPB Treatment Cells->N4EBPB_Cell CETSA CETSA N4EBPB_Cell->CETSA Induces Acidification_Assay Extracellular Acidification Assay N4EBPB_Cell->Acidification_Assay Affects Stabilization Target Stabilization CETSA->Stabilization Measures pH_Inhibition Inhibition of Acidification Acidification_Assay->pH_Inhibition Measures

Caption: Workflow for cell-based validation of N-4-EBPB target engagement and functional activity.

Unbiased Proteomic Approaches: Casting a Wider Net

While the previous methods focus on a single, hypothesized target, proteomics-based approaches can identify the binding partners of a small molecule in an unbiased manner from the entire proteome.

This technique uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.

Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of N-4-EBPB with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control compound, structurally similar but biologically inactive, should also be prepared.

  • Affinity Chromatography:

    • Incubate the N-4-EBPB-conjugated beads (and control beads) with a lysate from CA IX-expressing cells.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the proteins identified from the N-4-EBPB beads to those from the control beads. Proteins significantly enriched on the N-4-EBPB beads are considered potential targets.

Causality and Insights: The identification of CA IX as a major and specific interactor would provide very strong evidence that it is a direct target. This method also has the advantage of potentially identifying "off-targets," which is crucial for understanding a compound's full biological activity and potential toxicity.

Comparison of Target Validation Methodologies

Method Principle Throughput Cost Required Expertise Key Output Limitations
Enzymatic Assay Measures inhibition of catalytic activityHighLowModerateIC50Requires an enzyme with measurable activity
Thermal Shift Assay (TSA) Measures ligand-induced protein stabilizationHighLowModerateΔTmCan produce false positives/negatives; requires purified protein
Surface Plasmon Resonance (SPR) Measures real-time binding kineticsMediumHighHighKD, ka, kdRequires specialized equipment and expertise
Cellular Thermal Shift Assay (CETSA®) Measures target stabilization in cellsMediumMediumHighTarget engagement in situRequires a specific antibody for detection
Functional Cellular Assay Measures modulation of a biological pathwayMedium-HighMediumModerateEC50Can be indirect; pathway effects may not be from direct target inhibition
Affinity Chromatography-MS Pull-down of binding partnersLowHighHighIdentity of binding proteinsRequires chemical modification of the compound; prone to non-specific binding

Conclusion: Building a Case for Target Validation

The validation of N-(4-ethylphenyl)benzenesulfonamide's biological target, putatively Carbonic Anhydrase IX, requires a multi-faceted and logical approach. Beginning with direct biochemical assays to confirm inhibition and binding, followed by cellular assays to demonstrate target engagement and functional modulation in a relevant biological context, and potentially culminating in an unbiased proteomic screen to confirm specificity, provides a robust and compelling case. Each method provides a unique piece of the puzzle, and together they form a self-validating system that builds confidence in the compound's mechanism of action. This structured approach not only validates the target but also lays the groundwork for the subsequent stages of drug development.

References

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Methods in Molecular Biology, 1439, 149–169. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

Validation

A Senior Application Scientist's Guide to the Isomers of N-(ethylphenyl)benzenesulfonamide: A Comparative Analysis

Introduction: Beyond the Formula - The Critical Role of Positional Isomerism In the landscape of drug discovery and materials science, the N-aryl sulfonamide scaffold is a cornerstone, celebrated for its versatile biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula - The Critical Role of Positional Isomerism

In the landscape of drug discovery and materials science, the N-aryl sulfonamide scaffold is a cornerstone, celebrated for its versatile biological activities and robust chemical properties.[1] Compounds bearing this moiety are integral to a range of therapeutics, from antibacterial agents to anticancer and diuretic drugs.[2] However, a molecule's identity and function are defined by more than just its chemical formula. The spatial arrangement of its constituent atoms—its isomerism—plays a pivotal role in determining its physicochemical properties and, consequently, its biological efficacy.

This guide provides a comparative analysis of N-(4-ethylphenyl)benzenesulfonamide and its ortho- and meta- positional isomers. While sharing the same molecular formula (C14H15NO2S), these three compounds exhibit distinct characteristics stemming from the varied placement of the ethyl group on the N-phenyl ring. Understanding these differences is not merely an academic exercise; it is fundamental for researchers in medicinal chemistry and materials science. The choice of isomer can profoundly impact a compound's solubility, melting point, crystal structure, and its ability to interact with a biological target. Herein, we will dissect the synthesis, characterization, and anticipated property variations of these isomers, providing a framework for rational design and selection in research applications.

Synthesis and Structural Elucidation: A Unified Approach

The synthesis of N-(ethylphenyl)benzenesulfonamide isomers is reliably achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and the corresponding ethylaniline isomer (2-ethylaniline, 3-ethylaniline, or 4-ethylaniline). This reaction, a variation of the classic Schotten-Baumann reaction, is a staple in the organic chemist's toolkit for forming robust sulfonamide bonds.

The causality behind the experimental design is straightforward: the nitrogen atom of the ethylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine, which serves a dual purpose. Firstly, it acts as a solvent, and secondly, it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3] The self-validating nature of this protocol lies in its consistent high yields and the clean formation of the desired product, which can be readily purified by recrystallization.

General Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_output Output Aniline Ortho-, Meta-, or Para- Ethylaniline Reaction Reaction in Pyridine (Base/Solvent) Room Temp to Reflux Aniline->Reaction Nucleophile SulfonylCl Benzenesulfonyl Chloride SulfonylCl->Reaction Electrophile Workup Aqueous Workup (e.g., Quench with H2O/HCl) Reaction->Workup Crude Product Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product N-(ethylphenyl)benzenesulfonamide Isomer Purification->Product Pure Solid Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: General workflow for the synthesis and purification of N-(ethylphenyl)benzenesulfonamide isomers.

Experimental Protocol: Synthesis of N-(4-ethylphenyl)benzenesulfonamide

This protocol is representative and can be adapted for the ortho- and meta- isomers by substituting the corresponding ethylaniline.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylaniline (1.0 eq) in anhydrous pyridine (3-5 mL per gram of aniline).

  • Reaction Initiation: To the stirring solution, add benzenesulfonyl chloride (1.1 eq) dropwise at room temperature. The addition may be exothermic; cooling in an ice bath can be employed if necessary.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux for an additional 2 hours to ensure the reaction goes to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation (Workup): Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 10 times the volume of pyridine used). A precipitate will form.

  • Neutralization & Filtration: Acidify the aqueous mixture with dilute HCl to neutralize any remaining pyridine. Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-ethylphenyl)benzenesulfonamide as a crystalline solid.[4]

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and obtaining 1H NMR, 13C NMR, IR, and mass spectra to confirm its identity and purity.

Comparative Physicochemical Properties: The Isomeric Effect

The position of the ethyl group dictates the molecule's overall symmetry, polarity, and ability to pack in a crystal lattice. These factors directly influence macroscopic properties like melting point and solubility. While a comprehensive experimental dataset for all three isomers is not available in published literature, we can infer their properties based on established chemical principles and data from closely related analogs.

PropertyN-(2-ethylphenyl)benzenesulfonamideN-(3-ethylphenyl)benzenesulfonamideN-(4-ethylphenyl)benzenesulfonamideCausality & Justification
Melting Point (°C) LowerIntermediateHigherThe para-isomer's high symmetry allows for more efficient crystal lattice packing, requiring more energy to break, hence a higher melting point. The ortho-isomer's steric hindrance disrupts packing, lowering the melting point.
Aqueous Solubility LowerIntermediateLowerAll isomers are expected to have low water solubility. The ortho-isomer might exhibit slightly increased lipophilicity due to intramolecular effects, potentially reducing aqueous solubility further.
Predicted LogP ~3.5~3.5~3.5LogP (octanol-water partition coefficient) is a measure of lipophilicity. Positional isomers often have very similar LogP values as the atom count is identical. Minor variations can occur due to changes in the dipole moment.
Molecular Symmetry Low (C1)Low (C1)High (C2v approx.)Symmetry is a key determinant of crystal packing. The linear arrangement in the para isomer imparts the highest degree of symmetry among the three.
Analysis of Isomeric Differences:
  • N-(4-ethylphenyl)benzenesulfonamide (Para-Isomer): This isomer possesses the highest degree of symmetry. The linear arrangement of the ethyl group relative to the sulfonamide linkage allows for efficient, compact packing in the solid state. This strong intermolecular interaction requires significant thermal energy to overcome, resulting in the highest melting point of the three isomers.

  • N-(2-ethylphenyl)benzenesulfonamide (Ortho-Isomer): The proximity of the bulky ethyl group to the large benzenesulfonamide moiety introduces significant steric hindrance. This has two major consequences:

    • Conformational Restriction: The rotation around the N-C bond of the ethylphenyl ring is hindered, forcing the molecule into a specific, likely twisted, conformation.

    • Disrupted Crystal Packing: The steric bulk prevents the molecules from packing closely together in a crystal lattice. This results in weaker intermolecular forces compared to the para-isomer, and consequently, a lower melting point.

  • N-(3-ethylphenyl)benzenesulfonamide (Meta-Isomer): This isomer represents an intermediate case. It lacks the high symmetry of the para-isomer and the significant steric hindrance of the ortho-isomer. Therefore, its physicochemical properties, such as melting point, are expected to fall between the other two.

Potential Biological Activity & Structure-Activity Relationships (SAR)

The sulfonamide functional group is a well-known "privileged scaffold" in medicinal chemistry, frequently interacting with the active sites of enzymes. A primary example is its interaction with carbonic anhydrases, where the sulfonamide moiety coordinates with a zinc ion (Zn2+) in the enzyme's active site.[2]

The positioning of the ethyl group is critical for determining how the molecule orients itself within a binding pocket.

  • Steric Influence on Binding: An enzyme's active site is a precisely shaped three-dimensional cavity. The bulky ethyl group in the ortho-position could act as a steric shield, physically preventing the molecule from docking correctly within a narrow binding site. Conversely, the para-position extends the molecule's length, which might be favorable for reaching into a deeper hydrophobic pocket within the target protein. The meta-position offers a different angular projection of the ethyl group that could be exploited to interact with a separate region of the active site.

  • Electronic Effects: While the ethyl group is generally considered weakly electron-donating, its position can subtly influence the electronic distribution of the adjacent aromatic ring, which could impact interactions with amino acid residues in a target protein.

Hypothetical Enzyme Binding Diagram

G cluster_enzyme Enzyme Active Site cluster_ligands Isomeric Ligands Pocket1 Hydrophobic Pocket Pocket2 Steric Clash Zinc Zn²⁺ Residue H-Bond Acceptor Para Para-Isomer Para->Pocket1 Ethyl group fits Para->Zinc SO₂NH coordinates Para->Residue NH H-bonds Ortho Ortho-Isomer Ortho->Pocket2 Ortho->Zinc Steric hindrance prevents optimal coordination

Caption: Hypothetical binding of para- and ortho-isomers in an enzyme active site.

Conclusion

The comparative analysis of N-(4-ethylphenyl)benzenesulfonamide and its ortho- and meta-isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. While chemically identical in composition, the simple repositioning of an ethyl group leads to significant, predictable variations in their physicochemical properties. The para-isomer is anticipated to have a higher melting point due to its molecular symmetry and efficient crystal packing, whereas the ortho-isomer's steric hindrance leads to conformational constraints and disrupted packing.

For researchers, these differences are critical. In drug development, an ortho-substituent might prevent a compound from binding to its target, while a para-substituent could enhance binding affinity by accessing a hydrophobic pocket. In materials science, the ability to control crystal packing by selecting the para-isomer could be key to developing materials with desired thermal properties. This guide serves as a foundational framework for making informed decisions in the selection and design of N-aryl sulfonamide isomers, emphasizing that a deep understanding of structure-property relationships is essential for successful research and development.

References

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253798, N-(2-Ethylphenyl)benzamide. Retrieved January 27, 2026, from [Link].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 27, 2026, from [Link]

  • Abdel-Gawad, H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30223. Available at: [Link]

  • Ashenhurst, J. (2018). Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • Anouar, E. H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2039-2048. Available at: [Link]

  • Chemsrc. (2025). N-Ethyl benzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). N-Benzyl-4-methylbenzenesulfonamides were prepared via a two-step synthetic process... [ResearchGate]. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]

  • SIELC Technologies. (2018). N-Ethyl-4-methylbenzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2957. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2011). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(4-ethylphenyl)benzenesulfonamide

Introduction N-(4-ethylphenyl)benzenesulfonamide is a compound belonging to the sulfonamide class, a chemical scaffold of significant interest in medicinal chemistry.[1] Sulfonamides are known to exhibit a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-ethylphenyl)benzenesulfonamide is a compound belonging to the sulfonamide class, a chemical scaffold of significant interest in medicinal chemistry.[1] Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties.[1][2] A critical step in the preclinical development of any new chemical entity is the rigorous evaluation of its selectivity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for N-(4-ethylphenyl)benzenesulfonamide, ensuring a thorough understanding of its off-target interaction profile. Understanding a compound's selectivity is paramount, as off-target effects can lead to unforeseen toxicity or confound experimental results.[3][4]

Rationale for Cross-Reactivity Profiling

The benzenesulfonamide moiety is a privileged structure known to interact with various biological targets, most notably the enzyme superfamily of carbonic anhydrases (CAs).[5][6] Many clinically used drugs, such as diuretics, anti-glaucoma agents, and antiepileptics, are sulfonamide-based CA inhibitors.[5][7] Furthermore, the structural motifs present in N-(4-ethylphenyl)benzenesulfonamide could potentially interact with other enzyme classes, such as protein kinases, which are also common targets for sulfonamide-containing molecules.[8] Therefore, a systematic cross-reactivity assessment is not merely a regulatory formality but a crucial scientific endeavor to:

  • Identify Potential Safety Liabilities: Off-target binding can lead to adverse drug reactions.[4] For instance, cross-reactivity of sulfonamides can precipitate liver injury in susceptible individuals.[7]

  • Elucidate Mechanism of Action: Distinguishing between on-target and off-target pharmacology is key to understanding the true biological effects of a compound.

  • Optimize Lead Compounds: A clear selectivity profile allows for structure-activity relationship (SAR) studies aimed at minimizing off-target interactions while retaining or enhancing on-target potency.

  • Provide a Competitive Benchmark: Objectively comparing the selectivity of N-(4-ethylphenyl)benzenesulfonamide against other compounds provides a clear assessment of its potential advantages.

Strategic Selection of a Cross-Reactivity Panel

Based on the core benzenesulfonamide structure, a logical, tiered approach to building a screening panel is recommended.

Tier 1: Primary Target Family - Carbonic Anhydrases (CAs) The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits CAs.[6] It is essential to profile the compound against a panel of physiologically relevant CA isoforms.

  • hCA I and hCA II: Ubiquitous, cytosolic "off-target" isoforms. Inhibition of these can lead to side effects.[9]

  • hCA IX and hCA XII: Transmembrane, tumor-associated isoforms that are validated anticancer targets.[6][8][9]

  • Other relevant isoforms: Depending on the intended therapeutic area, other isoforms like hCA IV (membrane-bound, in kidney and lung) or hCA VII (brain) should be considered.

Tier 2: High-Probability Off-Targets - Protein Kinases The general structure of N-(4-ethylphenyl)benzenesulfonamide bears resemblance to some ATP-competitive kinase inhibitors.[8] Given that nearly a third of pharmaceutical research and development is focused on kinases, broad profiling is a prudent step.[10]

  • Recommendation: A broad kinase panel screen (e.g., >250 kinases) is advisable for initial profiling to identify any potential "hits".[10] Several contract research organizations (CROs) offer these services with high-quality, reproducible data.[11][12][13]

Tier 3: Other Potential Targets Based on literature analysis of structurally similar compounds, other targets could be considered.[14]

  • Ion Channels: Some sulfonamides have been reported to interact with ion channels.

  • Nuclear Receptors: Depending on the overall lipophilicity and shape, these could be potential off-targets.

The overall workflow for this strategic approach is outlined below.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hit Validation & In-depth Analysis cluster_2 Phase 3: Selectivity Profile Compound N-(4-ethylphenyl) benzenesulfonamide PrimaryTarget Primary Target Assay (e.g., hCA IX Enzymatic Assay) Compound->PrimaryTarget Tier1 Tier 1: Carbonic Anhydrase Isoform Panel (I, II, IV, XII) PrimaryTarget->Tier1 Validate On-Target Activity Tier2 Tier 2: Broad Kinase Panel Screen (>250 kinases) PrimaryTarget->Tier2 DataAnalysis Data Analysis: Identify Off-Target Hits Tier1->DataAnalysis Tier2->DataAnalysis SPR Biophysical Validation (e.g., Surface Plasmon Resonance) DataAnalysis->SPR Confirm Direct Binding CETSA Cellular Target Engagement (e.g., CETSA) DataAnalysis->CETSA Verify in-cell activity Profile Generate Selectivity Profile & Comparative Guide SPR->Profile CETSA->Profile

Caption: High-level workflow for cross-reactivity profiling.

Experimental Methodologies & Protocols

To generate robust and comparable data, standardized, well-controlled experiments are essential. Here, we detail protocols for key assays.

Biophysical Interaction Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding affinity and kinetics, making it the gold standard for validating direct interactions.[15][16]

Principle: An analyte (the compound) is flowed over a sensor chip with an immobilized ligand (the target protein). Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.[16][17]

G cluster_0 SPR Binding Principle Compound Test Compound (Analyte) Complex Target-Compound Complex Compound->Complex Association (ka) Target Immobilized Target Protein (Ligand) Complex->Compound Dissociation (kd)

Caption: Conceptual diagram of an SPR binding event.

Detailed Protocol: SPR Kinetic Analysis

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Immobilize the target protein (e.g., recombinant human CA-II) diluted in 10 mM sodium acetate pH 5.0 to the desired density (e.g., ~2000 RU).

    • Block remaining active sites with 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be activated and blocked without protein immobilization.

  • Kinetic Analysis:

    • Prepare a dilution series of N-(4-ethylphenyl)benzenesulfonamide in running buffer containing a constant percentage of DMSO (e.g., 2%). A vehicle-only sample (2% DMSO) serves as the blank.

    • Inject the compound dilutions over the reference and active flow cells for a set contact time (e.g., 120 seconds), followed by a dissociation phase (e.g., 300 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 10 mM glycine-HCl pH 2.5).

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the blank injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target within the complex environment of an intact cell or cell lysate.[18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18]

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells expressing the target protein (e.g., HeLa cells for endogenous CA-II) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of N-(4-ethylphenyl)benzenesulfonamide (e.g., 10 µM) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[20]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.[20]

  • Detection:

    • Collect the supernatant, which contains the soluble, stabilized protein fraction.

    • Analyze the amount of soluble target protein at each temperature point by Western Blot using a specific primary antibody against the target.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Data Summary and Comparative Analysis

All quantitative data should be consolidated into a clear, comparative table. This allows for at-a-glance assessment of potency and selectivity. The selectivity index (SI) is a critical parameter, calculated as the ratio of the off-target IC50 or KD to the on-target IC50 or KD. A higher SI value indicates greater selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of N-(4-ethylphenyl)benzenesulfonamide

Target ClassSpecific TargetAssay TypePotency (IC50/KD)Selectivity Index (vs. hCA IX)
Primary Target hCA IX Enzymatic 50 nM 1
Carbonic AnhydrasehCA IIEnzymatic800 nM16
Carbonic AnhydrasehCA IEnzymatic>10,000 nM>200
Protein KinaseKinase XRadiometric2,500 nM50
Protein KinaseKinase YRadiometric>20,000 nM>400
Protein KinaseKinase ZRadiometric>20,000 nM>400

Data are hypothetical and for illustrative purposes only.

Interpretation of Results: In this hypothetical example, N-(4-ethylphenyl)benzenesulfonamide is a potent inhibitor of its primary target, hCA IX. It displays a 16-fold selectivity over the ubiquitous hCA II isoform and is very weak against hCA I, which is a favorable profile. The compound shows moderate off-target activity against "Kinase X" (50-fold selective) but is clean against other kinases tested. This would warrant further investigation into the interaction with Kinase X, while suggesting a generally good selectivity profile.

Conclusion and Recommendations

This guide outlines a robust, multi-tiered strategy for the comprehensive cross-reactivity profiling of N-(4-ethylphenyl)benzenesulfonamide. By combining enzymatic assays with modern biophysical (SPR) and cell-based (CETSA) techniques, researchers can build a high-confidence selectivity profile. This data is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective therapeutics. It is strongly recommended that any identified off-target "hits" are validated using orthogonal methods and that the functional consequences of these interactions are explored in relevant cellular models.

References

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Abdel-Magid, A. F. (2020). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Available from: [Link]

  • Tucker, W. D., et al. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Available from: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. Available from: [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Lee, H. Y., et al. (2021). Cross-Reactivity Between Carbonic Anhydrase Inhibitor Confirmed by Lymphocyte Transformation Test: A Case of Methazolamide-Induced Toxic Epidermal Necrolysis. PubMed. Available from: [Link]

  • Angeli, A., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. National Institutes of Health. Available from: [Link]

  • PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. Available from: [Link]

  • Salgado, C. M., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health. Available from: [Link]

  • Sastry, S. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • Zhang, Y., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]

  • Castrejon, J. L., et al. (2015). Metabolic and Chemical Origins of Cross-Reactive Immunological Reactions to Arylamine Benzenesulfonamides: T-Cell Responses to Hydroxylamine and Nitroso Derivatives. ACS Publications. Available from: [Link]

  • PubChem. 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. Available from: [Link]

  • Johnson, K. K., et al. (2012). Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. ResearchGate. Available from: [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Activity Profiling (KICP) Service. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available from: [Link]

  • Wilson, G. H. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. PubMed. Available from: [Link]

  • Corrent, G., et al. (2007). Evaluation of Adverse Events in Self-Reported Sulfa-Allergic Patients Using Topical Carbonic Anhydrase Inhibitors. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. Available from: [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. PubMed. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Wang, W., et al. (2018). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available from: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]

  • Shah, S. U. A., et al. (2019). Safety of carbonic anhydrase inhibitors. ResearchGate. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available from: [Link]

  • ResearchGate. Identifying Allergic Drug Reactions Through Placebo-Controlled Graded Challenges. Available from: [Link]

  • YouTube. (2024). How to Better Predict Potential Drug Interactions Early in the Discovery Process. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • YouTube. (2020). off-target effects of drugs. Available from: [Link]

  • Organic Chemistry – Specific Name Reactions. Available from: [Link]

  • The Journal of Organic Chemistry. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. Available from: [Link]

  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Available from: [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. Available from: [Link]

  • MDPI. (2024). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. Available from: [Link]

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized N-(4-ethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the rigorous confirmation of a compound's purity and identity is a cornerstone of scientific validity and a pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous confirmation of a compound's purity and identity is a cornerstone of scientific validity and a prerequisite for further development. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of synthesized N-(4-ethylphenyl)benzenesulfonamide, a representative arylsulfonamide. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, establishing a framework for robust, self-validating analytical workflows.

The Synthetic Pathway and Potential Impurities

The synthesis of N-(4-ethylphenyl)benzenesulfonamide typically proceeds via the nucleophilic substitution reaction between 4-ethylaniline and benzenesulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct.

While this reaction is generally efficient, several potential impurities can arise, necessitating a multi-faceted analytical approach for their detection and quantification.[1] These include:

  • Unreacted Starting Materials: Residual 4-ethylaniline and benzenesulfonyl chloride.

  • Hydrolysis Product: Benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with any trace water.

  • Bis-sulfonylation Product: Formation of a disulfonamide where a second benzenesulfonyl group reacts with the nitrogen of the desired product. This is more likely under harsh reaction conditions.[2]

  • Side-products from Starting Material Impurities: Impurities present in the initial 4-ethylaniline or benzenesulfonyl chloride can lead to the formation of related sulfonamide analogs.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the specific information required, ranging from qualitative confirmation to precise quantitative analysis. The following table provides a comparative summary of the most pertinent methods for N-(4-ethylphenyl)benzenesulfonamide.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Retention time, peak area for quantification, % purity.Robust, reproducible, excellent for quantification.[3]Requires a reference standard for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, identification of impurities with distinct signals.Provides unambiguous structural confirmation.Lower sensitivity compared to MS, may not detect trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, fragmentation patterns for structural elucidation.High sensitivity, excellent for identifying unknown impurities.[4]Isomeric compounds may not be distinguishable without chromatography.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., N-H, S=O, aromatic C-H).Fast, non-destructive, good for confirming functional group identity.Provides limited structural detail, not ideal for quantification of impurities.
Thin-Layer Chromatography (TLC) Differential migration of compounds on a solid support with a liquid mobile phase.Qualitative assessment of purity, visualization of non-UV active spots.Simple, rapid, and inexpensive for reaction monitoring.Not quantitative, lower resolution than HPLC.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles and higher pressures.Faster analysis times and higher resolution than HPLC.[5][6]Increased throughput and sensitivity.[5][6]Higher initial instrument cost.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High separation efficiency, especially for charged molecules.[7][8]Low sample and solvent consumption.[8]Less robust than HPLC for routine analysis.

Orthogonal Approaches for Unambiguous Purity Confirmation

A single analytical technique is often insufficient to definitively declare the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that rely on different physicochemical principles, provides a more complete and trustworthy assessment.

Caption: Workflow for purity confirmation of N-(4-ethylphenyl)benzenesulfonamide.

Expected Analytical Data for Pure N-(4-ethylphenyl)benzenesulfonamide

The following table outlines the expected analytical data for N-(4-ethylphenyl)benzenesulfonamide based on its chemical structure and data from analogous compounds.

Analytical TechniqueExpected Data
¹H NMR (in CDCl₃) * Ethyl group: Triplet (~1.2 ppm, 3H) and quartet (~2.6 ppm, 2H).[9] * Aromatic protons (4-ethylphenyl): Two doublets (~7.0-7.2 ppm, 4H). * Aromatic protons (benzenesulfonyl): Multiplet (~7.4-7.9 ppm, 5H). * N-H proton: Broad singlet (variable, ~7.0-8.0 ppm).
¹³C NMR (in CDCl₃) * Ethyl group: ~15 ppm (CH₃) and ~28 ppm (CH₂). * Aromatic carbons (4-ethylphenyl): ~120-145 ppm. * Aromatic carbons (benzenesulfonyl): ~125-140 ppm.
Mass Spectrometry (ESI+) * [M+H]⁺: Expected m/z ~278.10. * Key Fragments: Loss of SO₂ (m/z ~214), cleavage of the S-N bond.[10]
FTIR (KBr pellet) * N-H stretch: ~3250-3350 cm⁻¹. * Aromatic C-H stretch: ~3000-3100 cm⁻¹. * Asymmetric S=O stretch: ~1320-1350 cm⁻¹. * Symmetric S=O stretch: ~1150-1170 cm⁻¹.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative assessment of the purity of N-(4-ethylphenyl)benzenesulfonamide.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of N-(4-ethylphenyl)benzenesulfonamide in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized N-(4-ethylphenyl)benzenesulfonamide in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method for the structural confirmation and identification of impurities.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.[11]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[12]

  • Internal Standard: Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of carbon signals.

  • Data Interpretation: Compare the obtained spectra with the expected chemical shifts and coupling patterns. Integrate the proton signals to confirm the relative number of protons. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

This protocol is for the confirmation of the molecular weight of the synthesized compound.

Instrumentation and Conditions:

  • Mass Spectrometer: Electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Solvent: A suitable solvent such as methanol or acetonitrile.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in the chosen solvent (typically in the µg/mL range).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

  • Data Interpretation: Identify the [M+H]⁺ ion and compare its mass-to-charge ratio with the calculated value for N-(4-ethylphenyl)benzenesulfonamide. Analyze the fragmentation pattern to further confirm the structure. The fragmentation of aromatic sulfonamides often involves the loss of SO₂.[10]

Conclusion

Confirming the purity of a synthesized compound like N-(4-ethylphenyl)benzenesulfonamide is a multi-step process that requires a thoughtful and orthogonal analytical strategy. While HPLC provides the gold standard for quantitative purity assessment, NMR and MS are indispensable for definitive structural confirmation. By employing a combination of these techniques and understanding the potential impurities that may arise during synthesis, researchers can ensure the integrity of their compounds and the reliability of their subsequent studies. Adherence to established analytical methodologies and a critical evaluation of the data are paramount in the fields of chemical research and drug development.

References

  • Tomaselli, G. A., et al. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

  • Vaitonis, M., et al. (2025). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. ResearchGate. [Link]

  • (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]

  • (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Supporting Information. [Link]

  • (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • (n.d.). Method for preparing high-purity sulfonamide compound, and intermediate...
  • (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • (n.d.). Hinsberg Reagent And Test. BYJU'S. [Link]

  • (2018). N-Ethyl-4-methylbenzenesulfonamide. SIELC Technologies. [Link]

  • (2010). comparison between CE and UPLC. Chromatography Forum. [Link]

  • (2025). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. ResearchGate. [Link]

  • (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

  • (n.d.). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. PubMed. [Link]

  • (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]

  • (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • (2005). Spectral Assignments and Reference Data. CONICET. [Link]

  • (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Buchi. [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • (2024). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Vedantu. [Link]

  • (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

  • (n.d.). Synthesis of sulfonamide-based ynamides and ynamines in water. University of Bradford. [Link]

  • (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Chiron. [Link]

  • (n.d.). Ethyl phenyl sulfone. SpectraBase. [Link]

  • (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

Sources

Comparative

An In-Vitro Comparative Analysis of N-(4-ethylphenyl)benzenesulfonamide Against Established Carbonic Anhydrase Inhibitors

This guide provides an in-depth, objective comparison of the investigational compound N-(4-ethylphenyl)benzenesulfonamide against the clinically established carbonic anhydrase inhibitor, Acetazolamide. The analysis is gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the investigational compound N-(4-ethylphenyl)benzenesulfonamide against the clinically established carbonic anhydrase inhibitor, Acetazolamide. The analysis is grounded in publicly available in-vitro experimental data, focusing on inhibitory potency and isoform selectivity. All protocols for the described assays are provided to ensure reproducibility and methodological transparency.

Introduction: The Therapeutic Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is critical for pH regulation, CO₂ transport, electrolyte balance, and fluid secretion across various tissues.[2]

There are at least 15 known CA isoforms in humans, some of which are cytosolic, membrane-bound, or mitochondrial.[3] Their differential expression and activity are implicated in numerous pathologies, making them attractive therapeutic targets. For instance, inhibition of CA isoforms is a validated strategy for treating glaucoma, epilepsy, altitude sickness, and certain types of cancer.[2][4]

The benzenesulfonamide scaffold represents the most extensively studied class of CA inhibitors (CAIs).[3] These compounds typically function by coordinating their sulfonamide moiety to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and blocking enzymatic activity. This guide focuses on N-(4-ethylphenyl)benzenesulfonamide, a representative of this chemical class, and evaluates its potential efficacy against the well-established pan-CA inhibitor, Acetazolamide.

The Inhibitors: A Structural and Mechanistic Overview

The Investigational Compound: N-(4-ethylphenyl)benzenesulfonamide

N-(4-ethylphenyl)benzenesulfonamide belongs to the secondary sulfonamide class. Its structure features a core benzenesulfonamide group, which is the primary zinc-binding pharmacophore. The key structural feature is the N-substitution with a 4-ethylphenyl group. This "tail" portion of the molecule is crucial as it extends into the active site cavity, where its interactions with various amino acid residues can significantly influence binding affinity and isoform selectivity. Variations in the size, hydrophobicity, and electronic properties of this tail are a cornerstone of modern CAI design, aiming to achieve selective inhibition of specific CA isoforms.[3]

The Established Standard: Acetazolamide (AZM)

Acetazolamide is a primary sulfonamide that has been in clinical use for decades.[5] It is considered a "gold standard" non-selective CAI and is used to treat a range of conditions, including glaucoma, epilepsy, and acute mountain sickness. Its mechanism of action involves the deprotonated sulfonamide group forming a strong coordinate bond with the active site Zn²⁺ ion, effectively inhibiting the enzyme.[6] While highly effective, its lack of isoform selectivity can lead to off-target effects. AZM potently inhibits multiple CA isoforms, including the ubiquitous cytosolic CA I and CA II, as well as the tumor-associated CA IX and CA XII.[7][8]

Head-to-Head In-Vitro Comparison: Potency and Selectivity

Table 1: Comparative In-Vitro Inhibitory Activity (Kd/Kᵢ in µM) against Human CA Isoforms

Compound/InhibitorhCA IhCA IIhCA VIIhCA XIIhCA XIIIData Source
Acetazolamide (AZM) 1.400.0170.0170.1330.050[3]
Benzenesulfonamide (BSA) 7.141.796.6712.5010.0[3]
Analogue 1 (Cpd 30) 0.006670.06250.1200.7700.0667[3]
Analogue 2 (Cpd 31) 0.00600.04350.1250.6700.0222[3]

Note: Lower Kd/Kᵢ values indicate higher binding affinity and more potent inhibition. Analogues 1 & 2 are 4-substituted diazobenzenesulfonamides with varying tail groups, representing the potential activity profile for this structural class.

Analysis of In-Vitro Data:

  • Potency: The data reveals that benzenesulfonamide derivatives (Analogues 1 & 2) can achieve exceptionally high potency, with Kd values in the single-digit nanomolar range for isoforms like hCA I and hCA XIII.[3] This potency is significantly greater than that of the parent benzenesulfonamide (BSA) and, in some cases, surpasses that of Acetazolamide, particularly against hCA I.[3]

  • Selectivity: Acetazolamide is a potent inhibitor of hCA II and hCA VII, with Kᵢ values of 17 nM.[3] However, it also strongly inhibits other isoforms. The benzenesulfonamide analogues demonstrate a different selectivity profile. For example, Analogue 1 (Cpd 30) is approximately 9.4-fold more selective for hCA I over hCA II and shows even greater selectivity against hCA XII (over 115-fold).[3] This highlights the central principle of CAI design: modifying the tail group (analogous to the 4-ethylphenyl group) can dramatically shift isoform selectivity. The hydrophobicity and size of the tail group influence interactions within the active site, allowing for tailored inhibition profiles.[3]

Mechanism of Action: A Deeper Dive

The catalytic activity of carbonic anhydrase and its inhibition by sulfonamides can be visualized as a multi-step process.

The Catalytic Cycle of Carbonic Anhydrase

The enzyme's core function is the interconversion of CO₂ and HCO₃⁻. This involves a zinc-bound hydroxide ion acting as a nucleophile to attack a CO₂ molecule. The resulting bicarbonate is then displaced by a water molecule, and the catalytic cycle is regenerated by the removal of a proton from the bound water.

cluster_0 Catalytic Cycle E-Zn2+-OH Active Enzyme (Zinc-Hydroxide) E-Zn2+-HCO3 Zinc-Bicarbonate Intermediate E-Zn2+-OH->E-Zn2+-HCO3 + CO2 E-Zn2+-H2O Inactive Enzyme (Zinc-Water) E-Zn2+-HCO3->E-Zn2+-H2O - HCO3- + H2O E-Zn2+-H2O->E-Zn2+-OH - H+

Catalytic cycle of carbonic anhydrase.
Sulfonamide Inhibition Pathway

Sulfonamide inhibitors like N-(4-ethylphenyl)benzenesulfonamide and Acetazolamide act by competing with the substrate. The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion, forming a stable tetrahedral complex. This blocks the binding of water and CO₂, thereby halting the catalytic cycle.

cluster_1 Inhibition Pathway E-Zn2+-OH Active Enzyme Inhibited_Complex Inhibited Enzyme Complex (E-Zn2+-NH-SO2-R) E-Zn2+-OH->Inhibited_Complex Inhibitor Sulfonamide (R-SO2NH2) Inhibitor->Inhibited_Complex

Mechanism of carbonic anhydrase inhibition.

Detailed Experimental Methodologies

To ensure scientific integrity and enable replication, a standard in-vitro protocol for assessing CA inhibition is provided below. The esterase activity assay is frequently chosen for its reliability and suitability for high-throughput screening.[8][9]

In-Vitro CA Inhibition Assay (Esterase Activity)

This assay leverages the esterase activity of CA to hydrolyze p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at ~400 nm.[9]

Materials & Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compounds: N-(4-ethylphenyl)benzenesulfonamide and Acetazolamide (positive control)

  • Solvent: DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series of each compound in Assay Buffer.

  • Enzyme Preparation: Just before use, dilute the stock CA enzyme to the desired working concentration in cold Assay Buffer.

  • Assay Plate Setup:

    • Add 160 µL of Assay Buffer to each well.

    • Add 20 µL of the appropriate inhibitor dilution to the test wells. Add 20 µL of Assay Buffer with DMSO for control wells (no inhibitor).

    • Add 20 µL of the CA working solution to all wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of p-NPA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/Δtime).

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions plate_setup Dispense Buffer, Inhibitor, & Enzyme into 96-well plate prep_inhibitor->plate_setup prep_enzyme Prepare CA Enzyme Working Solution prep_enzyme->plate_setup prep_substrate Prepare p-NPA Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate pre_incubate Pre-incubate (10 min, RT) plate_setup->pre_incubate pre_incubate->initiate read_plate Kinetic Reading (Absorbance at 400 nm) initiate->read_plate calc_rate Calculate Reaction Rates (V) read_plate->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50

Workflow for the in-vitro CA esterase inhibition assay.

Conclusion and Future Perspectives

This guide establishes that while Acetazolamide remains a potent and broadly effective carbonic anhydrase inhibitor, there is significant potential for developing more potent and isoform-selective inhibitors based on the N-substituted benzenesulfonamide scaffold, to which N-(4-ethylphenyl)benzenesulfonamide belongs. The in-vitro data for structurally related compounds demonstrate that modifications to the phenyl "tail" can yield inhibitors with single-digit nanomolar potency and distinct selectivity profiles compared to the established standard.[3]

The key takeaway for researchers is the validation of the "tail approach" in CAI design. The ethylphenyl group of the titular compound likely occupies a hydrophobic region of the active site, and subtle changes to this moiety could fine-tune its interactions to favor one isoform over another. Future in-vitro studies should directly characterize N-(4-ethylphenyl)benzenesulfonamide and a library of its analogues against a full panel of human CA isoforms. This would provide the necessary data to confirm its potency, elucidate its selectivity profile, and determine its potential as a lead compound for developing next-generation, isoform-specific therapeutics.

References

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(12), 15157-15181. Available from: [Link]

  • Al-Rashida, M., et al. (2022). A review on carbonic anhydrase inhibitors: from the mechanism of action to recent trends in their development. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 229-252. Not directly used but relevant.
  • Khan, I. U., et al. (2020). Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl- 4-Chlorobenzenesulfonamide Derivatives. ResearchGate. Available from: [Link]

  • Shankar, S. P., & NCI-NCI-Connect. (2022). Carbonic Anhydrase Inhibitors. StatPearls. Available from: [Link]

  • Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 1-12. Available from: [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. Available from: [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. Available from: [Link]

  • Varghese, E., et al. (2020). Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma. Cancers, 12(7), 1934. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7027. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27382. Available from: [Link]

  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8871. Available from: [Link]

  • Al-Salahi, R., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. RSC Advances, 12(16), 9865-9876. Available from: [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Lecturio Medical. Available from: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available from: [Link]

  • Nonstop Neuron. (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. Available from: [Link]

  • Gladkich, J., et al. (2013). Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines. Oncology Reports, 30(4), 1873-1880. Available from: [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(12), 3220. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Archiv der Pharmazie, 356(11), e2300263. Available from: [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Drugs.com. Available from: [Link]

  • The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Available from: [Link]

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of N-(4-ethylphenyl)benzenesulfonamide

Abstract N-(4-ethylphenyl)benzenesulfonamide, a member of the pharmacologically significant sulfonamide class, holds therapeutic potential that is critically dependent on its selectivity for its intended biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-ethylphenyl)benzenesulfonamide, a member of the pharmacologically significant sulfonamide class, holds therapeutic potential that is critically dependent on its selectivity for its intended biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of this compound. We delve into the rationale behind experimental choices, moving from initial target class identification based on chemical structure to a multi-tiered experimental approach for quantifying selectivity. This document offers detailed, step-by-step protocols for key biochemical and cellular assays, guidance on data interpretation, and visual workflows to ensure a thorough and self-validating assessment of N-(4-ethylphenyl)benzenesulfonamide's target engagement and selectivity.

Introduction: The Significance of Selectivity in Sulfonamide-Based Drug Discovery

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of drugs with applications ranging from diuretics and antiepileptics to anticancer agents.[1][2] This broad utility stems from its ability to effectively inhibit various enzymes, most notably the carbonic anhydrases (CAs).[3][4] Given that N-(4-ethylphenyl)benzenesulfonamide features this core structure, a primary hypothesis is its activity against one or more of the 12 catalytically active human carbonic anhydrase isoforms.[3][5]

However, therapeutic success hinges not just on potency but on selectivity.[6] An inhibitor that potently blocks the desired target (e.g., a tumor-associated CA isoform) but also inhibits other isoforms or unrelated proteins can lead to significant off-target effects and toxicity.[6] Therefore, a rigorous assessment of a compound's selectivity is a cornerstone of preclinical development. This guide will use N-(4-ethylphenyl)benzenesulfonamide as a case study to outline a systematic approach to selectivity profiling.

The Strategic Workflow for Selectivity Profiling

A robust selectivity assessment is a multi-step process that moves from broad, high-throughput screening to more complex, physiologically relevant cellular assays. This tiered approach allows for early identification of potential liabilities and provides a comprehensive understanding of the compound's behavior.

G cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Cellular Target Engagement & Selectivity cluster_2 Phase 3: Broad Off-Target Profiling cluster_3 Phase 4: Data Integration & Analysis A Hypothesized Target Class (Carbonic Anhydrases) B Biochemical Isoform Panel Screening (e.g., CA I, II, IV, IX, XII) A->B Rationale: Chemical Structure C Cellular Thermal Shift Assay (CETSA®) - Target Engagement Confirmation - B->C Validate in cells E Broad Kinase Panel Screen (e.g., KinomeScan®) B->E Identify unrelated off-targets D Phenotypic Assays (e.g., Cancer Cell Line Proliferation) C->D Correlate with function G Selectivity Index Calculation (IC50 Off-target / IC50 On-target) D->G F Comprehensive Safety Panel (e.g., CEREP panel) E->F F->G H Integrated Selectivity Profile G->H

Caption: A strategic workflow for assessing small molecule selectivity.

Phase 1: Biochemical Profiling Against the Carbonic Anhydrase Family

The first experimental step is to test the hypothesis that N-(4-ethylphenyl)benzenesulfonamide is a carbonic anhydrase inhibitor. This is best accomplished through in vitro enzymatic assays against a panel of key human CA isoforms.

Rationale for Isoform Selection:

  • hCA I and hCA II: Ubiquitously expressed cytosolic isoforms. Inhibition can lead to side effects, so high activity against these is often undesirable.[5]

  • hCA IV: A membrane-associated isoform involved in various physiological processes.

  • hCA IX and hCA XII: Tumor-associated, membrane-bound isoforms that are key targets in oncology.[4][7] High selectivity for these over cytosolic isoforms is a common goal for anticancer sulfonamides.[7]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow, colorimetric assay to measure the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

  • Recombinant human CA isoforms (I, II, IV, IX, XII)

  • N-(4-ethylphenyl)benzenesulfonamide

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(4-ethylphenyl)benzenesulfonamide in DMSO. Create a dilution series to cover a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Dilute each recombinant CA isoform in the assay buffer to a final concentration suitable for the assay (e.g., 2-10 nM).

  • Assay Execution: a. Pre-incubate the enzyme with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 15 minutes at room temperature. b. Rapidly mix the enzyme-inhibitor solution with the substrate solution (NPA in acetonitrile, diluted in buffer) in the stopped-flow instrument. c. Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the absorbance increase at 400 nm for a set period (e.g., 60 seconds).

  • Data Analysis: a. Determine the initial reaction rates from the linear phase of the absorbance curves. b. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.

Phase 2: Confirming Target Engagement in a Cellular Context

Biochemical assays are essential but occur in a simplified, artificial environment.[8] It is crucial to confirm that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[9][10]

Principle of CETSA®: CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[11] By heating cells, separating soluble from aggregated proteins, and quantifying the amount of a specific protein remaining in the soluble fraction, one can determine if a compound has engaged its target.[11]

Experimental Protocol: Western Blot-Based CETSA®

Materials:

  • A cell line endogenously expressing the target CA isoform (e.g., a cancer cell line expressing hCA IX).

  • N-(4-ethylphenyl)benzenesulfonamide.

  • PBS, protease and phosphatase inhibitors.

  • PCR thermocycler.

  • SDS-PAGE and Western blotting equipment.

  • A specific primary antibody against the target protein (e.g., anti-hCA IX).

Procedure:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or a saturating concentration of N-(4-ethylphenyl)benzenesulfonamide for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis: a. Collect the supernatant (soluble fraction). b. Denature the samples and resolve them by SDS-PAGE. c. Transfer the proteins to a PVDF membrane and perform a Western blot using the primary antibody for the target protein. d. Quantify the band intensities. A positive result is a shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control.

G A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Lysates (Temperature Gradient) A->B C 3. Centrifuge (Separate Soluble/Pellet) B->C D 4. Western Blot (Analyze Soluble Fraction) C->D E Result: Stabilization Shift? D->E

Caption: Workflow for a Western Blot-based CETSA® experiment.

Phase 3: Uncovering Off-Target Liabilities

A truly selective compound should not interact significantly with unrelated protein families. Kinases are a major class of off-targets due to the prevalence of ATP-binding pockets that can promiscuously bind small molecules.[12][13] Therefore, profiling against a broad panel of kinases is a standard and critical step in drug development.[14][15]

Recommendation: Kinome Profiling Services Numerous commercial services offer kinome profiling against hundreds of kinases.[14][16][17] These services typically provide data as "% inhibition at a given concentration" (e.g., 1 or 10 µM). This allows for a rapid and comprehensive assessment of potential kinase interactions. Any significant hits (e.g., >50% inhibition) should be followed up with full IC₅₀ determinations.

Data Presentation and Interpretation: Quantifying Selectivity

All quantitative data should be summarized in a clear, tabular format to facilitate comparison. The key metric for selectivity is the Selectivity Index (SI) , calculated by dividing the IC₅₀ value for an off-target by the IC₅₀ value for the primary target. A higher SI value indicates greater selectivity.

Table 1: Hypothetical Selectivity Profile of N-(4-ethylphenyl)benzenesulfonamide

TargetAssay TypeIC₅₀ (nM)Selectivity Index (vs. hCA IX)
hCA IX (On-Target) Enzymatic 50 1
hCA II (Off-Target)Enzymatic2,50050
hCA I (Off-Target)Enzymatic>10,000>200
Kinase X (Off-Target)Enzymatic8,000160
Kinase Y (Off-Target)Enzymatic>10,000>200

Interpretation: In this hypothetical example, N-(4-ethylphenyl)benzenesulfonamide is a potent inhibitor of the target hCA IX. It demonstrates a 50-fold selectivity over the ubiquitous hCA II isoform and greater than 200-fold selectivity over hCA I. Furthermore, its activity against representative kinases is weak, with selectivity indices well over 100. This profile suggests that the compound is highly selective for its intended target, which is a favorable characteristic for further development.

Conclusion

Assessing the selectivity of a compound like N-(4-ethylphenyl)benzenesulfonamide is a multi-faceted endeavor that requires a logical progression from hypothesis-driven biochemical assays to broader, unbiased cellular and off-target screening. By systematically quantifying interactions with the target family (carbonic anhydrases) and ruling out significant engagement with other major protein families like kinases, researchers can build a comprehensive and reliable selectivity profile. This data is indispensable for making informed decisions in the drug discovery pipeline and for ultimately developing safer, more effective therapeutics.

References

  • Aziz-ur-Rehman, et al. (2011). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Services. [Link]

  • PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2893. [Link]

  • Al-Balas, Q., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11049-11071. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Donà, M., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(4), 436-451. [Link]

  • Oncolines B.V. Kinome Profiling. Oncolines Services. [Link]

  • Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30198-30214. [Link]

  • PubChem. 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Oleinikovas, V., et al. (2016). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology, 12(6), e1004975. [Link]

  • Wang, T., et al. (2023). Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. International Journal of Molecular Sciences, 24(6), 5303. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron Services. [Link]

  • Singh, H., et al. (2022). An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. ChemRxiv. [Link]

  • Sharma, A., et al. (2022). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 65(1), 564-583. [Link]

  • Huber, K. V. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 557-567. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Wang, Z., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(34), 4449-4456. [Link]

  • Giel-Pietraszuk, M., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(1), 133. [Link]

  • Miljković, F., & Bajorath, J. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(18), 2846-2853. [Link]

  • Liu, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(5), 1109. [Link]

  • Adibekian, A., & Böttcher, T. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Accounts of Chemical Research, 56(9), 1011-1024. [Link]

  • Angeli, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 195-204. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Huber, K. V. M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

Comparative

A Framework for Establishing the Reproducible Biological Effects of Novel Sulfonamides: A Case Study of N-(4-ethylphenyl)benzenesulfonamide

Executive Summary The translation of preclinical discoveries into viable therapeutic candidates is often hampered by a lack of reproducibility.[1][2][3][4] This guide provides a comprehensive framework for rigorously cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The translation of preclinical discoveries into viable therapeutic candidates is often hampered by a lack of reproducibility.[1][2][3][4] This guide provides a comprehensive framework for rigorously characterizing the biological effects of novel chemical entities to ensure data robustness and reproducibility. We use the uncharacterized compound, N-(4-ethylphenyl)benzenesulfonamide, as a case study to illustrate this process. While this specific molecule has no well-documented biological activity, its sulfonamide scaffold is prevalent in a wide range of clinically important agents, including inhibitors of carbonic anhydrase, a family of enzymes implicated in cancer and other diseases.[5][6][7][8]

This document outlines a multi-phase experimental plan designed to first hypothesize and then systematically validate a potential biological effect—in this case, the inhibition of Carbonic Anhydrase IX (CAIX), a tumor-associated enzyme. We provide detailed, self-validating protocols for compound verification, biochemical target engagement, cellular target validation, and phenotypic assays. By comparing our target compound against well-characterized alternatives, this guide serves as a roadmap for researchers, scientists, and drug development professionals to generate high-quality, reproducible data packages for novel compounds.

The Imperative of Reproducibility in Preclinical Research

The "reproducibility crisis" is a significant impediment to drug discovery, leading to wasted resources and delays in the development of new medicines.[2][3][4] It is estimated that 50% of preclinical research may not be reproducible, costing billions of dollars annually.[2][4] The reasons for this are multifaceted, including insufficient reporting of methods, lack of proper controls, and uncharacterized reagents.[1][9] Therefore, a foundational principle of any new drug discovery campaign must be the establishment of a robust, reproducible biological profile for the compound of interest. This guide is structured to directly address this challenge.

N-(4-ethylphenyl)benzenesulfonamide: A Case Study for Biological Characterization

N-(4-ethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds. This functional group is a well-known pharmacophore found in drugs with diverse mechanisms of action, including antibacterial agents and inhibitors of enzymes like cyclooxygenases and carbonic anhydrases.[5][7][8][10] Given the frequent association of benzenesulfonamides with carbonic anhydrase inhibition, we hypothesize that N-(4-ethylphenyl)benzenesulfonamide may act as an inhibitor of a carbonic anhydrase isoform.[6] For this guide, we will focus on Carbonic Anhydrase IX (CAIX) , a transmembrane enzyme that is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.

To rigorously test this hypothesis, we will compare the activity of N-(4-ethylphenyl)benzenesulfonamide against two well-characterized CAIX inhibitors:

  • Acetazolamide: A non-selective, clinically used carbonic anhydrase inhibitor.

  • SLC-0111: A clinical-stage, selective CAIX inhibitor.

This comparative approach is essential for benchmarking the potency and potential selectivity of our novel compound.

A Multi-Phase Framework for Reproducible Characterization

We propose a four-phase experimental workflow. Each phase is designed to build upon the last, creating a logical and methodologically sound progression from basic compound verification to cellular activity.

G cluster_0 Experimental Workflow for Reproducible Biological Characterization Phase 1 Phase 1: Compound Verification (Identity & Purity) Phase 2 Phase 2: In Vitro Target Engagement (Biochemical IC50) Phase 1->Phase 2 Pure Compound Phase 3 Phase 3: Cellular Target Engagement (CETSA) Phase 2->Phase 3 Confirmed Potency Phase 4 Phase 4: Cellular Phenotypic Assay (Cell Proliferation) Phase 3->Phase 4 Confirmed Target Engagement in Cells

Caption: A four-phase workflow for the characterization of a novel compound.

Phase 1: Compound Verification (Identity and Purity)

Rationale: The cornerstone of any reproducible experiment is a well-characterized chemical probe. Impurities or degradation products can lead to misleading biological results. Therefore, the first step is to confirm the identity and assess the purity of the N-(4-ethylphenyl)benzenesulfonamide sample. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[11][12]

Detailed Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(4-ethylphenyl)benzenesulfonamide in DMSO.

    • Dilute the stock solution to 10 µM in a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Utilize a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument).[12]

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: Scan from 100 to 1000 m/z.

  • Data Analysis:

    • Identity Confirmation: The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio (m/z) of N-(4-ethylphenyl)benzenesulfonamide (C14H15NO2S, Exact Mass: 277.08).

    • Purity Assessment: Integrate the area of all peaks in the chromatogram (e.g., at 254 nm UV absorbance). The area of the main peak divided by the total area of all peaks should be ≥95%.

Phase 2: In Vitro Target Engagement (Biochemical Assay)

Rationale: Once the compound's integrity is confirmed, the next step is to test our hypothesis in a simplified, controlled system. An in vitro enzyme inhibition assay using purified, recombinant human CAIX will determine if N-(4-ethylphenyl)benzenesulfonamide can directly interact with and inhibit its putative target.[13][14][15] The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Detailed Protocol: CAIX Inhibition Assay

  • Materials:

    • Recombinant Human Carbonic Anhydrase IX (catalytic domain).

    • 4-Nitrophenyl acetate (4-NPA) as the substrate.

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Test compounds: N-(4-ethylphenyl)benzenesulfonamide, Acetazolamide, and SLC-0111, prepared in a 10-point, 3-fold serial dilution in DMSO.

  • Assay Procedure:

    • Dispense 2 µL of serially diluted compounds into a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

    • Add 188 µL of assay buffer containing 5 nM of recombinant CAIX to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[14]

    • Initiate the reaction by adding 10 µL of 4-NPA substrate (final concentration of 100 µM).

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the enzymatic activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_DMSO - V_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical In Vitro CAIX Inhibition Data

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
N-(4-ethylphenyl)benzenesulfonamide1251.198%
Acetazolamide (Control)2501.0100%
SLC-0111 (Control)451.2100%
Phase 3: Cellular Target Engagement (CETSA)

Rationale: A compound that is active in a biochemical assay may not necessarily engage its target in the complex environment of a living cell due to factors like cell permeability and stability. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[16][17][18][19] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

G cluster_0 CETSA Principle Start Cells expressing Target Protein (CAIX) Treat Treat with Compound or Vehicle Start->Treat Heat Heat Cells to Varying Temperatures Treat->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Result Compound-bound protein is more stable and remains soluble at higher temperatures Detect->Result

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CAIX CETSA

  • Cell Culture:

    • Culture MCF-7 cells (a breast cancer cell line known to express CAIX) to ~80% confluency.

  • Compound Treatment:

    • Treat cells with N-(4-ethylphenyl)benzenesulfonamide (e.g., at 10x the biochemical IC50), SLC-0111 (positive control), or DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[16]

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes to pellet the aggregated proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble CAIX in each sample by Western Blot using a CAIX-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the normalized band intensity against the temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the DMSO control indicates target stabilization and engagement.

Phase 4: Cellular Phenotypic Assay

Rationale: The final phase is to determine if target engagement translates into a functional cellular effect. Since CAIX promotes cancer cell survival, we hypothesize that its inhibition will reduce cell proliferation. This links the molecular interaction to a measurable, physiologically relevant outcome.

Detailed Protocol: MCF-7 Cell Proliferation Assay

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a 10-point serial dilution of N-(4-ethylphenyl)benzenesulfonamide, SLC-0111, and a vehicle control.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Measure cell viability using a standard method, such as the resazurin reduction assay (e.g., alamarBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the normalized viability against the logarithm of compound concentration to determine the half-maximal effective concentration (EC50).

Table 2: Hypothetical Cell Proliferation Data

CompoundEC50 (µM)
N-(4-ethylphenyl)benzenesulfonamide1.5
SLC-0111 (Control)0.5
Acetazolamide (Control)> 50 (less potent in cells)

Conclusion and Path Forward

This guide presents a systematic and rigorous framework for establishing the reproducible biological effects of a novel compound, using N-(4-ethylphenyl)benzenesulfonamide as a working example. By progressing through a logical sequence of compound verification, in vitro potency determination, cellular target engagement, and phenotypic validation, researchers can build a high-confidence data package. The inclusion of well-characterized comparator compounds at each stage is critical for contextualizing the results. Adherence to such a framework is essential for improving the quality and reliability of preclinical research and increasing the probability of successfully translating discoveries into new medicines.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. (n.d.). PMC - NIH. [Link]

  • 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide | C16H17NO3S | CID 26970325. (n.d.). PubChem. [Link]

  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. [Link]

  • A Guide to Reproducibility in Preclinical Research. (n.d.). PMC - NIH. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Small Molecule Standards for LC-MS Analysis. (n.d.). Waters Corporation. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. [Link]

  • Enhancing Reproducibility in Drug Development Research. (2024). Center for Open Science (COS). [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Trilogy Writing & Consulting. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate. [Link]

  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?. (2022). LucidQuest. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]

  • Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer?. (n.d.). Taylor & Francis Online. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

Sources

Validation

comparing the pharmacokinetic profiles of N-(4-ethylphenyl)benzenesulfonamide derivatives

An In-Depth Comparative Guide to the Pharmacokinetic Profiles of Benzenesulfonamide Derivatives for Drug Discovery In the landscape of modern drug discovery, the benzenesulfonamide scaffold represents a cornerstone of me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Pharmacokinetic Profiles of Benzenesulfonamide Derivatives for Drug Discovery

In the landscape of modern drug discovery, the benzenesulfonamide scaffold represents a cornerstone of medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. However, the journey from a promising lead compound to a clinically viable drug is paved with the complexities of pharmacokinetics—the study of how an organism affects a drug. This guide provides a comprehensive comparison of the pharmacokinetic profiles of representative N-phenylbenzenesulfonamide derivatives, moving beyond a mere listing of data to explore the causal relationships between chemical structure and clinical fate.

Our focus will be on elucidating the "why" behind the experimental choices and the resulting data, offering a framework for researchers to anticipate and engineer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in their own novel derivatives. While the initial query focused on N-(4-ethylphenyl)benzenesulfonamide, the scarcity of public data on this specific molecule necessitates a broader look at structurally related and clinically relevant derivatives to illustrate the core principles of pharmacokinetic evaluation.

The Crucial Role of Pharmacokinetics in Sulfonamide Drug Design

A drug's efficacy is not solely dependent on its potency at the target site. It must first reach the target in sufficient concentration and for an appropriate duration. This is governed by its pharmacokinetic profile. For benzenesulfonamide derivatives, key considerations include:

  • Absorption: How efficiently does the compound pass from the site of administration (e.g., the gut) into the bloodstream? This is influenced by factors like solubility and permeability.

  • Distribution: Where does the compound go in the body? High plasma protein binding can limit the amount of free drug available to exert its effect, while extensive tissue distribution can lead to longer half-lives.

  • Metabolism: How is the compound chemically modified by the body? The liver is the primary site of drug metabolism, often mediated by cytochrome P450 (CYP) enzymes. Metabolism can inactivate a drug, or in some cases, convert a prodrug into its active form. The sulfonamide moiety itself can be subject to various metabolic transformations.

  • Excretion: How is the compound and its metabolites removed from the body? This is primarily achieved through the kidneys (urine) and/or the liver (bile/feces).

Understanding these parameters early in the drug discovery process is critical for optimizing dosing regimens, minimizing off-target toxicity, and ultimately, improving the probability of clinical success.

Comparative Pharmacokinetic Analysis: Case Studies

To illustrate the diversity in pharmacokinetic profiles within the N-phenylbenzenesulfonamide class, we will compare two well-characterized, albeit structurally distinct, examples for which public data is available: a hypothetical derivative (Derivative A) representing a typical early-stage research compound and a known drug, Celecoxib, a selective COX-2 inhibitor. This comparison will highlight how subtle structural modifications can dramatically alter a compound's journey through the body.

ParameterDerivative A (Hypothetical)CelecoxibSignificance in Drug Design
Oral Bioavailability (F%) Low (~15%)Moderate (~40%)Indicates the fraction of an oral dose that reaches systemic circulation. Higher bioavailability is generally preferred.
Time to Peak Plasma Concentration (Tmax) 1-2 hours2-4 hoursThe time it takes to reach the maximum concentration in the blood. A shorter Tmax may be desirable for drugs needing rapid onset of action.
Plasma Half-Life (t1/2) 2-4 hours8-12 hoursThe time required for the plasma concentration to decrease by half. A longer half-life may allow for less frequent dosing.
Volume of Distribution (Vd) Low (~0.5 L/kg)High (~5.7 L/kg)Indicates the extent of drug distribution in body tissues. A high Vd suggests extensive tissue distribution.
Clearance (CL) HighModerateThe rate at which a drug is removed from the body. High clearance often corresponds to a shorter half-life.
Major Metabolic Pathway N-dealkylation, GlucuronidationMethyl group hydroxylation followed by oxidation to a carboxylic acidThe specific enzymatic reactions that modify the drug. This determines the nature of the metabolites, which may have their own activity or toxicity.
Primary CYP Involvement CYP3A4CYP2C9Identifying the specific CYP enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions.
Plasma Protein Binding Moderate (~85%)Very High (>97%)The extent to which a drug binds to proteins in the blood. Only the unbound fraction is pharmacologically active.

Analysis of the Comparison:

Derivative A, with its low bioavailability and short half-life, would likely require frequent, high doses to maintain therapeutic concentrations, making it a less-than-ideal drug candidate without further optimization. Its metabolism via CYP3A4, a major enzyme involved in the metabolism of many other drugs, also raises a flag for potential drug-drug interactions.

Celecoxib, on the other hand, exhibits a more favorable profile for chronic administration, with a longer half-life allowing for once or twice-daily dosing. Its high volume of distribution indicates that it partitions extensively into tissues, which is consistent with its action on inflammatory sites. However, its metabolism is predominantly via CYP2C9, meaning that co-administration with inhibitors or inducers of this enzyme, or its use in patients who are genetically poor metabolizers of CYP2C9, requires careful consideration. Its very high plasma protein binding means that only a small fraction of the drug is free to exert its effect.

Methodologies for Pharmacokinetic Profiling: A Step-by-Step Guide

The data presented above is generated through a series of standardized in vitro and in vivo assays. The following protocols represent a typical workflow for characterizing the ADME properties of novel benzenesulfonamide derivatives.

In Vitro ADME Assays: The Initial Screen

These assays are conducted early in the discovery process to rapidly assess key pharmacokinetic liabilities and guide medicinal chemistry efforts.

Workflow for In Vitro ADME Profiling

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Follow-up A Test Compound (e.g., N-phenylbenzenesulfonamide derivative) B Solubility Assay (Kinetic or Thermodynamic) A->B C Permeability Assay (e.g., Caco-2, PAMPA) A->C D Metabolic Stability Assay (Liver Microsomes, Hepatocytes) A->D E Plasma Protein Binding Assay (Equilibrium Dialysis, UF) A->E I Data Analysis & Candidate Selection B->I C->I F CYP450 Reaction Phenotyping (Recombinant CYPs) D->F H Metabolite Identification (LC-MS/MS) D->H E->I G CYP450 Inhibition Assay (IC50 Determination) F->G G->I H->I

Caption: A typical workflow for in vitro ADME profiling of new chemical entities.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the intrinsic clearance of a compound in the liver.

  • Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer, positive control compound (e.g., testosterone), LC-MS/MS system.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). b. In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM). c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. f. Centrifuge the plate to precipitate the proteins. g. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

In Vivo Pharmacokinetic Studies: The Definitive Test

Following promising in vitro data, compounds are advanced to in vivo studies, typically in rodent models, to understand their behavior in a whole organism.

Workflow for In Vivo Pharmacokinetic Study

cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase A Test Animal (e.g., Mouse, Rat) B Compound Administration (e.g., Oral Gavage, IV Injection) A->B C Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Plasma Isolation (Centrifugation) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Pharmacokinetic Modeling (e.g., Non-compartmental analysis) E->F G Parameter Calculation (AUC, Cmax, t1/2, CL, Vd) F->G

Caption: A streamlined workflow for an in vivo pharmacokinetic study in a rodent model.

Protocol: Oral Pharmacokinetic Study in Mice

  • Objective: To determine key pharmacokinetic parameters following oral administration.

  • Materials: Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose), mice (e.g., C57BL/6), dosing needles, blood collection tubes (e.g., EDTA-coated capillaries), LC-MS/MS system.

  • Procedure: a. Fast the mice overnight prior to dosing. b. Administer a single dose of the test compound via oral gavage (e.g., 10 mg/kg). c. At pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 20 µL) from each mouse, typically via tail vein or saphenous vein. d. Process the blood samples to isolate plasma by centrifugation. e. Store plasma samples at -80°C until analysis. f. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate parameters such as Cmax (maximum concentration), Tmax, AUC (area under the curve), and t1/2.

Conclusion and Future Directions

The pharmacokinetic profile of a benzenesulfonamide derivative is a critical determinant of its therapeutic potential. As demonstrated by our comparative analysis, even subtle changes in chemical structure can lead to profound differences in ADME properties. A systematic, data-driven approach, utilizing a combination of in vitro and in vivo assays, is essential for identifying and optimizing candidates with desirable pharmacokinetic characteristics.

The future of pharmacokinetic profiling lies in the continued development of more predictive in silico and in vitro models, such as organ-on-a-chip technology and physiologically based pharmacokinetic (PBPK) modeling. These tools, when used in conjunction with the established experimental workflows described here, will further empower researchers to rationally design the next generation of benzenesulfonamide-based therapeutics with enhanced efficacy and safety profiles.

References

  • Title: Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization Source: A comprehensive book covering the principles of ADME and toxicology in drug discovery. URL: [Link]

  • Title: In vitro-in vivo correlation: A time-saving, cost-effective approach for pharma Source: A review article discussing the importance and application of correlating in vitro data with in vivo outcomes. URL: [Link]

  • Title: The Role of Cytochrome P450 in Drug Metabolism Source: An educational resource from a contract research organization detailing the function of CYP enzymes. URL: [Link]

  • Title: Celecoxib DrugBank Entry Source: A detailed database entry for Celecoxib, including its pharmacokinetic properties. URL: [Link]

  • Title: Non-Compartmental vs. Compartmental Analysis in Pharmacokinetics Source: An article explaining the different approaches to pharmacokinetic data analysis. URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Compliant Disposal of N-(4-ethylphenyl)benzenesulfonamide

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of N-(4-ethylphenyl)benzenesulfonamide. Adherence to these procedures is critical not only for regulato...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of N-(4-ethylphenyl)benzenesulfonamide. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document synthesizes established principles of chemical waste management with the specific (though limited) data available for this compound and its structural analogs.

Executive Summary: The Disposal Protocol at a Glance

Disposal of N-(4-ethylphenyl)benzenesulfonamide requires a multi-step approach rooted in the Resource Conservation and Recovery Act (RCRA) framework. Since this specific compound is not a "listed" hazardous waste, its classification depends on its "characteristics." The recommended disposal route is incineration by a licensed hazardous waste facility. Under no circumstances should this compound be disposed of via drain or in regular trash.[1]

Compound Identification and Hazard Analysis

Structural Analogs and Potential Hazards:

  • General Sulfonamides: This class of compounds can exhibit a range of biological activities. As a precautionary principle, all research compounds should be handled as potentially toxic.

  • 4-(2-Aminoethyl)benzenesulfonamide: A structurally related compound is classified as corrosive, causing skin burns and serious eye damage.[2] It is prudent to assume N-(4-ethylphenyl)benzenesulfonamide may have similar irritant or corrosive properties.

  • Amide Functional Group: Organic amides can react with azo and diazo compounds to generate toxic gases. Combustion can produce mixed oxides of nitrogen (NOx).[3]

Based on this analysis, the compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.[2]

Key Compound Data Summary
PropertyValue / InformationSource
Molecular Formula C₁₄H₁₅NO₂S (for N-(4-ethylphenyl)benzenesulfonamide)Inferred
GHS Hazard Classification Not officially classified. Presumed irritant/corrosive based on analogs.[2]
Incompatible Materials Strong oxidizing agents.[2][2]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx).[3]

Regulatory Framework: RCRA Waste Characterization

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under RCRA. A chemical waste is considered hazardous if it is either specifically listed or if it exhibits at least one of four characteristics.[4][5] Since N-(4-ethylphenyl)benzenesulfonamide is not on the F, K, P, or U lists, it must be evaluated for its characteristics.[6][7]

The burden of making an accurate hazardous waste determination falls on the generator of the waste.[8]

The Four Characteristics of Hazardous Waste:
  • Ignitability (EPA Waste Code D001):

    • Definition: Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire under specific conditions, or oxidizers.[4][9]

    • Assessment: While data for the specific compound is unavailable, related compounds do not have exceptionally low flash points. However, if dissolved in a flammable solvent (e.g., acetone, methanol), the solution may be classified as D001.

  • Corrosivity (EPA Waste Code D002):

    • Definition: Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specific rate.[4][9]

    • Assessment: The pure compound is a solid. If it is part of an aqueous solution, the pH must be tested. Given that analogs can be corrosive, this is a critical assessment.[2]

  • Reactivity (EPA Waste Code D003):

    • Definition: Wastes that are unstable, react violently with water, are capable of detonation, or generate toxic gases when mixed with water or under certain pH conditions.[4]

    • Assessment: There is no evidence to suggest N-(4-ethylphenyl)benzenesulfonamide is reactive by this definition. It is not pyrophoric or water-reactive.[3]

  • Toxicity (EPA Waste Codes D004-D043):

    • Definition: A waste is considered toxic if, using the Toxicity Characteristic Leaching Procedure (TCLP), it is found to contain any of 40 specific contaminants at or above designated concentrations.[4]

    • Assessment: The regulated contaminants are primarily heavy metals and specific pesticides/solvents. It is highly unlikely that pure N-(4-ethylphenyl)benzenesulfonamide waste would fail the TCLP test.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to final disposal.

Step 1: Waste Segregation

Immediately segregate waste containing N-(4-ethylphenyl)benzenesulfonamide from other waste streams.

  • Solid Waste: Unused pure compound, contaminated gloves, weigh boats, and paper towels.

  • Liquid Waste: Solutions containing the compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Sharps: Contaminated needles or glassware should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Containment and Labeling
  • Container: Use a chemically compatible container with a secure, tight-fitting lid. For solids, a wide-mouth polyethylene jar is suitable. For liquids, use a labeled solvent waste container.

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: "N-(4-ethylphenyl)benzenesulfonamide " and any solvents present.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Handle with Care").

Step 3: On-Site Accumulation
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.

Step 4: Scheduling a Pickup
  • Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for more than 90 days (this can vary by generator status).

Step 5: Final Disposal Method
  • The designated and compliant disposal method for non-halogenated aromatic compounds like this is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete destruction of the organic molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated in the laboratory.

DisposalWorkflow start Waste Generation (N-(4-ethylphenyl)benzenesulfonamide) is_pure Is the waste pure solid compound? start->is_pure is_solution Is the waste a solution? is_pure->is_solution No solid_waste Collect in a labeled 'Hazardous Solid Waste' container. is_pure->solid_waste Yes is_labware Is it contaminated labware (gloves, glassware, etc.)? is_solution->is_labware No liquid_waste Collect in a labeled 'Hazardous Liquid Waste' container. is_solution->liquid_waste Yes labware_waste Collect with solid hazardous waste or in a designated glass waste box. is_labware->labware_waste Yes characterize Perform RCRA Characterization (Presume Hazardous) is_labware->characterize No (Error/Other) solid_waste->characterize liquid_waste->characterize labware_waste->characterize store Store in designated Satellite Accumulation Area (SAA). characterize->store pickup Schedule pickup by EHS / licensed waste vendor. store->pickup end Final Disposal: High-Temperature Incineration pickup->end

Caption: Decision workflow for proper segregation and disposal of N-(4-ethylphenyl)benzenesulfonamide waste.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment: For a small solid spill, gently sweep it up and place it in the hazardous waste container.[2] For a small liquid spill, use a chemical spill kit with an inert absorbent material.

  • Cleanup: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Hazardous waste characterization. Practice Greenhealth. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Identification of Hazardous Waste. Office of Clinical and Research Safety. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • 4-Ethylbenzenesulfonamide. ChemSrc. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. Unknown Source. [Link]

  • How to Determine and Manage Hazardous Chemical Waste in Your Lab. Lab Manager. [Link]

  • Hazardous Waste Determination. Columbia University Research. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)benzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.